2,3-Difluoro-6-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
2,3-difluoro-6-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODCSKFZMRDUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435648 | |
| Record name | 2,3-difluoro-6-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186517-05-5 | |
| Record name | 2,3-difluoro-6-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-6-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Difluoro-6-(trifluoromethyl)benzonitrile (CAS 186517-05-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile, a highly functionalized aromatic building block. The strategic placement of fluorine atoms, a trifluoromethyl group, and a nitrile moiety on a benzene ring makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. We will delve into its physicochemical properties, plausible synthetic routes, chemical reactivity, and its role in modern drug discovery, grounded in established chemical principles and supported by relevant literature.
Section 1: Core Physicochemical and Spectroscopic Properties
This compound is a liquid at room temperature, characterized by its high density and specific thermal properties.[1][2] The combination of its functional groups dictates its solubility, reactivity, and spectral characteristics.
Physicochemical Data
The key quantitative properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 186517-05-5 | [3] |
| Molecular Formula | C₈H₂F₅N | [3] |
| Molecular Weight | 207.10 g/mol | [3] |
| IUPAC Name | This compound | |
| Physical Form | Liquid | [1] |
| Density | 1.45 g/cm³ | [2] |
| Boiling Point | 191.1 °C at 760 mmHg | [2] |
| Flash Point | 69.4 °C | [2] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Predicted Spectroscopic Characteristics
While publicly available experimental spectra for this specific compound are scarce, its spectral characteristics can be reliably predicted based on the extensive data available for structurally similar fluorinated aromatics.[4] These predictions are crucial for reaction monitoring and structural confirmation.
-
¹H NMR: The spectrum will feature two complex multiplets in the aromatic region (approx. 7.5-8.0 ppm), corresponding to the two adjacent protons on the benzene ring. Each signal would be expected to show coupling to the adjacent proton (ortho-coupling, ~7-9 Hz) and smaller couplings to the fluorine atoms at positions 2 and 3.
-
¹⁹F NMR: This is a key characterization technique. Three distinct signals are expected:
-
A singlet for the -CF₃ group, typically observed around -63 ppm relative to CFCl₃.[5][6]
-
Two multiplets for the aromatic fluorine atoms at C2 and C3. These will show a large fluorine-fluorine coupling to each other and smaller couplings to the adjacent aromatic protons. Their chemical shifts are influenced by the adjacent substituents.
-
-
¹³C NMR: The spectrum will display 8 distinct signals. Carbons directly bonded to fluorine will appear as doublets with large C-F coupling constants. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, and the nitrile carbon will have a characteristic shift around 115-120 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by several key stretching frequencies:
-
A sharp, strong absorption for the nitrile (C≡N) group around 2230-2240 cm⁻¹.
-
Strong absorptions in the 1000-1400 cm⁻¹ region corresponding to C-F bonds of both the aromatic fluorines and the trifluoromethyl group.
-
Section 2: Synthesis and Mechanistic Insights
The synthesis of poly-substituted aromatic compounds like this compound relies heavily on controlling the regioselectivity of substitution reactions on a pre-functionalized ring. The most plausible and industrially relevant approach is through a Nucleophilic Aromatic Substitution (SₙAr) reaction.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)
While a specific protocol for this compound is noted in patent literature, the detailed methodology is not widely published.[1] However, a robust synthesis can be designed based on the well-documented SₙAr reaction of 2,3,4-trifluoronitrobenzene with cyanide salts.[1][7] A similar logic can be applied using a trifluoromethyl-substituted starting material.
The proposed pathway begins with 1,2,3,4-tetrafluorobenzene . The key is the regioselective displacement of a fluorine atom with a trifluoromethyl group, followed by the displacement of another fluorine with a nitrile group. A more direct and likely industrial route would start from a commercially available trifluoromethylated benzene derivative, such as 2,3,4-trifluorobenzotrifluoride .
The SₙAr mechanism is predicated on the stabilization of a negative charge by electron-withdrawing groups. Both fluorine and the trifluoromethyl group are strongly electron-withdrawing, activating the ring towards nucleophilic attack. The cyanide ion (CN⁻) acts as the nucleophile, displacing a fluoride ion.
Caption: Proposed SₙAr pathway for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for analogous SₙAr cyanations on polyfluorinated aromatic rings.[1][7]
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add an aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium or potassium cyanide (1.1 to 2.0 molar equivalents) to the solvent.
-
Substrate Introduction: While stirring under a nitrogen atmosphere, add 2,3,4-trifluorobenzotrifluoride (1.0 molar equivalent) dropwise to the suspension. Causality: The electron-withdrawing trifluoromethyl group at position 1 activates the fluorine at position 4 (para) for nucleophilic attack. This is due to the effective stabilization of the intermediate Meisenheimer complex.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature must be determined empirically to balance reaction rate with potential side reactions.
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or ¹⁹F NMR spectroscopy until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench by pouring into a large volume of ice-cold water. This precipitates the organic product and dissolves the inorganic salts.
-
Isolation and Purification: Collect the crude product by filtration or extraction with a suitable organic solvent (e.g., ethyl acetate). The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Section 3: Chemical Reactivity and Synthetic Utility
This compound is a versatile building block precisely because it contains three distinct functional handles that can be addressed with high selectivity.
Reactions of the Nitrile Group
The nitrile group is a gateway to several critical functional groups in drug synthesis.[8]
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding benzamide , a common structural motif in pharmaceuticals. Complete hydrolysis provides the benzoic acid , which can be used in amide couplings or other carboxylate chemistry.[1][9]
-
Reduction: Catalytic hydrogenation (e.g., using H₂ with a Palladium catalyst) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a benzylamine . The resulting aminomethyl group is a key pharmacophore for engaging with biological targets.[10]
Caption: Key transformations of the nitrile group for synthetic diversification.
Nucleophilic Aromatic Substitution (SₙAr) at C-F Bonds
The two fluorine atoms on the ring are activated towards SₙAr, although less so than the fluorine that was initially displaced during the synthesis. Strong nucleophiles, particularly oxygen (alkoxides, phenoxides) and sulfur (thiolates) nucleophiles, can displace one of the fluorine atoms.[11][12] This allows for the introduction of ether or thioether linkages, further expanding the chemical space accessible from this intermediate. The regioselectivity of this second substitution would depend on the precise electronic environment and steric hindrance.
Section 4: Applications in Drug Discovery and Agrochemicals
The incorporation of fluorine and fluorinated groups like trifluoromethyl (-CF₃) is a cornerstone of modern medicinal chemistry.[13] These groups are not mere placeholders but are used to rationally modulate a molecule's properties.[14][15]
The Role of Fluorine in Modulating Molecular Properties
The trifluoromethyl group and fluorine atoms in this compound impart several desirable characteristics to a parent molecule:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, increasing the drug's half-life and bioavailability.[14]
-
Lipophilicity: The -CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cell membranes. This is critical for oral bioavailability and, in some cases, penetration of the blood-brain barrier.[14]
-
Binding Affinity: The strong electronegativity of fluorine can alter the electronic profile of the aromatic ring. This can lead to more favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.
-
pKa Modulation: The powerful electron-withdrawing nature of the fluorinated ring can significantly lower the pKa of nearby acidic or basic groups, which can be tuned to optimize solubility or target engagement at physiological pH.
Caption: Relationship between the key functional groups and their impact on drug properties.
Section 5: Safety, Handling, and Storage
As a functionalized benzonitrile, this compound requires careful handling.
-
Hazard Profile: The primary hazards are associated with acute toxicity. It is classified as harmful if swallowed (H302).[1] Related fluorinated benzonitriles are also classified as harmful in contact with skin or if inhaled, and can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
This compound (CAS 186517-05-5) is more than just a chemical intermediate; it is a strategically designed building block for creating high-value molecules. Its dense functionalization offers multiple avenues for synthetic elaboration, while the embedded fluorinated motifs provide a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of new drug candidates and agrochemicals. Understanding its synthesis, reactivity, and the physicochemical consequences of its incorporation is essential for researchers looking to leverage the unique properties of organofluorine chemistry in their discovery programs.
References
- Hoechst Aktiengesellschaft (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
- Supporting Information for a relevant study.
- Gini, A., et al. (2018). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry. [Link]
- Ishikawajima-Harima Heavy Industries Co., Ltd. (1983). Process for producing 2,6-difluorobenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD.
- University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
- MySkinRecipes. Organic Synthesis Building Blocks. [Link]
- University of Ottawa. 19Fluorine NMR. [Link]
- Wang, Y., et al. (2014). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
- Jiangsu Changqing Agrochemical Co Ltd (2020). Synthetic method of 2-trifluoromethyl benzamide.
- Kozhevnikov, V. N., et al. (2011). Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile leading to soluble blue-emitting cyclometalated Ir(III) complexes. Journal of Organic Chemistry. [Link]
- Shanghai Aobo Pharmtech Co Ltd (2020). Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
- PubChem. 2,3-Difluoro-6-methoxybenzonitrile. [Link]
- Ito, T., et al. (2021).
- Santos, J. L., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]
- Leitch, J. A., et al. (2021).
- Gising, J., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
- Awad, W. I., et al. (1970). Reaction of Benzonitrile Oxide with o-Quinones. The Journal of Organic Chemistry. [Link]
- MySkinRecipes. 2,6-Difluoro-3-(trifluoromethyl)benzonitrile. [Link]
- Al-Zoubi, R. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]
- Wang, Y., et al. (2024). Biochemical synthesis of taxanes from mevalonate. Synthetic and Systems Biotechnology. [Link]
- Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
- Wang, F., et al. (2022). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journal of Organic Chemistry. [Link]
- Endotherm. 2,3-Difluoro-6-hydroxy-benzonitrile. [Link]
- ResearchGate. Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality. [Link]
- Maul, J. J., et al. (2000). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
- Venkateswaran, N., et al. (2020). Mevalonate Pathway Provides Ubiquinone to Maintain Pyrimidine Synthesis and Survival in p53-Deficient Cancer Cells Exposed to Metabolic Stress. Cancer Research. [Link]
Sources
- 1. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 2. JPH072751A - 2,3-difluoro-6-nitrobenzonitrile, 2-chloro-5,6- difluorobenzonitrile (2,3-difluoro-6-chlorobenzonitrile), their production and method of using them to produce 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 3. This compound | 186517-05-5 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]
- 11. Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile leading to soluble blue-emitting cyclometalated Ir(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2,3-Difluoro-6-(trifluoromethyl)benzonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. Among the myriad of fluorinated building blocks, 2,3-Difluoro-6-(trifluoromethyl)benzonitrile stands out as a particularly valuable synthon. Its trifluoromethyl group, coupled with the reactivity of the nitrile moiety and the specific substitution pattern on the benzene ring, offers a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this important compound.
Molecular Structure and Properties
This compound is a substituted aromatic compound with the chemical formula C₈H₂F₅N. Its structure consists of a benzene ring substituted with two fluorine atoms at positions 2 and 3, a trifluoromethyl group at position 6, and a nitrile group at position 1.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 207.1 g/mol | [1] |
| CAS Number | 186517-05-5 | [1] |
| Molecular Formula | C₈H₂F₅N | [1] |
| Physical Form | Liquid at room temperature | |
| Purity | Typically ≥98% | [1] |
Structural Elucidation and Spectroscopic Analysis
While experimental spectroscopic data for this compound is not widely available in the public domain, its structure can be confidently predicted and would be readily confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region corresponding to the two protons on the benzene ring. The coupling patterns would be influenced by both proton-proton and proton-fluorine interactions.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms. The chemical shifts of the carbons directly bonded to fluorine atoms would be significantly affected, appearing as doublets or triplets due to carbon-fluorine coupling. The carbon of the trifluoromethyl group would appear as a quartet.
-
¹⁹F NMR: The fluorine NMR spectrum would be the most informative for confirming the substitution pattern. It would show distinct signals for the fluorine atoms at positions 2 and 3, and a characteristic signal for the trifluoromethyl group.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:
-
C≡N stretch: A sharp, medium-intensity band around 2230-2240 cm⁻¹.
-
C-F stretches: Strong absorption bands in the region of 1000-1400 cm⁻¹ corresponding to the aromatic C-F bonds and the C-F bonds of the trifluoromethyl group.
-
Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 207, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitrile group, fluorine atoms, and the trifluoromethyl group.
Caption: 2D Molecular Structure of this compound.
Synthesis and Reactivity
A key transformation would be the conversion of the nitro group to a trifluoromethyl group. This can be achieved through various modern trifluoromethylation reactions.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodological Considerations:
-
Cyanation of 2,3,4-Trifluoronitrobenzene: This reaction would likely proceed via nucleophilic aromatic substitution, where a cyanide source, such as potassium cyanide, displaces the fluorine atom at the 6-position, which is activated by the electron-withdrawing nitro group.
-
Reduction of the Nitro Group: The nitro group of 2,3-difluoro-6-nitrobenzonitrile can be reduced to an amino group using standard reducing agents like iron in acidic medium (e.g., HCl) or catalytic hydrogenation.
-
Trifluoromethylation of the Aniline Derivative: The resulting 2,3-difluoro-6-aminobenzonitrile can then be converted to the target compound via a Sandmeyer-type reaction. This would involve diazotization of the amino group followed by reaction with a trifluoromethyl source.
The reactivity of this compound is primarily dictated by its functional groups. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to an amine. The aromatic ring can participate in further substitution reactions, although the strong electron-withdrawing nature of the existing substituents would make electrophilic aromatic substitution challenging.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a building block for the synthesis of biologically active molecules. The trifluoromethyl group is a well-established bioisostere for a methyl group and can significantly enhance the pharmacological properties of a drug candidate.
The Role of the Trifluoromethyl Group:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, leading to a longer in vivo half-life of the drug.
-
Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
-
Improved Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bond donors or specific pockets in an enzyme's active site.
The benzonitrile moiety itself is also a common pharmacophore in many approved drugs. The nitrile group can act as a hydrogen bond acceptor or be metabolically converted to other functional groups.
Potential Therapeutic Areas:
Given the prevalence of trifluoromethylated compounds in pharmaceuticals, this compound could be a key intermediate in the development of drugs for a wide range of therapeutic areas, including:
-
Oncology: Many kinase inhibitors and other anti-cancer agents contain trifluoromethylated aromatic rings.
-
Neuroscience: The blood-brain barrier permeability enhancing properties of the trifluoromethyl group make it a valuable addition to CNS-acting drugs.
-
Infectious Diseases: Fluorinated compounds have shown promise as antibacterial, antiviral, and antifungal agents.
Conclusion
This compound is a highly functionalized aromatic compound with significant potential as a building block in drug discovery and development. Its unique combination of a trifluoromethyl group, two fluorine atoms, and a reactive nitrile moiety provides medicinal chemists with a powerful tool for synthesizing novel and improved therapeutic agents. While detailed experimental data for this specific compound is not yet widespread, its properties and reactivity can be reliably inferred from related structures. As the demand for more effective and metabolically stable drugs continues to grow, the importance of synthons like this compound is set to increase.
References
Sources
A Spectroscopic Guide to (2,3,4,5,6-Pentafluorophenyl)acetonitrile: An In-Depth Analysis of C8H2F5N
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into organic molecules profoundly alters their physicochemical properties, a strategy widely exploited in the development of pharmaceuticals, agrochemicals, and advanced materials. Consequently, the precise structural elucidation of organofluorine compounds is of paramount importance. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for a specific isomer of C8H2F5N: (2,3,4,5,6-pentafluorophenyl)acetonitrile (CAS No. 653-30-5). By integrating ¹H, ¹³C, and ¹⁹F NMR with IR spectroscopy, we present a self-validating framework for the unambiguous structural confirmation of this and similar fluorinated scaffolds, offering field-proven insights into the causality behind experimental choices and spectral interpretation.
Introduction: The Analytical Challenge of Organofluorine Compounds
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a "superstar" element in medicinal chemistry. Its incorporation can enhance metabolic stability, improve binding affinity, and modulate lipophilicity. However, these same electronic effects create distinct challenges and opportunities for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the inclusion of the ¹⁹F nucleus, offers unparalleled insight into the molecular framework. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, rendering it a highly sensitive NMR probe.[1] Its vast chemical shift range (~800 ppm) provides exquisite resolution, often allowing for the clear separation of signals from non-equivalent fluorine atoms.[2] Furthermore, the prevalence of through-bond spin-spin coupling between ¹⁹F and other nuclei (¹H, ¹³C) provides a rich dataset for confirming connectivity.
Infrared (IR) spectroscopy complements NMR by providing a rapid, non-destructive method for identifying key functional groups. The strong, characteristic vibrations of C-F bonds, alongside other functional moieties like the nitrile group (C≡N), serve as a molecular "fingerprint," offering immediate structural clues.[3] This guide will dissect the spectroscopic signature of (2,3,4,5,6-pentafluorophenyl)acetonitrile, demonstrating how a multi-technique approach provides a robust and definitive structural characterization.
Molecular Structure and Spectroscopic Assignment
The subject of this guide, (2,3,4,5,6-pentafluorophenyl)acetonitrile, possesses a simple yet informative structure featuring a methylene bridge between a pentafluorinated aromatic ring and a nitrile functional group.
Caption: Structure of (2,3,4,5,6-Pentafluorophenyl)acetonitrile with atom numbering.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states.[4] The frequency of absorption is characteristic of the specific bond and its environment, making it a powerful tool for functional group identification.
Experimental Protocol: KBr Pellet Method for Solid/Liquid Samples
The potassium bromide (KBr) pellet method is a fundamental technique for analyzing solid samples in IR spectroscopy.[5] The goal is to disperse the analyte within an IR-transparent matrix to minimize light scattering and obtain a high-quality spectrum.[6]
-
Sample Preparation: Weigh approximately 1-2 mg of (2,3,4,5,6-pentafluorophenyl)acetonitrile and 100-200 mg of spectroscopy-grade KBr powder. The 100:1 ratio is critical for obtaining optimal peak intensities.[7]
-
Grinding and Mixing: Using an agate mortar and pestle, thoroughly grind the sample and KBr together. The objective is to reduce the particle size to less than the wavelength of the IR radiation (<2 µm) to prevent light scattering, which can cause distorted baselines.[8]
-
Die Loading: Carefully transfer the homogenous powder into a pellet die assembly.
-
Pressing: Place the die into a hydraulic press. Applying a vacuum before pressing is recommended to remove trapped air and moisture, which can introduce interfering O-H bands.[6] Apply 8-10 tons of pressure for 1-2 minutes. The pressure causes the KBr to deform plastically and fuse into a transparent, glass-like disc.[6][8]
-
Analysis: Carefully remove the transparent pellet from the die and place it in the spectrometer's sample holder for analysis.
Data Presentation and Interpretation
The IR spectrum of (2,3,4,5,6-pentafluorophenyl)acetonitrile is dominated by absorptions from the nitrile, the pentafluorophenyl ring, and the methylene group.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comments |
| ~2260 cm⁻¹ | Medium-Strong, Sharp | C≡N Stretch | The nitrile triple bond stretch is highly characteristic and appears in the 2100-2300 cm⁻¹ region.[9] Its conjugation with the aromatic system may slightly lower its frequency. |
| ~1650 cm⁻¹, ~1520 cm⁻¹ | Strong, Sharp | Aromatic C=C Stretch | Aromatic rings typically show two sharp absorption bands, one near 1600 cm⁻¹ and another around 1500-1400 cm⁻¹.[10][11] The high degree of fluorination influences these positions. |
| ~1300-1000 cm⁻¹ | Very Strong, Broad | C-F Stretch | C-F stretching vibrations in aromatic compounds give rise to very strong and often complex absorptions in the fingerprint region. This is a hallmark of fluorinated aromatic compounds. |
| ~2960 cm⁻¹, ~2850 cm⁻¹ | Weak-Medium | CH₂ Stretch | Symmetric and asymmetric stretching of the methylene C-H bonds. These are typically found just below 3000 cm⁻¹. |
| ~1420 cm⁻¹ | Medium | CH₂ Bend (Scissoring) | The bending vibration of the methylene group. |
The combined presence of a sharp peak around 2260 cm⁻¹ (C≡N), very strong absorptions between 1300-1000 cm⁻¹ (C-F), and characteristic aromatic peaks provides immediate and compelling evidence for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the specific environment of the fluorine atoms. For a complete analysis of an organofluorine compound, acquiring ¹H, ¹³C, and ¹⁹F NMR spectra is essential.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For this molecule, deuterated acetonitrile (CD₃CN) is also an excellent option.
-
Sample Weighing: Accurately weigh 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.
-
Homogenization: Cap the tube and invert it several times to ensure the solution is homogenous. A brief vortex may be used if necessary.
-
Acquisition: The sample is now ready for insertion into the NMR spectrometer. Standard 1D experiments for ¹H, ¹³C, and ¹⁹F should be performed. For fluorinated compounds, acquiring a ¹H-decoupled ¹⁹F spectrum is standard practice to simplify the signals.[12]
¹H NMR Spectrum
The proton NMR spectrum is remarkably simple, providing a clear starting point for analysis.
-
Prediction: The molecule contains only one type of proton environment: the methylene (CH₂) group. This group is adjacent to a stereocenter (the C6 carbon of the ring) and is coupled to the two ortho-fluorine atoms (F2 and F6).
-
Interpretation: The spectrum will show a single signal. Due to coupling with the two equivalent ortho-fluorine atoms (spin I = 1/2), this signal is split into a triplet according to the n+1 rule (where n=2). The coupling constant, ³JHF, is typically in the range of 1-3 Hz.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~3.9-4.1 | Triplet (t) | ³JHF ≈ 2 Hz | 2H | CH ₂ |
This simple triplet immediately confirms the presence of the CH₂ group and its proximity to a C₆F₅ moiety.
¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton. Due to C-F coupling, the signals for the fluorinated carbons are split into complex multiplets, and their signal intensity can be reduced.[13]
| Chemical Shift (δ, ppm) | Multiplicity (due to JCF) | Assignment |
| ~144 | Doublet of triplets (dt) | C 2, C 6 (ortho) |
| ~138 | Doublet of triplets (dt) | C 3, C 5 (meta) |
| ~141 | Triplet of triplets (tt) | C 4 (para) |
| ~98 | Triplet (t) | C 1 (ipso) |
| ~114 | Singlet (s) | C ≡N |
| ~15 | Triplet (t) | C H₂ |
Data is estimated based on typical values for pentafluorophenyl groups and related structures.[14]
The key takeaways are the observation of four distinct signals for the aromatic ring, all showing coupling to fluorine, and the characteristic signals for the nitrile and methylene carbons.
¹⁹F NMR Spectrum
¹⁹F NMR is the most definitive technique for characterizing the pentafluorophenyl group.[1] Due to chemical shift differences and F-F coupling, the ortho, meta, and para fluorines are distinct.
-
Prediction: The spectrum will exhibit three signals with an integration ratio of 2:1:2 .
-
One signal for the two equivalent ortho -fluorines (F2, F6).
-
One signal for the single para -fluorine (F4).
-
One signal for the two equivalent meta -fluorines (F3, F5).
-
-
Interpretation: Each signal will be a multiplet due to coupling with the other fluorine atoms on the ring. The ortho-fluorines will be coupled to the meta and para fluorines. The para-fluorine will be coupled to the ortho and meta fluorines. The meta-fluorines will be coupled to the ortho and para fluorines.
| Chemical Shift (δ, ppm) | Integration | Assignment |
| ~ -145 | 2F | F 2, F 6 (ortho) |
| ~ -155 | 1F | F 4 (para) |
| ~ -165 | 2F | F 3, F 5 (meta) |
Chemical shifts are referenced to CFCl₃ at 0 ppm. Actual values can vary with solvent and reference standard.[15]
The classic 2:1:2 pattern is an unambiguous signature of a C₆F₅-C moiety.
Workflow for Spectroscopic Analysis
A logical workflow ensures all necessary data is collected for a comprehensive structural elucidation of novel fluorinated compounds.
Caption: Workflow for the comprehensive spectroscopic analysis of organofluorine compounds.
Conclusion
The structural elucidation of (2,3,4,5,6-pentafluorophenyl)acetonitrile serves as an exemplary case for the power of a multi-spectroscopic approach. IR spectroscopy provides rapid confirmation of the key nitrile and fluoroaromatic functional groups. ¹H NMR confirms the presence and connectivity of the methylene bridge, while ¹³C NMR maps the carbon skeleton. Finally, ¹⁹F NMR delivers an unmistakable signature for the pentafluorophenyl group. The convergence of these distinct datasets provides a self-validating and unambiguous confirmation of the molecular structure. For researchers in drug development and materials science, mastering the interpretation of these spectra is a critical skill for accelerating innovation and ensuring the integrity of their work. The combination of NMR and IR is significantly more powerful for automated or manual structure verification than using either technique alone.[16][17]
References
- Kintek Press. "What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis." Kintek Press.
- MSU Chemistry. "Infrared Spectrometry." Michigan State University Department of Chemistry.
- Shimadzu. "KBr Pellet Method." Shimadzu Scientific Instruments.
- ResearchGate. "PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS." ResearchGate.
- AntsLAB. "KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press." AntsLAB. Published May 15, 2019.
- Chemistry LibreTexts. "6.3: IR Spectrum and Characteristic Absorption Bands." Chemistry LibreTexts. Updated December 15, 2021.
- JoVE. "Video: IR Frequency Region: Alkyne and Nitrile Stretching." Journal of Visualized Experiments. Accessed January 7, 2026.
- ResearchGate. "Flow chart for acquiring and working with spectra of mixtures of fluorinated compounds." ResearchGate.
- Pellet Press Die Sets. "Making KBr Pellets for FTIR: Step by Step Guide." Pellet Press Die Sets.
- Organic Chemistry I. "6.3 IR Spectrum and Characteristic Absorption Bands." Lumen Learning.
- Jolley, K., et al. "The 19F NMR spectra of some pentafluorophenyl compounds of group IV elements." Semantic Scholar.
- National Institutes of Health (NIH). "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." PMC.
- Specac Ltd. "Interpreting Infrared Spectra." Specac.
- Royal Society of Chemistry. "19F-centred NMR analysis of mono-fluorinated compounds." RSC Publishing. Published March 30, 2022.
- ResearchGate. "Why 19F NMR of pentafluorophenol is different after the cleavage from the PPPFA polymer comparing to the pure pentafluorophenol reagent?" ResearchGate. Published July 2, 2019.
- Gerig, J. T. "Fluorine NMR." University of California, Santa Barbara. 2001.
- SpectraBase. "Pentafluorophenol - Optional[19F NMR] - Chemical Shifts." SpectraBase.
- ACS Omega. "Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening." American Chemical Society. Published April 6, 2022.
- SpectraBase. "(PENTAFLUOROPHENYL)ACETONITRILE - Optional[13C NMR] - Spectrum." SpectraBase.
- University of Calgary. "IR Spectroscopy Tutorial: Aromatics." University of Calgary.
- OpenStax. "15.7 Spectroscopy of Aromatic Compounds." OpenStax. Published September 20, 2023.
- AZoM. "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds." AZoM. Published December 18, 2017.
- Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. Updated May 30, 2020.
- Reddit. "13C NMR of pentafluorophenyl group." r/chemistry. Published April 15, 2013.
- Royal Society of Chemistry. "Supporting Information." The Royal Society of Chemistry. 2013.
- University of Babylon. "The features of IR spectrum." University of Babylon.
- Reich, H. "NMR Spectroscopy :: 13C NMR Chemical Shifts." University of Wisconsin-Madison.
- Journal of the American Chemical Society. "Aqua, Alcohol, and Acetonitrile Adducts of Tris(perfluorophenyl)borane..." American Chemical Society.
- NP-MRD. "1H NMR Spectrum (1D, 900 MHz, Acetonitrile-d3, simulated)." Natural Products Magnetic Resonance Database.
- Royal Society of Chemistry. "Interaction of Acetonitrile with Trifluoromethanesulfonic Acid..." The Royal Society of Chemistry. 2012.
- Chemical Synthesis Database. "(2,3,4,5,6-pentafluorophenyl)acetonitrile." Mol-Instincts. Accessed January 7, 2026.
- A-Level Chemistry. "NMR Spectroscopy Questions." A-Level Chemistry.
- Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities." Organic Letters.
- National Institutes of Health (NIH). "Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy." PMC.
- ResearchGate. "Analysis of the Rotational Spectra of 2,3,4,5,6-PENTAFLUOROTOLUENE and 1-CHLORO-2,3,4,5,6-PENTAFLUOROBENZENE." ResearchGate.
- ResearchGate. "(PDF) Towards automatically verifying chemical structures: the powerful combination of ¹H NMR and IR spectroscopy." ResearchGate. Published August 12, 2024.
- The Organic Chemistry Tutor. "Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra." YouTube. Published August 12, 2015.
- Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?" Creative Biostructure.
- Physical Chemistry Chemical Physics. "Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate..." Royal Society of Chemistry.
Sources
- 1. biophysics.org [biophysics.org]
- 2. azom.com [azom.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. shimadzu.com [shimadzu.com]
- 6. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 8. scienceijsar.com [scienceijsar.com]
- 9. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. The 19F NMR spectra of some pentafluorophenyl compounds of group IV elements | Semantic Scholar [semanticscholar.org]
- 16. Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
reactivity profile of trifluoromethyl substituted benzonitriles
An In-Depth Technical Guide to the Reactivity Profile of Trifluoromethyl-Substituted Benzonitriles
Executive Summary
Trifluoromethyl-substituted benzonitriles are a class of organic compounds of paramount importance in modern chemical research, particularly within the pharmaceutical and materials science sectors.[1][2][3] This guide provides a comprehensive analysis of their reactivity, governed by the powerful and synergistic electron-withdrawing properties of both the trifluoromethyl (-CF₃) and nitrile (-CN) groups.[1][4][5] We will explore the molecule's dual reactivity at the aromatic core and its distinct functional groups, offering field-proven insights into reaction mechanisms, experimental design, and strategic applications for researchers, scientists, and drug development professionals.
The guide is structured to provide a deep causal understanding, moving from the fundamental electronic properties and synthesis of these molecules to the specific reactivity profiles of the aromatic ring and the nitrile and trifluoromethyl moieties. Key transformations, including nucleophilic aromatic substitution (SNAr), nitrile group manipulations (reduction, hydrolysis, cycloaddition), and trifluoromethyl group modifications (hydrodefluorination), are discussed in detail. Each section is supported by mechanistic diagrams, step-by-step experimental protocols, and data-rich tables to provide a self-validating and authoritative resource for practical application.
Introduction: The Synergy of -CN and -CF₃ Groups
The benzonitrile framework, featuring a stable aromatic ring and a versatile nitrile group, is a common scaffold in organic synthesis. The introduction of a trifluoromethyl (-CF₃) group dramatically alters the molecule's physicochemical properties and reactivity.[4] The -CF₃ group is one of the most potent electron-withdrawing groups used in organic chemistry, primarily through a strong inductive effect (-I).[6] This property is highly valued in drug design for its ability to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[7][8][9]
When combined on a benzene ring, the nitrile and trifluoromethyl groups create a highly electron-deficient aromatic system.[5] This electronic synergy is the cornerstone of the reactivity profile of trifluoromethyl-substituted benzonitriles.
-
Activation of the Aromatic Ring : The profound electron deficiency makes the aromatic ring highly susceptible to attack by nucleophiles, facilitating reactions like Nucleophilic Aromatic Substitution (SNAr), which are typically difficult on unsubstituted benzene.[10][11]
-
Deactivation of the Aromatic Ring : Conversely, the ring is strongly deactivated towards Electrophilic Aromatic Substitution (EAS), as it repels incoming electrophiles.[12]
-
Modulation by Position : The relative positions of the -CN and -CF₃ groups (ortho, meta, para) are critical. The electron-withdrawing effects are most pronounced when these groups are positioned to stabilize the intermediate in a given reaction (e.g., ortho/para for SNAr).[11][13][14]
// Nodes Benzonitrile [label="Trifluoromethyl\nBenzonitrile Core", fillcolor="#F1F3F4", fontcolor="#202124"]; CF3 [label="Trifluoromethyl Group (-CF₃)\nStrong -I Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CN [label="Nitrile Group (-CN)\n-I, -M Effects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ring [label="Highly Electron-Deficient\nAromatic Ring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactivity [label="Unique Reactivity Profile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pharma [label="Pharmaceutical Applications\n(Metabolic Stability, Lipophilicity)", fillcolor="#FBBC05", fontcolor="#202124"]; Materials [label="Materials Science\n(Thermal Stability, Polymers)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges CF3 -> Benzonitrile [label="Synergizes with"]; CN -> Benzonitrile; Benzonitrile -> Ring [label="Creates"]; Ring -> Reactivity [label="Leads to"]; Reactivity -> Pharma [label="Enables"]; Reactivity -> Materials [label="Enables"]; } केंद्रीकृत संरचनात्मक गुण।
Synthesis of Trifluoromethyl-Substituted Benzonitriles
Access to these valuable building blocks is typically achieved through established synthetic methodologies, starting from more common precursors.
-
Sandmeyer Reaction : A classic and reliable method involving the diazotization of a trifluoromethyl-substituted aniline, followed by treatment with copper(I) cyanide to install the nitrile group.[13][15] This method is valued for its versatility.[15]
-
Halogenation and Cyanation : This two-step approach begins with a suitable trifluoromethyl-substituted benzene derivative, which is first halogenated (e.g., brominated). The resulting aryl halide then undergoes a cyanation reaction, such as the Rosenmund-von Braun reaction using CuCN or modern palladium-catalyzed methods.[13]
-
From Pre-functionalized Intermediates : Commercially available building blocks, such as 2-Bromo-4-(trifluoromethyl)benzonitrile, serve as versatile platforms for creating more complex molecules through metal-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings.[1]
Reactivity Profile I: The Aromatic Ring
The electron-deficient nature of the ring dictates its reactivity, favoring nucleophilic over electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr)
This is the hallmark reaction of electron-poor aromatic systems. The presence of both -CF₃ and -CN groups strongly activates the ring for SNAr, provided a suitable leaving group (typically a halogen) is present.[10][14]
Causality and Mechanism : The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[11][14] The stability of this intermediate is the key to the reaction's feasibility.
-
Stabilization : The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing -CF₃ and -CN groups, particularly when they are positioned ortho or para to the site of attack.[11][14] This stabilization lowers the activation energy for the first, rate-determining step.
-
Elimination : The leaving group is expelled, and the aromaticity of the ring is restored.
Experimental Protocol: SNAr of 4-Fluoro-2-(trifluoromethyl)benzonitrile with an Amine
This protocol describes a typical procedure for the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile derivatives, a common scaffold in pharmaceuticals.
-
Reactor Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq), the desired amine nucleophile (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) as a base.
-
Solvent Addition : Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the reactants.
-
Reaction : Heat the mixture to 80-120 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup : Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Electrophilic Aromatic Substitution (EAS)
EAS is highly unfavorable on trifluoromethyl-substituted benzonitriles. The strong deactivating nature of the -CF₃ and -CN groups makes the ring electron-poor and thus a poor nucleophile for reacting with electrophiles.[12] If forced under harsh conditions, substitution would be directed to the meta positions relative to the deactivating groups.
Reactivity Profile II: The Functional Groups
The -CN and -CF₃ groups are not merely spectators; they are active participants in a range of valuable chemical transformations.
Transformations of the Nitrile (-CN) Group
The nitrile group is a versatile functional handle that can be converted into several other important functionalities.
| Transformation | Reagents & Conditions | Product | Mechanistic Insight |
| Reduction | 1. LiAlH₄ in THF, then H₂O workup2. H₂, Pd/C or Raney Ni, high pressure | Primary Amine (-CH₂NH₂) | Hydride addition or catalytic hydrogenation reduces the C≡N triple bond. |
| Hydrolysis (Amide) | H₂SO₄ (conc.), controlled temp.or H₂O₂, NaOH (Radziszewski reaction) | Amide (-CONH₂) | Partial hydrolysis can be achieved under milder conditions, stopping at the amide stage.[16] |
| Hydrolysis (Acid) | H₂SO₄/H₂O, heat[17] | Carboxylic Acid (-COOH) | Complete hydrolysis under vigorous acidic or basic conditions.[16][18] The electron-withdrawing -CF₃ group makes the nitrile carbon more electrophilic, facilitating this process.[16] |
| [3+2] Cycloaddition | Nitrile Imines (from Hydrazonyl Chlorides + Base)[19] | 5-Trifluoromethyl-1,2,4-triazole | The nitrile acts as a dipolarophile in a concerted cycloaddition with an in-situ generated nitrile imine 1,3-dipole.[19][20] |
Featured Reaction: [3+2] Cycloaddition for Triazole Synthesis
This reaction is a powerful tool for constructing highly functionalized five-membered heterocycles, which are prevalent in medicinal chemistry.
Transformations of the Trifluoromethyl (-CF₃) Group
While generally stable, the C-F bonds in a trifluoromethyl group can be selectively functionalized, a strategy of growing importance for late-stage drug modification.
Hydrodefluorination (HDF) : The selective reduction of a C-F bond to a C-H bond is a key transformation. For trifluoromethylarenes, this typically involves a single-electron transfer (SET) mechanism.[21][22]
Causality and Mechanism :
-
Single-Electron Transfer (SET) : An electron is transferred to the trifluoromethylarene from a reductant (e.g., an excited-state photocatalyst). This forms a radical anion intermediate.[21][23][24]
-
Fluoride Elimination : The radical anion is unstable and rapidly eliminates a fluoride ion (F⁻) to generate a difluorobenzyl radical.[23][24]
-
Radical Trapping : This radical can then be trapped. In hydrodefluorination, it abstracts a hydrogen atom from a hydrogen atom donor (HAD) to yield the difluoromethyl (-CF₂H) product.[23][24]
Experimental Protocol: Organophotoredox Hydrodefluorination of 4-(Trifluoromethyl)benzonitrile [23]
This protocol is based on a published procedure for the selective conversion of Ar-CF₃ to Ar-CF₂H.[23][24]
-
Preparation : In a nitrogen-filled glovebox, add 4-(trifluoromethyl)benzonitrile (1.0 eq), an organic photocatalyst such as 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile (2-5 mol%), a hydrogen atom donor like 4-hydroxythiophenol (1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq) to a reaction vial.
-
Solvent : Add anhydrous DMSO as the solvent.
-
Reaction : Seal the vial, remove from the glovebox, and place it in front of a blue LED light source. Stir the reaction at room temperature for 12-24 hours.
-
Monitoring : Periodically check the reaction's progress by taking an aliquot for ¹⁹F NMR analysis to observe the disappearance of the CF₃ signal and the appearance of the CF₂H signal.
-
Workup and Purification : Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude material is purified via silica gel chromatography to yield the 4-(difluoromethyl)benzonitrile product.
Applications in Research and Development
The unique reactivity profile of trifluoromethyl-substituted benzonitriles makes them indispensable building blocks.
-
In Pharmaceuticals : These compounds are crucial intermediates for synthesizing a wide range of drug candidates.[4] The -CF₃ group can block metabolic hotspots, increase membrane permeability, and enhance binding to target proteins, ultimately improving a drug's efficacy and pharmacokinetic profile.[4][7][25] The nitrile group can be a key pharmacophoric element or a synthetic handle for further elaboration.[5]
-
In Materials Science : The inherent thermal and chemical stability imparted by the trifluoromethyl group makes these compounds valuable precursors for high-performance polymers, liquid crystals, and electronic materials.[1][3] The strong dipole moment and electronic properties of the molecule are leveraged to create materials with enhanced thermal resistance and specific charge transport capabilities.[1]
Conclusion
Trifluoromethyl-substituted benzonitriles are not merely inert scaffolds but are highly reactive and versatile platforms for chemical innovation. Their reactivity is a direct consequence of the powerful electron-withdrawing synergy between the nitrile and trifluoromethyl groups. A thorough understanding of their distinct reactivity patterns—favoring nucleophilic attack on the aromatic ring while enabling a host of transformations at the functional groups—is essential for any scientist working in drug discovery or advanced materials. By mastering the manipulation of these building blocks, researchers can continue to push the boundaries of molecular design and create next-generation products that address critical challenges in medicine and technology.
References
- Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Google AI Test Kitchen.
- Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced M
- Exploring 3-Fluoro-5-(trifluoromethyl)
- Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD.
- The Chemical Versatility of 4-(Trifluoromethyl)
- 3-(Trifluoromethyl)benzonitrile. African Rock Art.
- Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles. NINGBO INNO PHARMCHEM CO.,LTD.
- Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society.
- The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. PMC - NIH.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library.
- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Poly(trifluoromethyl)benzenes. Benchchem.
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Nucleophilic Arom
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journal of Organic Chemistry.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Selective C–F Functionalization of Unactiv
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. PMC.
- (3+2)-Cycloadditions of Levoglucosenone (LGO)
- Applications of Fluorine in Medicinal Chemistry.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.
- Preventing hydrolysis of nitrile groups in 2-Trifluoromethyl-terephthalonitrile. Benchchem.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC.
- The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. nbinno.com [nbinno.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. nbinno.com [nbinno.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ccspublishing.org.cn [ccspublishing.org.cn]
- 22. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
A Technical Guide to the Potential Biological Activities of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and trifluoromethyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. This guide explores the potential biological activities of 2,3-difluoro-6-(trifluoromethyl)benzonitrile and its derivatives. While direct studies on this specific molecular framework are limited, a comprehensive analysis of structurally analogous compounds reveals a strong potential for significant anticancer and antimicrobial properties. This document synthesizes findings from related fluorinated benzonitriles and trifluoromethylated aromatic compounds to provide a predictive framework for the biological evaluation of this class of molecules. We present detailed, field-proven experimental protocols for assessing cytotoxicity and antimicrobial efficacy, alongside a discussion of potential mechanisms of action, including enzyme inhibition. The insights and methodologies provided herein are intended to serve as a foundational resource for researchers embarking on the investigation of this promising, yet underexplored, chemical space.
Introduction: The Rationale for Fluorination in Drug Design
The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in drug discovery to modulate their physicochemical and pharmacological properties. The small size of fluorine, its high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence a molecule's conformation, pKa, metabolic stability, and lipophilicity.[1][2][3][4][5] Specifically, the trifluoromethyl (CF3) group is a common substituent known to enhance the lipophilicity and metabolic stability of parent compounds.[6][7][8] The benzonitrile moiety, on the other hand, is a versatile pharmacophore and a key structural component in a variety of therapeutic agents, often involved in critical binding interactions with biological targets.[9][10]
The combination of a difluoro-substitution pattern and a trifluoromethyl group on a benzonitrile scaffold, as in this compound, presents a unique electronic and steric profile. This guide will explore the latent therapeutic potential of derivatives of this core structure, drawing logical inferences from the established biological activities of related chemical entities.
Predicted Biological Activities and Mechanistic Considerations
Based on structure-activity relationship (SAR) studies of analogous compounds, two primary areas of potential biological activity for this compound derivatives are anticancer and antimicrobial effects.
Potential Anticancer Activity
The presence of fluorine and trifluoromethyl groups on aromatic rings is a hallmark of many potent anticancer agents.[2][8][11] These functionalities can enhance the binding of small molecules to the active sites of enzymes or receptors implicated in cancer progression.
2.1.1. Postulated Mechanisms of Action
-
Enzyme Inhibition: Benzonitrile-containing compounds have been shown to act as enzyme inhibitors.[12][13][14] The nitrile group can participate in hydrogen bonding or other interactions within an enzyme's active site, potentially disrupting its catalytic function. For instance, derivatives could be designed to target kinases or other enzymes crucial for cancer cell signaling and proliferation.
-
Induction of Apoptosis: Many cytotoxic anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Fluorinated compounds have been demonstrated to trigger apoptotic pathways in cancer cells.[15]
2.1.2. Experimental Workflow for In Vitro Cytotoxicity Assessment
A fundamental first step in evaluating the anticancer potential of novel compounds is to assess their cytotoxicity against a panel of cancer cell lines.[16][17][18] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[19][20]
2.1.3. Detailed Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[19][20]
2.1.4. Data Presentation: Hypothetical Cytotoxicity Data
| Derivative | Modification | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Parent | - | > 100 | > 100 | > 100 |
| DFTB-01 | 4-amino | 15.2 | 25.8 | 18.5 |
| DFTB-02 | 4-hydroxy | 45.7 | 62.1 | 55.3 |
| DFTB-03 | 4-nitro | 8.9 | 12.4 | 9.7 |
Table 1: Hypothetical IC50 values of this compound derivatives against various cancer cell lines.
Potential Antimicrobial Activity
Fluorinated aromatic compounds, including those with trifluoromethyl groups, have demonstrated significant antimicrobial activity against a range of pathogens.[6][7][21][22][23] The incorporation of these moieties can enhance the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.
2.2.1. Postulated Mechanisms of Action
-
Enzyme Inhibition: Similar to their potential anticancer effects, these derivatives may inhibit essential bacterial enzymes.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the trifluoromethyl group could facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption.
2.2.2. Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of a potential antimicrobial agent.[24][25][26][27]
2.2.3. Detailed Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[27]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[26]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[24][25][26]
2.2.4. Data Presentation: Hypothetical Antimicrobial Activity Data
| Derivative | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Parent | - | > 128 | > 128 | > 128 |
| DFTB-01 | 4-amino | 16 | 32 | 64 |
| DFTB-02 | 4-hydroxy | 64 | 128 | > 128 |
| DFTB-03 | 4-nitro | 8 | 16 | 32 |
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) values of this compound derivatives against various bacterial strains.
Structure-Activity Relationship (SAR) Insights and Future Directions
The hypothetical data presented in Tables 1 and 2 illustrate how systematic structural modifications of the this compound core could influence biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups at the 4-position could significantly impact potency and selectivity. Future research should focus on synthesizing a library of derivatives with diverse substitutions to elucidate clear SAR trends. This will enable the optimization of lead compounds with improved therapeutic indices.
Conclusion
While the biological activity of this compound derivatives remains to be experimentally determined, a strong theoretical framework based on analogous structures suggests significant potential for anticancer and antimicrobial applications. The experimental protocols and predictive insights provided in this guide offer a robust starting point for researchers to explore this promising area of medicinal chemistry. Systematic synthesis and screening of derivatives are warranted to unlock the full therapeutic potential of this unique chemical scaffold.
References
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512.
- El-Sayed, M. T., & El-Gamal, M. I. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. * Beni-Suef University Journal of Basic and Applied Sciences*, 10(1), 1-13.
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2013). In vitro viability and cytotoxicity testing and same-well multi-parametric combinations for high throughput screening. Assay and Drug Development Technologies, 11(5), 266-289.
- Al-Suwaidan, I. A., Ahmed, A. M., & Al-Abdullah, E. S. (2016). Structure-activity relationship of fluoroquinolones as anticancer agents. Saudi Pharmaceutical Journal, 24(5), 554-563.
- Ojima, I. (2013). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Journal of Fluorine Chemistry, 156, 95-104.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Sabatino, P., Bruno, A., Ciaramella, A., Di Mola, A., Bedini, A., Rossetti, A., ... & Rango, M. (2022). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. European Journal of Medicinal Chemistry, 239, 114532.
- Pokhodylo, N. T., Shyyka, O. Y., & Matiychuk, V. S. (2019). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, A. M., & Al-Zahrani, A. Y. (2020).
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Shehata, M. A., & Thabet, K. N. (2021). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.
- Tan, M. L., & Sulaiman, S. F. (2018).
- El-Sayed, M. T. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-24.
- Jefferson Digital Commons. (2025, February 4). Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study Of Gingerol Derivatives.
- El-Sayed, M. T. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-24.
- Antimicrobial Resistance & Stewardship. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method [Video]. YouTube. [Link]
- El-Sayed, M. T. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-24.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- G. G. D. de A. Rodrigues, et al. (2021). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 23(15), 5949-5953.
- E. V. Sadchikova, et al. (2022).
- S. A. Al-Hussain, et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4878.
- J. G. G. de A. Rodrigues, et al. (2018). BN/CC Isosteric Compounds as Enzyme Inhibitors: N- and B-Ethyl-1,2-azaborine Inhibit Ethylbenzene Hydroxylation as Nonconvertible Substrate Analogues. ACS Omega, 3(11), 15465-15471.
- Institute of Microbiology of the Czech Academy of Sciences. (n.d.). Biotransformation by enzymes of the nitrile metabolism.
- HIMS - University of Amsterdam. (2018, September 28). Promiscuous enzyme enables efficient and benign synthesis of nitriles.
- SnapRevise. (2019, April 9). Enzyme Inhibitors | A-level Biology | OCR, AQA, Edexcel [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2025, March 18). 8.7: Enzyme Inhibition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]
- 10. Promiscuous enzyme enables efficient and benign synthesis of nitriles - HIMS - University of Amsterdam [hims.uva.nl]
- 11. researchgate.net [researchgate.net]
- 12. BN/CC Isosteric Compounds as Enzyme Inhibitors: N- and B-Ethyl-1,2-azaborine Inhibit Ethylbenzene Hydroxylation as Nonconvertible Substrate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 17. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kosheeka.com [kosheeka.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
A-Z Guide to Trifluoromethyl Groups in Drug Discovery
A Senior Application Scientist's In-depth Technical Guide on the Role of the Trifluoromethyl Group in Medicinal Chemistry
Abstract: The strategic incorporation of the trifluoromethyl (CF₃) group has become a pillar of modern medicinal chemistry, transitioning from a niche curiosity to a mainstream tool for optimizing drug candidates.[1] Its unique combination of steric and electronic properties allows for the profound modulation of a molecule's physicochemical and pharmacological profile.[1] This guide provides an in-depth analysis of the multifaceted roles of the CF₃ group, detailing its impact on lipophilicity, metabolic stability, and target binding affinity. We will explore the underlying mechanistic principles, present comparative data, and provide actionable experimental protocols for drug development professionals. This resource is designed to equip researchers and scientists with the foundational knowledge and practical insights required to effectively leverage trifluoromethylation in the pursuit of safer and more efficacious therapeutics.
The Trifluoromethyl Group: A Privileged Moiety in Modern Pharmaceuticals
The introduction of fluorine-containing functional groups is a cornerstone of modern drug design. Among these, the trifluoromethyl group is significantly prevalent in approved drugs and clinical candidates.[2][3] Its rise to prominence is attributed to its ability to simultaneously fine-tune multiple molecular properties that are critical for success, including metabolic stability, membrane permeability, and binding interactions.[2][4][5] Approximately 15-20% of all licensed drugs marketed annually contain fluorine, with the CF₃ group being a major contributor to this statistic.[6]
This guide will deconstruct the key attributes of the CF₃ group, providing a framework for its rational application in drug discovery programs. We will move from its fundamental physicochemical effects to its influence on pharmacokinetics and pharmacodynamics, supported by case studies of successful drugs like Celecoxib, Fluoxetine, and Sitagliptin, all of which owe a measure of their success to this powerful functional group.[7]
Fundamental Physicochemical Properties and Their Impact
The utility of the CF₃ group stems from its distinct electronic and steric characteristics, which differ significantly from its hydrocarbon analogue, the methyl (CH₃) group.
Potent Electronic Influence
The CF₃ group is a strong electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms.[1][4] This property has several critical consequences:
-
pKa Modulation: When attached to an aromatic ring or adjacent to an acidic or basic center, the CF₃ group can significantly alter the pKa of the molecule. For example, attaching a CF₃ group to an aniline nitrogen or a nearby aromatic ring will decrease the basicity (lower the pKa) of the amine. This can be crucial for optimizing solubility, controlling ionization state at physiological pH, and avoiding off-target activities (e.g., hERG channel binding).
-
Dipole Moment: The strong C-F bond dipoles create a significant local molecular dipole, which can influence long-range interactions with biological targets and affect properties like crystal packing and solubility.
The Nuanced Role in Lipophilicity
Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The effect of the CF₃ group on lipophilicity is more complex than a simple increase.
While the CF₃ group is generally considered lipophilic (Hansch π value of +0.88) compared to a hydrogen atom, its effect relative to a methyl group (Hansch π value of +0.56) is context-dependent.[3][8] Trifluorination can strongly enhance lipophilicity when the group is in the alpha-position to a functional group, but this effect diminishes or can even reverse (leading to increased hydrophilicity) when it is more remote within an aliphatic chain.[9] This is thought to be due to the strong inductive effect of the CF₃ group influencing the acidity or basicity of nearby polar functional groups.[9]
Table 1: Comparative Lipophilicity (LogP) of Analogous Pairs
| Parent Compound | LogP | Trifluoromethylated Analog | LogP | ΔLogP |
| Toluene | 2.73 | Benzotrifluoride | 2.86 | +0.13 |
| Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 1.73 | +0.83 |
| Ethanol | -0.31 | 2,2,2-Trifluoroethanol | 0.34 | +0.65 |
Note: LogP values are experimentally derived or high-quality predictions and serve for comparative purposes.
Stereoelectronic and Conformational Effects
The CF₃ group is sterically larger than a methyl group (van der Waals radius of ~2.7 Å vs. ~2.0 Å). This increased bulk can be used to control molecular conformation, locking a molecule into a specific bioactive shape required for target engagement. Furthermore, the rotating CF₃ group can act as a "molecular gear," influencing the orientation of adjacent substituents.
Enhancing Pharmacokinetics (ADME) through Metabolic Stability
One of the most powerful and widely exploited applications of the CF₃ group is to enhance metabolic stability.[10][11]
Blocking Metabolic Oxidation
The primary route of metabolism for many drugs is oxidation by Cytochrome P450 (CYP) enzymes, which often occurs at activated C-H bonds (e.g., benzylic or allylic positions, or on terminal methyl groups). The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[3]
Replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group effectively blocks this metabolic pathway.[3][11] The C-F bonds are highly resistant to enzymatic cleavage, preventing oxidation at that site.[11] This "metabolic blocking" strategy can dramatically increase a drug's half-life, improve its oral bioavailability, and lead to a more consistent pharmacokinetic profile with lower patient-to-patient variability.[1][3]
Optimizing Pharmacodynamics: The Role in Target Binding
Beyond improving ADME properties, the CF₃ group can directly participate in and enhance binding interactions with a protein target, leading to increased potency and selectivity.[1][2]
Unique Binding Interactions
The CF₃ group can engage in several types of non-covalent interactions:
-
Orthogonal Multipolar Interactions: The polarized C-F bonds can form favorable interactions with electron-rich groups in the protein backbone, such as carbonyl oxygens (C–F···C=O).[12] These interactions are highly directional and can contribute significantly to binding affinity, as demonstrated in inhibitors of the menin-MLL protein-protein interaction.[12]
-
Tetrel Bonds: The carbon atom of the CF₃ group can act as a tetrel bond donor, interacting with electron-rich atoms like oxygen, nitrogen, or sulfur in protein side chains.[13][14]
-
Hydrophobic Interactions: The fluorinated surface can engage in hydrophobic interactions, though the nature of these "fluorous" interactions differs from classical hydrocarbon hydrophobic interactions.
Case Study: Celecoxib (Celebrex)
Celecoxib is a selective COX-2 inhibitor used to treat inflammation and pain. A key feature of its structure is a trifluoromethyl group on one of the phenyl rings. This CF₃ group is crucial for its activity and selectivity. It occupies a hydrophobic side pocket in the COX-2 enzyme that is smaller in the COX-1 isoform. The CF₃ group's size and lipophilicity allow it to fit snugly into this pocket, contributing to both the high binding affinity and the selectivity of Celecoxib for COX-2 over COX-1.
Synthetic Methodologies and Experimental Protocols
The incorporation of a CF₃ group is a complex but well-established strategy in organic chemistry.[2][3] Numerous reagents and methods have been developed for trifluoromethylation.
Overview of Synthetic Strategies
-
Nucleophilic Trifluoromethylation: Often employs Ruppert-Prakash reagent (TMSCF₃) activated by a fluoride source to deliver a "CF₃⁻" equivalent to electrophilic carbons (e.g., aldehydes, ketones, imines).
-
Electrophilic Trifluoromethylation: Utilizes reagents like Togni's reagents (hypervalent iodine compounds) or Umemoto's reagents to deliver a "CF₃⁺" equivalent to nucleophilic substrates like enolates, enamines, or electron-rich aromatics.[15]
-
Radical Trifluoromethylation: Involves the generation of a CF₃ radical from sources like trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent), which can then add to alkenes or (hetero)arenes.
-
Cross-Coupling Reactions: Transition-metal-catalyzed methods (e.g., using copper or palladium) have become powerful tools for coupling CF₃ groups with aryl or vinyl halides/boronic acids.[3]
Experimental Protocol: In Vitro Microsomal Stability Assay
To experimentally validate the metabolism-blocking effect of a CF₃ group, an in vitro microsomal stability assay is essential.
Objective: To compare the rate of metabolic degradation of a parent compound (e.g., Drug-CH₃) and its trifluoromethylated analog (Drug-CF₃) in the presence of liver microsomes.
Materials:
-
Test compounds (Drug-CH₃ and Drug-CF₃), dissolved in DMSO.
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.
-
NADPH regenerating system (e.g., NADPH-A/B).
-
0.1 M Phosphate Buffer (pH 7.4).
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching.
-
96-well incubation plates, incubator/shaker (37°C), centrifuge.
-
LC-MS/MS system for analysis.
Methodology:
-
Preparation: Thaw all reagents on ice. Prepare a 1 mg/mL solution of HLM in phosphate buffer. Prepare the incubation mixture by combining phosphate buffer and the NADPH regenerating system.
-
Incubation:
-
Add 5 µL of the test compound (1 µM final concentration) to the wells of the 96-well plate.
-
Add 85 µL of the incubation mixture (buffer + NADPH system) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding 10 µL of the HLM solution to each well. This is the T=0 time point for a separate plate used for quenching.
-
-
Time Points: Incubate the reaction plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the corresponding wells by adding 100 µL of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate. Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the remaining parent drug to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Expected Outcome: The trifluoromethylated analog (Drug-CF₃) is expected to have a significantly lower elimination rate constant (k) and a correspondingly longer half-life (t₁/₂) compared to its non-fluorinated counterpart, demonstrating its enhanced metabolic stability.[11]
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal.[3] Its ability to profoundly influence lipophilicity, block metabolic pathways, and introduce novel, high-affinity binding interactions makes it a highly valuable substituent for drug design.[1][2][3] By understanding the fundamental principles that govern its behavior, researchers can strategically deploy the CF₃ group to overcome common challenges in drug development, such as poor pharmacokinetic profiles and insufficient potency. As synthetic methodologies for trifluoromethylation continue to evolve, offering milder and more selective options, the application of this "magic" group is set to expand, paving the way for the development of next-generation therapeutics with superior properties.
References
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- ResearchGate. (2025). (PDF)
- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Pharmaffiliates. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. [Link]
- Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
- Hovione. (2024).
- ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
- Wikipedia. (n.d.).
- Bauzá, A., et al. (2023). Tetrel bonds involving a CF3 group participate in protein–drug recognition: a combined crystallographic and computational study. Physical Chemistry Chemical Physics. [Link]
- Cierpicki, T., & Grembecka, J. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PMC - NIH. [Link]
- Chemical Review and Letters. (n.d.).
- Zhang, Y., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC - NIH. [Link]
- ResearchGate. (2023).
- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. [Link]
- PubMed. (n.d.). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. [Link]
- ResearchGate. (n.d.). Representative examples of recently approved drugs with trifluoromethyl groups. [Link]
- ResearchGate. (n.d.). Lipophilicity effects of monofluorination at the tertiary aliphatic carbon as a function of α-substituent. [Link]
- Caron, A., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. [Link]
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 11. benchchem.com [benchchem.com]
- 12. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrel bonds involving a CF3 group participate in protein–drug recognition: a combined crystallographic and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fluorinated Benzonitrile Compounds: Synthesis, Properties, and Applications
Abstract
Fluorinated benzonitrile compounds represent a cornerstone in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the benzonitrile scaffold imparts a unique combination of physicochemical properties, including modulated electronics, enhanced metabolic stability, and altered lipophilicity. These attributes have been leveraged to develop a wide array of pharmaceuticals and advanced materials. This guide provides an in-depth exploration of the core aspects of fluorinated benzonitrile chemistry, intended for researchers, scientists, and drug development professionals. We will delve into robust synthetic methodologies, analyze the structure-property relationships governed by fluorination patterns, and highlight key applications, supported by detailed protocols and mechanistic insights.
Introduction: The Strategic Value of Fluorine in Benzonitrile Scaffolds
The benzonitrile moiety is a versatile building block in organic synthesis, characterized by the strongly electron-withdrawing and metabolically stable nitrile group (-C≡N).[1][2] When combined with fluorine, the most electronegative element, the resulting fluorinated benzonitrile scaffold gains properties that are highly advantageous for drug design and materials science.[3][4]
The introduction of fluorine can profoundly influence a molecule's characteristics:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shielding" can prolong a drug's half-life and improve its bioavailability.[3][5]
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. This is a critical factor for oral bioavailability and penetration of the central nervous system.[6][7]
-
Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the benzonitrile ring, influencing pKa and creating favorable interactions—such as dipole-dipole or orthogonal multipolar interactions—with protein targets, thereby enhancing binding affinity and selectivity.[4][8]
-
Conformational Control: The small steric size of fluorine allows it to act as a hydrogen isostere, yet its electronic properties can influence molecular conformation, locking the molecule into a bioactive shape.[6]
These unique features have led to the incorporation of fluorinated benzonitrile motifs in numerous clinically significant drugs and high-performance materials.[2][9] This guide will systematically explore the synthesis, properties, and applications that underscore the importance of this chemical class.
Synthetic Methodologies for Fluorinated Benzonitriles
Accessing fluorinated benzonitriles with specific substitution patterns is crucial for systematic structure-activity relationship (SAR) studies. Several robust synthetic strategies have been developed, each with distinct advantages.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing fluorine or a nitrile group onto an activated aromatic ring.[10][11] The reaction is facilitated by the presence of strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to a suitable leaving group (e.g., -Cl, -Br, -F).[11]
-
Fluorination of Chloro/Nitrobenzonitriles: A common approach is the halogen exchange (Halex) reaction, where a chlorobenzonitrile is treated with a fluoride source like potassium fluoride (KF).[12] The presence of a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or 1,3-dimethyl-2-imidazolidone (DMI), is essential to solubilize the fluoride salt and facilitate the reaction.[12][13] Similarly, fluorodenitration, the displacement of a nitro group, offers a highly efficient pathway, particularly when using reagents like tetramethylammonium fluoride (TMAF).[14]
-
Cyanation of Fluorobenzenes: Conversely, a nitrile group can be introduced by reacting a fluorinated aromatic compound (often activated by other groups) with a cyanide salt, such as NaCN or KCN, in a polar aprotic solvent.[15]
The reactivity in SNAr reactions is dictated by the stability of the intermediate Meisenheimer complex.[11] The strong electron-withdrawing nature of the nitrile group helps to stabilize this negatively charged intermediate, making the reaction feasible.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
The Sandmeyer Reaction
The Sandmeyer reaction provides a versatile route to benzonitriles from anilines.[16][17] This transformation proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[18]
This method is particularly valuable for synthesizing substitution patterns that are not easily accessible through other routes.[19] For example, starting from a fluoroaniline, one can prepare the corresponding fluorobenzonitrile. The reaction is a cornerstone of aromatic chemistry due to its reliability and broad substrate scope.[17]
Experimental Protocol: Synthesis of 4-Fluorobenzonitrile via Sandmeyer Reaction [16][18]
-
Diazotization:
-
Dissolve 4-fluoroaniline (1.0 equiv) in an aqueous solution of HCl (3.0 equiv) at 0-5 °C in a three-neck flask equipped with a mechanical stirrer.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the 4-fluorobenzenediazonium chloride salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equiv) and sodium cyanide (NaCN, 1.2 equiv) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 4-fluorobenzonitrile.
-
Other Synthetic Methods
-
Photobromination and Hydrolysis: For specific isomers like 3-fluoro-4-(hydroxymethyl)benzonitrile, a key starting material for the drug danuglipron, a scalable process involving radical photobromination of 3-fluoro-4-methylbenzonitrile followed by selective hydrolysis has been developed.[20]
-
Palladium-Catalyzed Cyanation: Modern cross-coupling methods, such as the palladium-catalyzed cyanation of aryl halides or triflates, offer a mild and highly functional group-tolerant alternative for synthesizing fluorinated benzonitriles.[20]
Physicochemical Properties and Structure-Activity Relationships
The position and number of fluorine substituents on the benzonitrile ring systematically alter its electronic and physical properties. Understanding these effects is critical for rational drug design.
Electronic Effects
The nitrile group is a potent electron-withdrawing group through both resonance and induction.[1] Fluorine is strongly electron-withdrawing by induction but a weak resonance donor. The interplay between these effects depends on the substitution pattern:
-
Ortho/Para Fluorination: When fluorine is ortho or para to the nitrile group, its inductive withdrawal reinforces the electron-deficient nature of the ring, making it more susceptible to nucleophilic attack.[21]
-
Meta Fluorination: A meta-fluorine atom has a purely inductive effect, which is less pronounced, resulting in lower reactivity in SNAr reactions compared to its ortho/para isomers.[21]
These electronic modulations directly impact the molecule's pKa, dipole moment, and ability to participate in hydrogen bonding or other non-covalent interactions with biological targets.[3]
Lipophilicity and Solubility
Lipophilicity, often measured as logP, is a crucial parameter for pharmacokinetics.[5] While often considered lipophilic, fluorine's effect is context-dependent. A single fluorine atom can increase logP, but polyfluorination can sometimes decrease it due to the molecule's reduced ability to be solvated by water. The introduction of the polar nitrile group generally decreases lipophilicity.[8] Judicious placement of fluorine on a benzonitrile scaffold allows for fine-tuning of the overall lipophilicity to optimize membrane permeability and solubility.[22]
Table 1: Comparison of Properties for Fluorobenzonitrile Isomers
| Compound | Melting Point (°C) | Boiling Point (°C) | Relative Reactivity in SNAr |
| 2-Fluorobenzonitrile | 35-37 | 90 | ~1.5 |
| 3-Fluorobenzonitrile | -14 | 178-180 | ~0.1 |
| 4-Fluorobenzonitrile | 34-36 | 188 | 1.0 (Baseline) |
| (Data compiled from sources[21][23][24]) |
Caption: Logic flow for using fluorine to optimize drug properties.
Applications in Drug Discovery
The fluorinated benzonitrile motif is prevalent in a wide range of pharmaceuticals, demonstrating its utility in targeting various diseases.[8][25]
Case Study: Letrozole (Femara®)
Letrozole is a non-steroidal aromatase inhibitor used to treat hormone-responsive breast cancer.[26] Its structure features two 4-cyanophenyl rings attached to a triazole moiety. The 4-fluorobenzonitrile starting material is a key component in many synthetic routes to this life-saving drug.[27]
The synthesis of letrozole often involves the reaction of a halo-bis-(4-cyanophenyl)-methane intermediate with 1,2,4-triazole.[28] One common industrial approach involves reacting 4-(halomethyl)benzonitrile with a salt of 1H-1,2,4-triazole to form an intermediate, which is then coupled with another molecule of 4-halobenzonitrile.[29] The presence of the nitrile groups is crucial for the molecule's inhibitory activity, as they interact with the heme of the cytochrome P450 unit of the aromatase enzyme.[26]
Other Pharmaceutical Applications
-
Antitumor Agents: Various fluorinated benzonitrile derivatives have been investigated for their potent antitumor activities, with some showing excellent efficacy against human lung cancer and leukemia cell lines.[25]
-
Antiviral and Antipsychotic Drugs: The benzonitrile scaffold is found in numerous bioactive compounds. For instance, it is a key intermediate in the synthesis of the antipsychotic drug Fluanxol and the marine natural product (+)-13-deoxytedanolide, which exhibits potent antitumor properties.[16][30]
-
Enzyme Inhibitors: The unique electronic properties of fluorinated benzonitriles make them ideal for designing inhibitors for various enzymes, where they can act as hydrogen bond acceptors or participate in other specific binding interactions.[22]
Applications in Materials Science
Beyond pharmaceuticals, the unique properties of fluorinated benzonitriles make them valuable components in advanced materials.[9]
-
Liquid Crystals: The rigid, polar nature of the benzonitrile group is a classic component of liquid crystal molecules. The addition of fluorine can be used to tune the dielectric anisotropy and viscosity of the material, which are critical parameters for display applications.
-
Polymers and Dyes: As versatile intermediates, fluorinated benzonitriles are used in the synthesis of high-performance polymers and functional dyes, where the fluorine atoms can enhance thermal stability and modify optoelectronic properties.[2][9]
Conclusion
Fluorinated benzonitrile compounds are a class of molecules with immense strategic importance in both drug discovery and materials science. The synergistic combination of the nitrile group's electronic properties and fluorine's unique ability to modulate metabolic stability, lipophilicity, and binding affinity provides a powerful toolkit for molecular design. A deep understanding of the synthetic methodologies to access these compounds and the structure-property relationships that govern their behavior is essential for researchers aiming to innovate in these fields. As synthetic techniques become more sophisticated, the application of fluorinated benzonitriles is set to expand, promising the development of next-generation therapeutics and advanced materials.
References
- A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. NINGBO INNO PHARMCHEM CO., LTD.
- Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile. BenchChem.
- A unified approach to the tedanolides: Total synthesis of (+)-13-deoxytedanolide.PMC, NIH.
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.Organic Process Research & Development, ACS Publications.
- Improved Process For The Preparation Of Letrozole. Quick Company.
- Letrozole production process. Google Patents.
- A Technical Guide to the Synthesis and Manufacturing of Deuterated Letrozole. BenchChem.
- Research on the synthesis of 4-fluorobenzonitrile. ResearchGate.
- Preparation method of letrozole. Eureka | Patsnap.
- Process for the preparation of letrozole. Google Patents.
- Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives.NIH.
- Exploring 2-Fluorobenzonitrile: Properties, Applications, and Manufacturing.
- The Versatility of Nitrile Compounds in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution. BenchChem.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.PMC, NIH.
- Sandmeyer reaction.Wikipedia.
- Fluorobenzonitrile compound preparation method. Google Patents.
- An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers. BenchChem.
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.Organometallics, ACS Publications.
- Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate.
- Recent trends in the chemistry of Sandmeyer reaction: a review.PMC, NIH.
- Fluorobenzonitriles: Influence of the Substitution Pattern on Melting and Crystallization Properties.American Chemical Society - ACS Figshare.
- The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- What are the reaction conditions for synthesizing Fluorobenzonitrile? Blog.
- Fluorine in drug discovery: Role, design and case studies.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Application of benzonitrile compound in preparation of antitumor drugs. Google Patents.
- Applications of Fluorine in Medicinal Chemistry.Request PDF, ResearchGate.
- Fluorine in drug discovery: Role, design and case studies. ResearchGate.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
- Fluorine Function in Medicinal Chemistry.IJFANS International Journal of Food and Nutritional Sciences.
- Fluorine in Medicinal Chemistry.Request PDF, ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ijfans.org [ijfans.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. kaibangchem.com [kaibangchem.com]
- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 17. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Sandmeyer Reaction [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. innospk.com [innospk.com]
- 24. Item - Fluorobenzonitriles: Influence of the Substitution Pattern on Melting and Crystallization Properties - American Chemical Society - Figshare [acs.figshare.com]
- 25. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
- 28. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]
- 29. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 30. A unified approach to the tedanolides: Total synthesis of (+)-13-deoxytedanolide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,3-Difluoro-6-(trifluoromethyl)benzonitrile (CAS 186517-05-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzonitriles in Modern Chemistry
The strategic incorporation of fluorine and nitrile functionalities into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. 2,3-Difluoro-6-(trifluoromethyl)benzonitrile, identified by its CAS number 186517-05-5, is a prime exemplar of a highly functionalized aromatic building block. Its unique substitution pattern—featuring two vicinal fluorine atoms, a sterically demanding and powerfully electron-withdrawing trifluoromethyl group, and a versatile nitrile moiety—renders it a valuable intermediate for the synthesis of complex molecular architectures.
The trifluoromethyl group is particularly noteworthy for its ability to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[1] Furthermore, its lipophilicity can significantly improve a molecule's ability to cross biological membranes, leading to better absorption and distribution.[1] The nitrile group, beyond its own electronic influence, serves as a synthetic linchpin, readily convertible into amines, amides, carboxylic acids, or tetrazoles, thus providing a gateway to a diverse range of functionalities. This guide offers a comprehensive overview of the synthesis, properties, and potential applications of this compound, providing a technical resource for its utilization in research and development.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 186517-05-5 | - |
| Molecular Formula | C₈H₂F₅N | ChemicalBook |
| Molecular Weight | 207.1 g/mol | ChemicalBook |
| Physical Form | Liquid | Sigma-Aldrich |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | ChemicalBook |
| Purity | Typically ≥98% | ChemicalBook |
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted aromatic compounds like this compound often involves multi-step sequences that leverage the directing effects of existing substituents. While specific proprietary methods may exist, a plausible and common approach for synthesizing fluorinated benzonitriles involves nucleophilic aromatic substitution (SₙAr).
A recently disclosed method in the patent literature provides a pathway to this molecule. A Chinese patent (CN116283661A) describes a preparation method for 2,3-difluoro-6-(trifluoromethyl)-benzonitrile, highlighting its importance as a synthetic intermediate.[2]
Although the full experimental details of this specific patent are not publicly detailed, a general and illustrative synthetic approach can be inferred from established chemical principles and related preparations, such as the synthesis of 2,3-difluoro-6-nitrobenzonitrile.[2][3] The key transformation is often a cyanide displacement of a suitable leaving group, such as a halogen or a nitro group, from a highly fluorinated and activated benzene ring.
Illustrative Synthetic Pathway
A logical synthetic route would likely start from a readily available trifluoromethylated and fluorinated precursor. The reaction would proceed via a nucleophilic aromatic substitution mechanism, where the cyanide anion attacks the electron-deficient aromatic ring, displacing a leaving group. The strong electron-withdrawing nature of the trifluoromethyl and fluorine substituents activates the ring towards such an attack.
Caption: Illustrative workflow for the synthesis via Nucleophilic Aromatic Substitution.
Step-by-Step Experimental Protocol (Hypothetical, based on related procedures)
The following protocol is a generalized representation based on similar syntheses of fluorinated benzonitriles and should be adapted and optimized for specific laboratory conditions.[2][3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suitable aprotic polar solvent such as DMSO or DMF.
-
Addition of Cyanide Source: Add a molar equivalent of a cyanide source (e.g., potassium cyanide).
-
Addition of Starting Material: Slowly add the fluorinated precursor (e.g., 1,2,3-trifluoro-4-(trifluoromethyl)benzene) to the stirred suspension.
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The reaction progress should be monitored by an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of its functional groups allows for the generation of novel chemical entities with potentially enhanced biological activity.
Role as a Pharmaceutical Intermediate
The presence of the trifluoromethyl group makes this compound an attractive starting point for the synthesis of drug candidates with improved pharmacokinetic properties.[1] Benzonitrile derivatives are known intermediates in the synthesis of a variety of pharmaceuticals. For instance, they are key components in the synthesis of non-steroidal aromatase inhibitors for breast cancer treatment and androgen receptor inhibitors for prostate cancer.
While no currently marketed drug explicitly lists this compound as a direct precursor in publicly available literature, its structural motifs are present in numerous biologically active compounds. It is a valuable scaffold for creating libraries of compounds for high-throughput screening against various biological targets.
Illustrative Application in Kinase Inhibitor Synthesis
Many kinase inhibitors, which are a cornerstone of modern oncology, feature highly substituted aromatic cores. The 2,3-difluoro-6-(trifluoromethyl)phenyl moiety can serve as a key fragment that interacts with the hinge region or other pockets of a kinase active site. The nitrile group can be elaborated to introduce further diversity and functionality.
Caption: A generalized workflow for using the title compound in drug discovery.
Potential Biological Activity and Signaling Pathways
Given the absence of direct biological studies on this compound, its potential impact can be inferred from the known activities of structurally related molecules. The trifluoromethyl group is a common feature in drugs targeting a wide range of diseases. For example, derivatives of fluorinated benzonitriles have been investigated as PET radiotracers for imaging metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological disorders.[4]
Furthermore, the benzonitrile moiety is present in molecules designed to inhibit signaling pathways crucial for cancer cell proliferation. For instance, pteridine derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[5]
Hypothetical Targeting of the EGFR Signaling Pathway
A hypothetical drug candidate derived from this compound could be designed to inhibit the EGFR signaling pathway. The fluorinated phenyl ring could bind to the ATP-binding pocket of the EGFR kinase domain, while other parts of the molecule, synthesized from the nitrile group, could provide additional interactions and selectivity.
Caption: Illustrative diagram of a potential mechanism of action for a drug derived from the title compound.
Conclusion
This compound is a highly valuable and specialized chemical intermediate. Its densely packed array of fluorine substituents and the synthetically versatile nitrile group make it an ideal starting material for accessing novel and complex molecular entities. While its direct biological activity has not been extensively reported, its utility in the synthesis of potential pharmaceuticals and agrochemicals is clear. The principles and protocols outlined in this guide, grounded in the established reactivity of fluorinated aromatics, provide a solid foundation for researchers and drug development professionals to leverage the unique properties of this compound in their synthetic endeavors. As the demand for sophisticated, metabolically robust, and potent therapeutic agents continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: Enhancing Potency in Pharmaceutical Intermediates.
- Hoechst Aktiengesellschaft. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Google Patents. 1995.
- Kim, H. et al. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. PubMed. 2007.
- Chen, X. et al. Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors. PubMed. 2021.
Sources
- 1. nbinno.com [nbinno.com]
- 2. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile from trifluoronitrobenzene
An Application Note and Protocol for the Synthesis of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
Introduction
This compound is a highly functionalized aromatic compound with potential applications as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms and a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and bioavailability in drug candidates[1]. This document provides a comprehensive guide for the synthesis of this target molecule, focusing on a robust and well-documented chemical transformation. While a direct conversion from a generic "trifluoronitrobenzene" is not established, this guide outlines a highly plausible and scientifically sound multi-step synthetic route, leveraging the foundational principles of nitro group reduction and the Sandmeyer reaction.
Proposed Synthetic Pathway
The most logical and efficient pathway to synthesize this compound involves a two-step process starting from the readily accessible precursor, 2,3-difluoro-6-(trifluoromethyl)aniline. This strategy is based on the well-established and versatile Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide array of functionalities, including the desired nitrile group[1][2].
The proposed synthetic workflow is as follows:
-
Diazotization: The primary aromatic amine, 2,3-difluoro-6-(trifluoromethyl)aniline, is converted into a diazonium salt using a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid.
-
Sandmeyer Cyanation: The resulting diazonium salt is then treated with a cyanide source, such as copper(I) cyanide, to replace the diazonium group with a nitrile group, yielding the final product[1][3].
Caption: Proposed two-step synthesis of the target molecule.
Mechanistic Insights: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for the substitution of an aromatic amino group via the preparation of its diazonium salt, followed by displacement with a nucleophile in the presence of a copper(I) catalyst[1].
Step 1: Diazotization
The reaction is initiated by the formation of nitrous acid from sodium nitrite and a strong acid. The amine then attacks the nitrosyl cation to form an N-nitrosamine, which tautomerizes and is subsequently protonated. The loss of a water molecule generates the highly reactive aryl diazonium salt.
Step 2: Cyanation
The cyanation step proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism[1]. The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the copper-cyanide complex, followed by reductive elimination to yield the desired benzonitrile and regenerate the copper(I) catalyst. The detection of biaryl byproducts in similar reactions supports this radical mechanism[1].
Caption: Simplified mechanism of the Sandmeyer cyanation.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 2,3-difluoro-6-(trifluoromethyl)aniline.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight | Quantity (Molar Eq.) |
| 2,3-Difluoro-6-(trifluoromethyl)aniline | 124358-52-1 | 197.12 g/mol | 10.0 g (1.0 eq) |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 3.85 g (1.1 eq) |
| Sulfuric Acid (H₂SO₄, 98%) | 7664-93-9 | 98.08 g/mol | 30 mL |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 g/mol | 5.4 g (1.2 eq) |
| Toluene | 108-88-3 | 92.14 g/mol | 100 mL |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | As needed |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | As needed |
Step-by-Step Procedure
Part A: Diazotization
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 30 mL of concentrated sulfuric acid to 50 mL of deionized water while cooling in an ice-salt bath.
-
To the cooled acid solution, slowly add 10.0 g of 2,3-difluoro-6-(trifluoromethyl)aniline with stirring, ensuring the temperature remains below 10 °C.
-
In a separate beaker, dissolve 3.85 g of sodium nitrite in 15 mL of deionized water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a slight color change.
Part B: Sandmeyer Cyanation
-
In a separate 500 mL flask, prepare a solution of 5.4 g of copper(I) cyanide in 100 mL of toluene.
-
Cool the copper(I) cyanide solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the previously prepared cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water and 50 mL of toluene.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Product Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: Expected to be a liquid or low-melting solid[4].
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure and substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₈H₂F₅N, MW: 207.1 g/mol )[5].
-
Infrared Spectroscopy (IR): To identify the characteristic nitrile (C≡N) stretch.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
-
Cyanides: Copper(I) cyanide is highly toxic. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with copious amounts of water. Cyanide waste must be quenched and disposed of according to institutional safety protocols.
-
Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via a Sandmeyer reaction. By following the outlined procedures and adhering to the safety precautions, researchers can effectively produce this valuable building block for applications in medicinal chemistry and materials science.
References
- Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- ResearchG
- Singh, P., & Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2827-2856. [Link]
- Burton, D. B. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition in English, 53(6), 1482-1484. [Link]
- Henne, A., et al. (1996). U.S. Patent No. 5,478,963. Washington, DC: U.S.
- Gomez, J. C., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1865. [Link]
- Wikipedia. (n.d.).
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Mossine, A. V., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1011-1015. [Link]
Sources
Application Notes and Protocols for the Utilization of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth exploration of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile, a highly functionalized and valuable building block for modern pharmaceutical synthesis. The strategic arrangement of electron-withdrawing groups on the aromatic ring—two fluorine atoms, a nitrile moiety, and a trifluoromethyl group—renders this molecule an exceptionally versatile synthon. This document elucidates its critical role in two key classes of synthetic transformations pivotal to drug discovery: the reduction of the nitrile to form essential benzylamine intermediates and nucleophilic aromatic substitution (SNAr) reactions for the construction of complex heterocyclic scaffolds, particularly those found in kinase inhibitors. Detailed, field-proven protocols, mechanistic insights, and safety considerations are provided to enable researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic endeavors.
Introduction: The Strategic Value of Fluorinated Benzonitriles in Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug design.[1] The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Benzonitrile derivatives serve as versatile intermediates, with the nitrile group offering a gateway to a variety of functional transformations, including reduction to primary amines or hydrolysis to carboxylic acids.[3]
This compound stands out as a building block of significant potential. Its dense electronic functionalization activates the molecule for several key synthetic operations. The electron-withdrawing nature of the substituents makes the nitrile group susceptible to reduction and activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a reaction of immense importance in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[4]
This guide will focus on two primary applications of this reagent that are of high relevance to pharmaceutical synthesis:
-
Reduction to 2,3-Difluoro-6-(trifluoromethyl)benzylamine: A critical intermediate for introducing the fluorinated benzyl moiety into active pharmaceutical ingredients (APIs). A closely related analogue, 2-fluoro-6-(trifluoromethyl)benzylamine, is a key intermediate in the synthesis of Elagolix, a GnRH antagonist.[5]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the highly electron-deficient ring are excellent leaving groups in SNAr reactions, allowing for the facile construction of carbon-nitrogen and carbon-oxygen bonds, which are prevalent in many kinase inhibitor scaffolds.[6]
Application I: Reduction of the Nitrile Moiety to Synthesize 2,3-Difluoro-6-(trifluoromethyl)benzylamine
The conversion of the nitrile group to a primary amine is a fundamental transformation in the synthesis of many APIs. The resulting benzylamine is a versatile intermediate that can be further functionalized through amide bond formation, reductive amination, or other amine-based chemistries.
Mechanistic Rationale and Reagent Selection
The reduction of nitriles to primary amines can be achieved through several methods, most commonly via catalytic hydrogenation or with chemical hydrides like lithium aluminum hydride (LiAlH₄).
-
Catalytic Hydrogenation: This method employs a catalyst (e.g., Raney Nickel, Palladium on carbon) and hydrogen gas. It is often considered a "greener" and highly scalable method, making it suitable for industrial production.[7][8] The reaction typically proceeds through the formation of an intermediate imine, which is further reduced to the amine.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing a wide range of functional groups, including nitriles.[9][10] The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. A subsequent aqueous workup protonates the resulting aminoaluminate complex to yield the primary amine.[11] While highly effective, the pyrophoric nature of LiAlH₄ requires careful handling.
Below is a detailed protocol for the LiAlH₄-mediated reduction, a common and reliable laboratory-scale method.
Detailed Experimental Protocol: LiAlH₄ Reduction
This protocol details the reduction of this compound to 2,3-Difluoro-6-(trifluoromethyl)benzylamine using lithium aluminum hydride.
dot
Caption: Workflow for LiAlH₄ reduction of the nitrile.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | Reaction Solvent |
| Distilled Water | Quenching |
| 15% Sodium Hydroxide (aq) | Quenching |
| Ethyl Acetate | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent |
| Round-bottom flask, dropping funnel, condenser | Reaction Apparatus |
| Magnetic stirrer, ice bath | Temperature Control |
| Rotary evaporator | Solvent Removal |
| Separatory funnel | Liquid-liquid extraction |
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF (10 volumes relative to the nitrile) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel. Cool the suspension to 0 °C using an ice bath.
-
Addition of Nitrile: Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add distilled water (equal volume to the mass of LiAlH₄ used), followed by 15% aqueous sodium hydroxide (equal volume to the mass of LiAlH₄), and finally distilled water again (3 times the volume of the mass of LiAlH₄). A granular precipitate should form.
-
Isolation: Filter the resulting suspension through a pad of celite, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-Difluoro-6-(trifluoromethyl)benzylamine. The product can be further purified by vacuum distillation or column chromatography if necessary.
Application II: Nucleophilic Aromatic Substitution (SNAr) for Heterocycle Synthesis
The high degree of electron deficiency of the aromatic ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms, particularly the one at the 2-position (ortho to both the nitrile and trifluoromethyl groups), are highly activated towards displacement by nucleophiles. This reactivity is instrumental in the synthesis of heterocyclic structures that form the core of many kinase inhibitors.
Mechanistic Principles of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12]
-
Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, fluorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The strong electron-withdrawing groups (-CN and -CF₃) are crucial for stabilizing this intermediate.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).
The rate of SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the degree of activation by electron-withdrawing groups. The ortho/para positioning of these activating groups relative to the leaving group is key for effective resonance stabilization of the Meisenheimer complex.
dot
Caption: Energy profile of a typical SNAr reaction.
Detailed Experimental Protocol: Synthesis of a Substituted Aminobenzonitrile
This protocol describes a representative SNAr reaction between this compound and a primary amine, a common step in the synthesis of kinase inhibitor precursors.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting Material |
| Primary or Secondary Amine (e.g., morpholine) | Nucleophile |
| Potassium Carbonate (K₂CO₃) or DIPEA | Base |
| Anhydrous Dimethyl Sulfoxide (DMSO) or DMF | Reaction Solvent |
| Ethyl Acetate | Extraction Solvent |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Work-up |
| Brine | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Sealed reaction vial or round-bottom flask | Reaction Apparatus |
| Magnetic stirrer, heating block | Temperature Control |
Procedure:
-
Preparation: To a sealable reaction vial, add this compound (1.0 eq.), the desired amine (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMSO (or DMF) to the vial to achieve a concentration of approximately 0.5 M with respect to the starting benzonitrile.
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired substituted aminobenzonitrile derivative.
Safety and Handling
As a highly functionalized organofluorine compound, this compound and its reaction products should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling Nitriles: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Avoid creating dust or aerosols.
-
LiAlH₄ Handling: Lithium aluminum hydride is a water-reactive and pyrophoric solid. It should be handled under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution, especially on a larger scale.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
- Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. [Link]
- Preparation method of 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
- Reaction of InCl3 with Various Reducing Agents: InCl3-NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines.
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. [Link]
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- Lithium Aluminum Hydride (LiAlH4)
- Preparation method of 2,4,6-trifluoro-benzylamine compound.
- Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Royal Society of Chemistry. [Link]
- Reaction pathways associated with the hydrogenation of benzonitrile...
Sources
- 1. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
The Synthetic Heart of Next-Generation Agrochemicals: Applications of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
In the relentless pursuit of more effective and environmentally benign crop protection solutions, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and overall efficacy. Within this context, 2,3-Difluoro-6-(trifluoromethyl)benzonitrile emerges as a highly valuable and versatile building block for the synthesis of novel herbicides, fungicides, and insecticides.
This technical guide provides an in-depth exploration of the applications of this compound in agrochemical development. We will delve into its role as a key intermediate, present detailed protocols for its derivatization, and discuss the underlying chemical principles that make it a molecule of significant interest to researchers and scientists in the field.
A Versatile Intermediate in Agrochemical Synthesis
This compound is a polysubstituted aromatic compound whose reactivity makes it a pivotal starting material for a diverse range of chemical transformations. The presence of the nitrile group, the trifluoromethyl group, and the fluorine atoms on the benzene ring all contribute to its utility in constructing complex agrochemical molecules. While it is primarily recognized as an intermediate, its structural motifs are found in various patented and developmental agrochemicals.[1][2][3]
The strategic placement of these functional groups allows for selective reactions to build upon the core structure. For instance, the nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution, a key reaction in the synthesis of many agrochemicals.
Application in Herbicide Development
The difluorobenzonitrile scaffold has been identified as a key component in the development of novel herbicides.[4] While specific examples directly utilizing the this compound are not extensively documented in publicly available literature, its structural similarity to known herbicidal precursors allows for the postulation of its application in this area. One potential pathway involves the conversion of the nitrile to a carboxylic acid, a common feature in many commercial herbicides.
Hypothetical Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor Precursor
Protoporphyrinogen oxidase (PPO) inhibiting herbicides are a critical class of weed control agents. The synthesis of PPO inhibitors often involves the coupling of a substituted phenyl ring to a heterocyclic system. 2,3-Difluoro-6-(trifluoromethyl)benzoic acid, derived from the corresponding benzonitrile, represents a potential starting material for such a synthesis.
Application in Insecticide Development
A significant application of fluorinated benzonitriles in agrochemical development is in the synthesis of benzoylurea insecticides.[5] These compounds act as insect growth regulators by inhibiting chitin biosynthesis, a process essential for the formation of the insect exoskeleton. The 2,6-difluorobenzoyl moiety is a critical pharmacophore in this class of insecticides. By analogy, this compound can serve as a precursor to a trifluoromethylated benzoylurea insecticide.
Protocol for the Synthesis of a Novel Benzoylurea Insecticide
This protocol outlines a two-step process for the synthesis of a hypothetical benzoylurea insecticide from this compound. The first step involves the hydrolysis of the nitrile to the corresponding benzamide, followed by condensation with a substituted isocyanate.
Step 1: Hydrolysis of this compound to 2,3-Difluoro-6-(trifluoromethyl)benzamide
| Reagent | Molar Equiv. | MW | Amount |
| This compound | 1.0 | 207.11 | 20.7 g |
| Sulfuric Acid (98%) | - | 98.08 | 100 mL |
| Water | - | 18.02 | 10 mL |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 100 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 20.7 g (0.1 mol) of this compound to the cold sulfuric acid with vigorous stirring.
-
After the addition is complete, slowly add 10 mL of water dropwise, ensuring the temperature does not exceed 20 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture slowly into 500 g of crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid in a vacuum oven at 50 °C to yield 2,3-Difluoro-6-(trifluoromethyl)benzamide.
Step 2: Condensation with 4-Chlorophenyl Isocyanate
| Reagent | Molar Equiv. | MW | Amount |
| 2,3-Difluoro-6-(trifluoromethyl)benzamide | 1.0 | 225.12 | 22.5 g |
| 4-Chlorophenyl Isocyanate | 1.1 | 153.56 | 16.9 g |
| Anhydrous Toluene | - | - | 200 mL |
| Pyridine | catalytic | 79.10 | 0.5 mL |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 22.5 g (0.1 mol) of 2,3-Difluoro-6-(trifluoromethyl)benzamide and 200 mL of anhydrous toluene.
-
Add 0.5 mL of pyridine to the suspension.
-
Heat the mixture to reflux with stirring.
-
Slowly add a solution of 16.9 g (0.11 mol) of 4-chlorophenyl isocyanate in 50 mL of anhydrous toluene to the refluxing mixture over 1 hour.
-
Continue to reflux for an additional 4 hours.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Collect the precipitated solid by vacuum filtration and wash with cold toluene.
-
Dry the solid in a vacuum oven at 60 °C to yield the target benzoylurea insecticide.
Application in Fungicide Development
The trifluoromethylphenyl amide moiety is a known pharmacophore in a number of fungicidal compounds.[6] The synthesis of such fungicides can be envisioned starting from this compound. A plausible synthetic route involves the reduction of the nitrile to the corresponding benzylamine, followed by acylation.
Synthetic Workflow for a Potential Fungicide
Caption: Synthetic pathway to a potential fungicide precursor.
Data Summary and Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 186517-05-5 | C₈H₂F₅N | 207.11 | Not available | Not available |
| 2-Fluoro-6-(trifluoromethyl)benzonitrile | 133116-83-3 | C₈H₃F₄N | 189.11 | Not available | 1.373 |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Difluoro-6-(trifluoromethyl)benzoic Acid
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a 20% aqueous solution of sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2,3-Difluoro-6-(trifluoromethyl)benzoic acid.
Logical Workflow for Agrochemical Synthesis
Caption: Derivatization pathways from the core molecule.
Conclusion
This compound stands as a testament to the power of fluorine chemistry in modern agrochemical research. Its unique substitution pattern provides a versatile platform for the synthesis of a new generation of herbicides, insecticides, and fungicides. The protocols and synthetic pathways outlined in this guide, while in some cases hypothetical, are grounded in established chemical principles and serve to illustrate the vast potential of this compound. As the demand for more potent and selective crop protection agents continues to grow, the importance of key intermediates like this compound in the agrochemical development pipeline is set to increase significantly.
References
- Vertex AI Search. 2,6-Difluorobenzonitrile: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.
- Google Patents. EP0872476A2 - Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile and new intermediate compounds.
- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
- Benchchem. Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals.
- Benchchem. Synthesis of 2,3-Difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene.
- Google Patents. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
- Google Patents. ES2125919T3 - PROCEDURE FOR THE PREPARATION OF 2,4,5-TRIFLUORO-BENZONITRILE.
- ChemicalBook. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZONITRILE | 133116-83-3.
- Google Patents. WO2020225276A1 - Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application.
- ChemicalBook. This compound | 186517-05-5.
- European Patent Office. EP 4091450 A1 - 3,3-DIFLUORO-2-OXOINDOLINE DERIVATIVES USEFUL IN WEED CONTROL.
- ResearchGate. Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides.
- Google Patents. WO2015107540A2 - Insecticide compound and the compositions thereof.
- Sigma-Aldrich. 2-Fluoro-6-(trifluoromethyl)benzonitrile 97 133116-83-3.
- Chem-Impex. 2,6-Difluoro-3-nitrobenzonitrile.
- High Purity 2,6-Difluoro-3-nitrobenzonitrile: Key Intermediate for Organic Synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. EP0872476A2 - Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile and new intermediate compounds - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
Introduction
2,3-Difluoro-6-(trifluoromethyl)benzonitrile is a highly versatile building block in modern medicinal and materials chemistry. Its unique electronic properties, arising from the synergistic electron-withdrawing effects of the nitrile (-CN), trifluoromethyl (-CF₃), and two fluorine substituents, render the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This high reactivity, coupled with the potential for regioselective functionalization, allows for the strategic introduction of a wide array of chemical moieties, making it an invaluable scaffold for the synthesis of novel compounds with tailored properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of SNAr reactions utilizing this compound. The protocols herein are designed to be self-validating and are grounded in established chemical principles, offering both foundational knowledge and actionable experimental procedures.
Reaction Principle and Mechanistic Overview
The SNAr reaction of this compound proceeds via a classical two-step addition-elimination mechanism. The aromatic ring, being electron-deficient, is readily attacked by a nucleophile (Nu⁻) to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] This intermediate is a key species, and its stability is crucial for the reaction to proceed. The electron-withdrawing groups (-CN, -CF₃, and -F) play a pivotal role in delocalizing the negative charge, thereby stabilizing the Meisenheimer complex.[2] In the subsequent step, a fluoride ion is eliminated as a leaving group, and the aromaticity of the ring is restored, yielding the substituted product.
dot graph "Meisenheimer Complex Formation" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
substrate [label=<
this compound
];
nucleophile [label="Nu⁻"];
meisenheimer [label=<
Meisenheimer Complex (Resonance Stabilized)
];
product [label=<
Substituted Product
];
fluoride [label="F⁻"];
substrate -> meisenheimer [label="+ Nu⁻ (Addition)"]; meisenheimer -> product [label="- F⁻ (Elimination)"]; meisenheimer -> fluoride [style=invis]; }
Caption: General mechanism of SNAr on this compound.
Regioselectivity: The Decisive Factor
A critical aspect of SNAr reactions on this compound is the regioselectivity—that is, which of the two fluorine atoms is preferentially substituted. The electron-withdrawing power of the substituents dictates the electrophilicity of the adjacent carbon atoms. Both the nitrile and trifluoromethyl groups are potent electron-withdrawing groups. The fluorine atom at the C-2 position is ortho to both the -CN and -CF₃ groups, while the fluorine at the C-3 position is meta to the -CF₃ group and ortho to the -CN group.
Computational studies and empirical evidence from related systems strongly suggest that the C-2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[3] This is because the negative charge in the Meisenheimer complex formed upon attack at C-2 can be effectively delocalized by both adjacent electron-withdrawing groups. Consequently, the substitution of the fluorine atom at the C-2 position is generally favored.
dot graph "Regioselectivity" { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#34A853"];
main [label=<
Regioselectivity of Substitution PositionActivating Groups C-2 Fluorineortho to -CN and -CF₃ C-3 Fluorineortho to -CN, meta to -CF₃ Predicted Outcome Preferential substitution at the C-2 position
]; }
Caption: Factors influencing the regioselectivity of SNAr.
Experimental Protocols
The following protocols provide a general framework for conducting SNAr reactions on this compound with various classes of nucleophiles. It is imperative to note that optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, particularly when using strong bases, to prevent side reactions.
-
Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can interfere with the reaction, especially when using sensitive nucleophiles or bases.
-
Monitoring the Reaction: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Substitution with Amine Nucleophiles
This protocol describes the synthesis of 2-amino-3-fluoro-6-(trifluoromethyl)benzonitrile derivatives.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N)) (1.5 - 2.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the base (e.g., K₂CO₃) to the solution and stir the suspension.
-
Slowly add the amine nucleophile (1.0 - 1.2 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices as they can dissolve the reactants and effectively solvate the cationic counter-ion of the base, thereby increasing the nucleophilicity of the amine.
-
Base: A base is required to deprotonate the amine nucleophile (if it is a primary or secondary amine) or to act as a scavenger for the HF generated during the reaction. The choice of base depends on the pKa of the amine. For less acidic amines, a stronger base like NaH may be necessary.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction. However, excessively high temperatures may lead to side reactions.
Protocol 2: Substitution with O-Nucleophiles (Alcohols and Phenols)
This protocol outlines the synthesis of 2-alkoxy/aryloxy-3-fluoro-6-(trifluoromethyl)benzonitrile derivatives.
Materials:
-
This compound
-
Alcohol or phenol (1.0 - 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)) (1.1 - 1.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 - 1.2 equivalents) and the chosen anhydrous solvent.
-
Cool the solution in an ice bath and carefully add the strong base (e.g., NaH) portion-wise. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide or phenoxide.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS. Gentle heating may be required for less reactive nucleophiles.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Base: A strong base is essential to deprotonate the alcohol or phenol to generate the more potent alkoxide or phenoxide nucleophile.
-
Temperature Control: The initial deprotonation step is often exothermic and should be performed at a low temperature to control the reaction rate and prevent side reactions.
Protocol 3: Substitution with S-Nucleophiles (Thiols)
This protocol details the synthesis of 2-(alkyl/aryl)thio-3-fluoro-6-(trifluoromethyl)benzonitrile derivatives.
Materials:
-
This compound
-
Thiol (1.0 - 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)) (1.5 - 2.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0 - 1.2 equivalents), the base, and the anhydrous solvent.
-
Stir the mixture at room temperature for a short period to generate the thiolate anion.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC or LC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Nucleophilicity of Thiols: Thiols are generally more nucleophilic than their corresponding alcohols, and their reactions often proceed under milder conditions.
-
Base: A moderately strong base is usually sufficient to deprotonate the thiol and generate the thiolate nucleophile.
Data Summary and Troubleshooting
| Nucleophile Class | Typical Base | Typical Solvent | Typical Temperature (°C) | Common Issues | Troubleshooting |
| Amines | K₂CO₃, Et₃N, NaH | DMF, DMSO, MeCN | 60 - 100 | Incomplete reaction, side product formation | Increase temperature, use a stronger base for less reactive amines. |
| Alcohols/Phenols | NaH, t-BuOK | DMF, DMSO, THF | 0 to 80 | Low yield, decomposition of starting material | Ensure anhydrous conditions, control temperature during deprotonation. |
| Thiols | K₂CO₃, NaOH | DMF, DMSO | Room Temp to 60 | Oxidation of thiol to disulfide | Maintain an inert atmosphere, use fresh reagents. |
Experimental Workflow Visualization
dot digraph "SNAr_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label = "Reaction Setup"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="1. Add this compound\nand anhydrous solvent to a dry flask\nunder inert atmosphere."]; }
subgraph "cluster_reaction" { label = "Reaction Execution"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; add_base [label="2. Add base."]; add_nuc [label="3. Add nucleophile."]; react [label="4. Stir at appropriate temperature."]; monitor [label="5. Monitor reaction progress (TLC, LC-MS)."]; }
subgraph "cluster_workup" { label = "Work-up and Purification"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="6. Quench reaction."]; extract [label="7. Extract with organic solvent."]; wash_dry [label="8. Wash, dry, and concentrate."]; purify [label="9. Purify by column chromatography."]; }
setup -> add_base; add_base -> add_nuc; add_nuc -> react; react -> monitor; monitor -> quench [label="Reaction Complete"]; quench -> extract; extract -> wash_dry; wash_dry -> purify; }
Caption: General experimental workflow for SNAr reactions.
Conclusion
This compound is a powerful and versatile substrate for nucleophilic aromatic substitution reactions. By understanding the underlying principles of the SNAr mechanism and the factors governing regioselectivity, researchers can effectively utilize this building block to synthesize a diverse range of functionalized aromatic compounds. The protocols provided in these application notes serve as a robust starting point for the development of novel molecules in the fields of drug discovery and materials science. Careful optimization of the reaction conditions for each specific nucleophile will ensure high yields and purity of the desired products.
References
- Guan, Y., et al. (2023). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. Journal of Chemical Information and Modeling, 63(12), 3751-3760. [Link]
- Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16388. [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Terrier, F. (2013).
- Laali, K. K., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16954-16960. [Link]
- Dabrowska, A. M., et al. (2021).
- US Patent 5,478,963A. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
- Chemistry LibreTexts. (2023).
Sources
Application Note: Strategic Hydrolysis of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
A Comprehensive Guide to the Synthesis of 2,3-Difluoro-6-(trifluoromethyl)benzoic Acid for Advanced Pharmaceutical and Agrochemical Research
Preamble: The Significance of Fluorinated Benzoic Acids
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. 2,3-Difluoro-6-(trifluoromethyl)benzoic acid is a highly valuable building block, sought after for the synthesis of complex pharmaceuticals and agrochemicals. Its precursor, 2,3-Difluoro-6-(trifluoromethyl)benzonitrile, possesses a chemically robust nitrile group that requires a carefully optimized hydrolysis protocol for efficient conversion.
This guide provides a detailed examination of the chemical principles and a field-proven protocol for the hydrolysis of this electron-deficient nitrile. We will explore the mechanistic rationale behind the choice of a base-catalyzed approach and provide a comprehensive, step-by-step procedure designed for safety, reproducibility, and high yield.
Scientific Principles: The Challenge of Hydrolyzing Electron-Deficient Nitriles
The conversion of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[1] The reaction proceeds via an amide intermediate.[2][3]
-
Acid-Catalyzed Hydrolysis: Involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon for a subsequent attack by water.[4][5][6][7] While effective, this often requires high concentrations of strong acids and elevated temperatures.[8]
-
Base-Catalyzed Hydrolysis: This pathway begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[9] This forms an imidate intermediate, which is then protonated by the solvent (water) to yield an amide. The amide is subsequently hydrolyzed under the same basic conditions to form a carboxylate salt, which upon acidic workup, yields the final carboxylic acid.[2]
For the substrate This compound , the aromatic ring is heavily substituted with strongly electron-withdrawing groups (two fluorine atoms and a trifluoromethyl group). This electronic environment significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack. Consequently, a base-catalyzed approach is particularly well-suited and often preferred for its typically milder conditions compared to forcing acid catalysis, leading to cleaner reactions and higher yields.
Recommended Protocol: Base-Catalyzed Hydrolysis
This protocol has been optimized for the complete conversion of the nitrile to the corresponding carboxylic acid. The self-validating nature of this procedure is ensured by in-process checks and a robust purification strategy.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich, TCI | Starting material. |
| Sodium Hydroxide (NaOH), pellets | ACS Reagent Grade | Fisher Scientific | Corrosive solid. Handle with care. |
| Deionized Water (H₂O) | Type II or better | - | Used as solvent. |
| Ethylene Glycol | ACS Reagent Grade | VWR | High-boiling point solvent to facilitate high reaction temperature. |
| Hydrochloric Acid (HCl), concentrated | ~37%, ACS Grade | Merck | Highly corrosive. Use in a fume hood. |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | - | Extraction solvent. |
| Brine (Saturated NaCl solution) | - | - | Used for washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent. |
| Round-bottom flask, reflux condenser, stir plate | - | - | Standard laboratory glassware. |
Safety Precautions: A Critical Overview
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile).[10][11] All operations should be conducted within a certified chemical fume hood.
-
Reagent Hazards:
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye damage.[10] Dissolving NaOH in water is highly exothermic.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and releases toxic fumes. Handle with extreme care.
-
Trifluoromethyl Compounds: Can be irritants and require careful handling to avoid inhalation or skin contact.[11][12][13][14]
-
-
Reaction Hazards: The neutralization of the basic reaction mixture with concentrated acid is extremely exothermic and can cause splashing or boiling if not performed slowly and with external cooling.[15][16]
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermocouple, add this compound (e.g., 10.0 g, 1.0 eq).
-
Add ethylene glycol (100 mL) to the flask.
-
In a separate beaker, carefully dissolve sodium hydroxide (3.0 eq) in deionized water (30 mL). Caution: This process is highly exothermic. Allow the solution to cool to room temperature before proceeding.
-
-
Reaction Execution:
-
With vigorous stirring, add the cooled NaOH solution to the reaction flask.
-
Heat the reaction mixture to 120-130 °C using a heating mantle.
-
Maintain the reaction at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
-
Workup and Product Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a larger beaker (e.g., 1 L) and place it in an ice-water bath.
-
Slowly and carefully add concentrated HCl dropwise to the stirred, cooled solution to neutralize the excess NaOH and protonate the carboxylate salt. The product will begin to precipitate as a solid. Continue adding HCl until the pH of the solution is ~1-2 (verify with pH paper).
-
Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove inorganic salts.
-
For higher purity, the crude solid can be recrystallized. A common solvent system for this type of compound is a mixture of ethanol and water or hexane and ethyl acetate.
-
Dry the purified white solid under a high vacuum to a constant weight.
-
Characterization
The final product, 2,3-Difluoro-6-(trifluoromethyl)benzoic acid, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Visualizing the Process
Reaction Mechanism
Caption: Base-catalyzed hydrolysis mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
- Hyland, C. J., & O'Connor, C. J. (1973). The Acid-catalysed Hydrolysis of Benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 223-226. [Link]
- Semantic Scholar. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of The Chemical Society-perkin Transactions 1. [Link]
- Unknown. (n.d.). Base promoted conversion of benzonitrile to benzoic acid. Course Hero. [Link]
- Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Pearson. (n.d.).
- Quora. (2023). What are some dangers of mixing sulphuric acid and sodium hydroxide?. Quora. [Link]
- Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Study.com. [Link]
- YouTube. (2016). Base Hydrolysis of Benzonitrile. YouTube. [Link]
- Westlab. (2023).
- Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- MDPI. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. MDPI. [Link]
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Scribd. [Link]
- YouTube. (2023). The mechanism of acid catalyzed hydrolysis of benzonitrile involves. YouTube. [Link]
- YouTube. (2016). Explosive Reaction of Sodium Hydroxide and Sulphuric Acid. YouTube. [Link]
- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
- Pearson. (2024). The mechanism for acidic hydrolysis of a nitrile resembles the ba.... Pearson+. [Link]
- ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
- CK-12 Foundation. (n.d.). How do you neutralize sulfuric acid with sodium hydroxide?.
Sources
- 1. scribd.com [scribd.com]
- 2. websites.nku.edu [websites.nku.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. quora.com [quora.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols: The Reaction of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile with Organometallic Reagents
Introduction: A Versatile Fluorinated Building Block
2,3-Difluoro-6-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of multiple fluorine atoms and a trifluoromethyl group, make it a valuable synthon for the introduction of fluorinated moieties into complex molecules. These fluorine substituents can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this benzonitrile derivative a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2]
The reactivity of this compound is dominated by two primary pathways when treated with organometallic reagents: nucleophilic addition to the nitrile group and nucleophilic aromatic substitution (SNAr) at the electron-deficient aromatic ring. Understanding and controlling the chemoselectivity between these two pathways is crucial for its effective utilization in organic synthesis. This guide provides a detailed exploration of these reactions, offering insights into the underlying mechanistic principles and practical, field-proven protocols for researchers.
Mechanistic Considerations: A Tale of Two Pathways
The reaction of an organometallic reagent (R-M, where M is typically Li or MgX) with this compound can proceed via two competitive routes, as illustrated below. The outcome is highly dependent on the nature of the organometallic reagent, reaction conditions, and the inherent electronic and steric properties of the substrate.
Figure 1: Competing reaction pathways for this compound with organometallic reagents.
Pathway A: Nucleophilic Addition to the Nitrile
The classical reaction of organometallic reagents with nitriles involves the nucleophilic addition of the carbanionic component of the organometallic reagent to the electrophilic carbon of the nitrile group.[3][4][5] This addition leads to the formation of a metallo-imine intermediate, which upon aqueous workup, hydrolyzes to afford a ketone.[3][4][6]
However, the nitrile group in this compound is situated in a sterically hindered environment due to the ortho-trifluoromethyl group. This steric hindrance can significantly impede the approach of bulky organometallic reagents to the nitrile carbon.[3]
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group.[7] This electronic activation makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing a fluorine atom. The fluorine atom at the 2-position is especially activated towards displacement due to the ortho and para positioning of the electron-withdrawing trifluoromethyl and nitrile groups, respectively. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, and the highly electronegative fluorine atom can stabilize the intermediate Meisenheimer complex, making it a good leaving group in this context.[8][9]
Controlling Chemoselectivity: Key Experimental Parameters
The selective favoring of one reaction pathway over the other is a key challenge. Based on established principles of organic reactivity, the following parameters can be manipulated to influence the reaction outcome:
-
Temperature: Lower reaction temperatures (e.g., -78 °C to -40 °C) generally favor the kinetic product. For the addition to the nitrile, which is often a reversible process, lower temperatures can help to stabilize the initial adduct.[10][11][12] Conversely, SNAr reactions may require higher temperatures to overcome the activation energy for the disruption of aromaticity.
-
Nature of the Organometallic Reagent:
-
Steric Bulk: Sterically hindered Grignard or organolithium reagents will be more likely to favor SNAr at the less hindered positions of the aromatic ring over addition to the sterically encumbered nitrile group.[3]
-
Reactivity: Highly reactive organolithium reagents may favor addition to the nitrile, especially at low temperatures. The use of zinc(II)ates, generated in situ from Grignard reagents and a catalytic amount of zinc chloride, has been shown to improve the rate of addition to aromatic nitriles under mild conditions.[13]
-
-
Lewis Acid Additives: The addition of a Lewis acid, such as trimethylsilyl triflate, can activate the nitrile group towards nucleophilic attack by coordinating to the nitrogen lone pair, thereby increasing the electrophilicity of the nitrile carbon.[14][15][16] This strategy can be employed to promote the desired nitrile addition over the competing SNAr pathway.
Data Presentation: Predicted Outcomes and Controlling Factors
| Organometallic Reagent | Key Reaction Conditions | Predicted Major Product | Rationale |
| MeMgBr or MeLi | Low Temperature (-78 °C) | Ketone (via Nitrile Addition) | Small, highly reactive nucleophile is more likely to overcome steric hindrance at the nitrile. |
| t-BuLi | Low Temperature (-78 °C) | SNAr Product | The bulky t-butyl group will preferentially attack the less sterically hindered aromatic ring. |
| PhMgBr | Room Temperature | Mixture of Products | Aromatic Grignard reagents are less reactive and may lead to a mixture of nitrile addition and SNAr products. |
| MeMgBr with ZnCl₂ (cat.) | Mild Conditions | Ketone (via Nitrile Addition) | In situ formation of a more reactive organozinc species can favor addition to the nitrile.[13] |
| MeMgBr with TMSOTf | Low Temperature (-78 °C) | Ketone (via Nitrile Addition) | Lewis acid activation of the nitrile enhances its electrophilicity, promoting addition.[15] |
Experimental Protocols
Safety Precaution: Organometallic reagents are highly reactive and often pyrophoric. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment.
Protocol 1: Synthesis of 1-(2,3-Difluoro-6-(trifluoromethyl)phenyl)ethan-1-one via Grignard Addition (Predicted)
This protocol is designed to favor the addition of a small Grignard reagent to the nitrile group.
Figure 2: Workflow for the synthesis of 1-(2,3-Difluoro-6-(trifluoromethyl)phenyl)ethan-1-one.
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr) solution in diethyl ether (e.g., 3.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an argon atmosphere, add this compound (1.0 eq) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise to the stirred reaction mixture via the dropping funnel, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.
-
Quenching: While maintaining the temperature at -78 °C, slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ketone.
Protocol 2: Synthesis of 2-Alkyl-3-fluoro-6-(trifluoromethyl)benzonitrile via Nucleophilic Aromatic Substitution (Predicted)
This protocol is designed to favor the SNAr reaction by using a more sterically hindered organometallic reagent at a slightly elevated temperature.
Materials:
-
This compound
-
tert-Butyllithium (t-BuLi) solution in pentane (e.g., 1.7 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an argon atmosphere, add this compound (1.0 eq) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath.
-
Organolithium Addition: Slowly add the tert-butyllithium solution (1.1 eq) dropwise to the stirred reaction mixture, maintaining the internal temperature below -35 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to 0 °C and stir for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to -40 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Workup: Follow the workup procedure described in Protocol 1.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted benzonitrile.
Conclusion and Future Outlook
The reaction of this compound with organometallic reagents presents a fascinating case of competing reaction pathways. While nucleophilic addition to the nitrile offers a direct route to valuable ketone building blocks, the highly activated aromatic ring provides an opportunity for SNAr reactions to introduce further diversity. The protocols outlined in this application note provide a rational starting point for researchers to explore these transformations. Careful control of reaction parameters, particularly temperature, the steric and electronic nature of the organometallic reagent, and the potential use of Lewis acid additives, will be key to achieving the desired chemoselectivity. Further systematic studies are warranted to fully map the reactivity landscape of this versatile fluorinated building block, which will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new chemical entities with important applications.
References
- Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
- García, F., & Collado, A. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science, 15(10), 3629-3639.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
- Nottingham ePrints. (n.d.). Catalytic Activation of Nitriles Towards Nucleophilic Addition.
- García, F., & Collado, A. (2024).
- MDPI. (2023).
- PubMed Central. (2020).
- PubMed Central. (2017).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
- ResearchGate. (2000). (PDF) Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
- Chemistry Stack Exchange. (2013).
- PubMed Central. (2013). A Lewis acid-promoted Pinner reaction.
- Google Patents. (2020). CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
- The Lewis Assisted C—CN Bond Activation of Benzonitrile Using Zerovalent Group 10 Metal Complexes with Dippe Ligand. (n.d.).
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Journal of Biomedical Research & Environmental Sciences. (2021).
- BenchChem. (2025).
- PubMed Central. (2014).
- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Organic Chemistry Data. (n.d.). Fluorine and Other Organometallic Reagents.
- ResearchGate. (2017).
- MySkinRecipes. (n.d.). 2,6-Difluoro-3-(trifluoromethyl)benzonitrile.
- YouTube. (2023). Reactions of Organometallic Reagents with Ketones and Aldehydes.
- Wikipedia. (n.d.). Organolithium reagent.
- Krayonnz. (2023). What is the action of Grignard reagent on benzonitrile?
- RSC Publishing. (2024).
- MDPI. (2018). Regioselectivity in Reactions between Bis(2-benzothiazolyl)
- Chemistry LibreTexts. (2019). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones.
- Scribd. (n.d.). Organic Chemistry Short Notes | PDF | Alkene | Hydrogen Compounds.
- ePrints Soton. (n.d.). Green Grignard reactions? Research-inspired sustainable chemistry practicals.
- Organometallic Reagents of Lithium, Magnesium, Zinc and Zirconium for the Functionalization of Arom
- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
- ACS Public
- ResearchGate. (2018).
- Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents.
- ResearchGate. (2001). Reactivity of Individual Organolithium Aggregates: A RINMR Study of n -Butyllithium and 2-Methoxy-6-(methoxymethyl)phenyllithium | Request PDF.
- ResearchGate. (1993). A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride.
- Master Organic Chemistry. (2015).
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. 2,6-Difluoro-3-(trifluoromethyl)benzonitrile [myskinrecipes.com]
- 3. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Krayonnz : Social Learning Network [krayonnz.com]
- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 13. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 15. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Scaling Up Reactions with 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
Introduction: The Significance of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile in Modern Drug Discovery
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The strategic incorporation of fluorine and trifluoromethyl groups into organic compounds can significantly enhance their metabolic stability, binding affinity, and bioavailability, making this reagent a valuable asset in the development of new chemical entities (NCEs).[1][2] Its electron-deficient aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr), providing a versatile platform for the construction of complex molecular architectures.[3]
However, transitioning reactions involving this highly reactive compound from the laboratory bench to a pilot or production scale presents a unique set of challenges. These include managing the exothermic nature of the reactions, ensuring efficient mixing and heat transfer, and implementing robust safety protocols to prevent thermal runaway.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical considerations and experimental procedures for successfully scaling up reactions with this compound.
Core Principles for Scale-Up: A Proactive Approach to Safety and Efficiency
The successful scale-up of any chemical process hinges on a thorough understanding of the reaction kinetics, thermodynamics, and potential hazards. For SNAr reactions with highly activated substrates like this compound, the following principles are paramount:
-
Thermal Hazard Assessment: SNAr reactions are often highly exothermic. A key concern during scale-up is the potential for thermal runaway, a dangerous situation where the reaction rate increases with temperature, leading to an uncontrolled and rapid rise in both temperature and pressure.[4][5] It is crucial to perform a thorough thermal hazard assessment using techniques such as reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing an adequate cooling system for the larger reactor.
-
Mixing Efficiency: As the reaction volume increases, achieving homogeneous mixing becomes more challenging. Poor mixing can lead to localized "hot spots," where the reaction rate is significantly higher, increasing the risk of side reactions and thermal runaway. The choice of reactor geometry, agitator type, and agitation speed are critical parameters that must be carefully considered and optimized during scale-up.[6]
-
Heat Transfer Management: The surface-area-to-volume ratio decreases as the reactor size increases. This makes heat dissipation less efficient in larger reactors. The design of the reactor's heating and cooling jacket, the choice of heat transfer fluid, and the overall heat transfer coefficient of the system must be sufficient to control the reaction temperature effectively.[6]
-
Process Analytical Technology (PAT): Implementing in-situ monitoring tools, such as infrared (IR) spectroscopy or Raman spectroscopy, can provide real-time information on reaction progress and the formation of intermediates or byproducts. This allows for tighter control over the reaction and early detection of any deviations from the desired process conditions.
Representative Reaction: Nucleophilic Aromatic Substitution (SNAr)
A common and highly useful reaction involving this compound is the nucleophilic aromatic substitution of one of the fluorine atoms. The following protocol is a representative example based on analogous transformations of similar fluorinated benzonitriles and serves as a foundation for developing a scaled-up process.[7]
Diagram of the SNAr Reaction Workflow
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Multistep Solvent-Free 3 m2 Footprint Pilot Miniplant for the Synthesis of Annual Half-Ton Rufinamide Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. gasmet.com [gasmet.com]
- 6. manetco.be [manetco.be]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
Welcome to the technical support center for 2,3-Difluoro-6-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this highly functionalized aromatic compound. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents necessitate specific considerations in purification strategies.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing validated solutions.
Question 1: My recrystallization attempt resulted in the compound "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid phase rather than crystallizing upon cooling.[1] This is a common issue when the compound's melting point is lower than the solvent's boiling point or when significant impurities are present, which depress the melting point of the mixture.[1]
Causality: The strong electron-withdrawing nature of the fluoro and trifluoromethyl groups can lead to intermolecular interactions that differ significantly from less-functionalized aromatics, affecting both melting point and solubility. If the solution becomes supersaturated while the temperature is still above the compound's melting point, it will separate as a liquid.
Solutions:
-
Re-dissolve and Dilute: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[1]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can promote the formation of crystal nucleation sites over oiling.[1] Only after it has reached ambient temperature should you transfer it to an ice bath.
-
Change Solvent System: Select a solvent or solvent mixture with a lower boiling point.
-
Induce Crystallization:
Question 2: I'm experiencing significant product loss or degradation during silica gel column chromatography. What are the likely causes?
Answer:
This is a frequent problem with highly electron-deficient aromatic compounds. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group that deactivates the aromatic ring.[2] This can make the compound susceptible to degradation on the acidic surface of standard silica gel.
Causality: The lone pairs on the nitrogen of the nitrile group can interact with the acidic silanol groups (Si-OH) on the silica surface. This interaction can be strong enough to cause irreversible adsorption or catalyze decomposition, especially if the compound remains on the column for an extended period.
Solutions:
-
Deactivate the Silica: Neutralize the acidic sites on the silica gel. You can do this by preparing a slurry of the silica in your chosen eluent system that contains 1-3% triethylamine or another suitable base, packing the column with this slurry, and then flushing with one to two column volumes of the solvent system before loading your sample.[3]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade), or "fluorous" silica gel, which can offer unique selectivity for fluorinated compounds.[4]
-
Minimize Residence Time: Employ flash chromatography, using positive pressure to push the solvent through the column more quickly.[5] This reduces the time your compound is in contact with the stationary phase.
-
Solid Loading: If your compound is not very soluble in the initial eluent, consider adsorbing it onto a small amount of silica gel. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica, and evaporate the solvent to get a free-flowing powder. This powder can be carefully loaded onto the top of your packed column, which often results in sharper bands.[3]
Question 3: My final product shows a single spot on TLC, but GC-MS or NMR analysis indicates the presence of impurities. Why is TLC misleading?
Answer:
While an excellent tool, Thin-Layer Chromatography (TLC) can sometimes be deceptive, especially with structurally similar impurities.
Causality:
-
Co-elution: An impurity may have a polarity very similar to your product in the chosen TLC solvent system, resulting in an identical Rf value and a single, seemingly pure spot.
-
UV Invisibility: If an impurity lacks a UV-active chromophore, it will be invisible under a standard 254 nm UV lamp.
-
GC-MS Artifacts: In some cases, the high temperatures of the Gas Chromatography (GC) injection port can cause decomposition of the parent compound, leading to the appearance of "impurities" that were not present in the original sample. For example, some related oxime compounds are known to dehydrate to nitriles under GC conditions.[6]
Solutions:
-
Use Multiple TLC Stains: Visualize your TLC plate with different methods. After checking under UV, use a more general stain like potassium permanganate or iodine vapor to reveal impurities that may not be UV-active.[6]
-
Vary the TLC Mobile Phase: Run TLC in at least two different solvent systems with varying polarities (e.g., Hexane/Ethyl Acetate and Dichloromethane/Methanol). An impurity that co-elutes in one system may separate in another.
-
Confirm with NMR: Proton (¹H) and Carbon (¹³C) NMR are generally more reliable for purity assessment than TLC. Look for small, unidentifiable peaks. For this specific molecule, Fluorine (¹⁹F) NMR is an exceptionally powerful tool for identifying any fluorine-containing impurities.
-
Optimize GC Conditions: If you suspect thermal decomposition, try lowering the GC inlet temperature and running a new analysis. A reduction in the impurity peak would suggest it is an artifact of the analysis method.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best overall purification strategy for crude this compound?
A1: The optimal strategy depends on the physical state and initial purity of your crude material. A logical workflow is the most efficient approach. For solid compounds with >90% purity, recrystallization is often the most effective method for achieving high purity.[7] For oils, or for solids with significant impurities or byproducts from the synthesis (e.g., residual starting materials like 2,3,4-trifluoronitrobenzene), column chromatography is the preferred first step.[7][8][9]
Caption: Decision workflow for purification strategy.
Q2: How should I choose an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1] For fluorinated aromatic compounds, a good starting point is to test a range of solvents.
| Solvent Category | Example Solvents | Rationale & Expected Outcome |
| Non-Polar | Hexanes, Heptane | Good for precipitating the compound from a more polar co-solvent. The compound is likely to have low solubility at all temperatures. |
| Moderately Polar | Toluene, Dichloromethane | May dissolve the compound at elevated temperatures. Often used in a mixed system with a non-polar solvent like heptane.[10] |
| Polar Aprotic | Ethyl Acetate, Acetone | Often good single solvents or used as the more polar component in a mixed system with hexanes.[1] |
| Polar Protic | Isopropanol, Ethanol | Can be effective, but the nitrile group may have some affinity. Test on a small scale first.[1] |
Small-Scale Solubility Test Protocol:
-
Place ~20-30 mg of your crude material in a small test tube.
-
Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is too soluble.
-
If it is insoluble at room temperature, heat the mixture gently. If it dissolves, it's a potential candidate.
-
Allow the solution to cool to room temperature, then place it in an ice bath to see if crystals form.
Q3: What are the key safety considerations when handling this compound?
-
Hazards: These compounds are typically classified as harmful if swallowed, inhaled, or in contact with skin.[11] They are also known to cause skin and serious eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat.[12]
-
Ventilation: All handling and purification procedures should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[13]
-
Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's environmental health and safety guidelines.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and should be optimized based on the results of small-scale solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and gently swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This removes the charcoal and any insoluble impurities. Pre-heating the apparatus prevents premature crystallization.[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.
Protocol 2: Flash Column Chromatography
This protocol assumes a standard silica gel stationary phase and a hexane/ethyl acetate mobile phase, which is a common starting point.
Caption: Workflow for flash column chromatography.
-
Mobile Phase Selection: Use TLC to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.3.[5]
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the least polar solvent of your eluent system (e.g., hexane).
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane). Carefully add the solution to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply gentle air pressure to force the solvent through. Begin with a low polarity solvent system and collect the eluent in fractions.[5]
-
Monitoring: Spot each fraction on a TLC plate to monitor the separation.
-
Combining Fractions: Once the separation is complete, combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
References
- BenchChem. (2025). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide. BenchChem Technical Support.
- Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)benzonitrile. Fisher Scientific.
- Kimura, K. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction. BenchChem Technical Support.
- Hoechst Aktiengesellschaft. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
- ChemicalBook. (2023). This compound | 186517-05-5. ChemicalBook.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzonitrile. Fisher Scientific.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. Cole-Parmer.
- BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles. BenchChem Technical Support.
- Sigma-Aldrich. (2024).
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Li, G., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
- Zhang, W., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry.
- ChemDiv. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem. (2025). Synthesis of 2,3-Difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene. BenchChem Technical Support.
- Patil, V., et al. (2015).
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Purification [chem.rochester.edu]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.es [fishersci.es]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Synthesis of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information herein is synthesized from established chemical principles and data from analogous reactions to provide a robust framework for optimizing this specific synthesis.
I. Introduction to the Synthetic Challenge
The synthesis of poly-substituted aromatic compounds like this compound presents a unique set of challenges. The presence of multiple electron-withdrawing groups influences the reactivity of the aromatic ring, and the introduction of the trifluoromethyl group can be particularly problematic. This guide will focus on a plausible and common synthetic strategy, highlighting potential pitfalls and their solutions.
II. Proposed Synthetic Pathway
A common and logical synthetic route to this compound involves a multi-step process, likely starting from a commercially available substituted aniline. A plausible pathway is outlined below:
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Benzonitrile Synthesis
Welcome to the technical support center for the synthesis of fluorinated benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of introducing fluorine into the benzonitrile scaffold. Fluorinated benzonitriles are critical building blocks in pharmaceuticals and agrochemicals, where the unique properties of fluorine can enhance metabolic stability and binding affinity.[1][2][3] This resource provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Navigating Synthetic Strategies - FAQs and Troubleshooting
The synthesis of fluorinated benzonitriles can be approached through several key methodologies. The most common are Nucleophilic Aromatic Substitution (SNAr) and the Balz-Schiemann reaction. Each has its own set of challenges and optimization parameters.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for introducing fluoride, especially on electron-deficient aromatic rings.[4][5]
Q1: My SNAr reaction is showing low to no yield. What are the primary factors I should investigate?
A1: Low conversion in SNAr reactions typically points to one of three areas: insufficient ring activation, a poor leaving group, or suboptimal reaction conditions.
-
Insufficient Ring Activation: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups (EWGs) at the ortho and para positions relative to the leaving group.[4][5][6] Without strong EWGs like -NO₂, -CN, or -CF₃, the energy barrier for the initial nucleophilic attack is too high.[5][6][7]
-
Troubleshooting:
-
Assess your substrate: Ensure you have at least one, preferably more, strong EWGs in the correct positions.
-
Consider derivatization: If possible, introduce an EWG to your starting material before attempting fluorination.
-
-
-
Leaving Group Efficiency: In SNAr, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.[4][7] Therefore, the high electronegativity of fluorine actually makes it a good leaving group in this context because it strongly activates the ring towards attack.[4][7] The general reactivity order for leaving groups in SNAr is F > Cl > Br > I.
-
Troubleshooting:
-
If you are starting with a chloro-, bromo-, or iodo-benzonitrile, and the reaction is sluggish, ensure the ring is sufficiently activated. If activation is weak, a more labile leaving group might be necessary, but often the issue lies elsewhere.
-
-
-
Reaction Conditions:
-
Fluoride Source: The choice and handling of the fluoride source are critical. Anhydrous conditions are often necessary as water can strongly solvate the fluoride ion, reducing its nucleophilicity, and can also act as a competing nucleophile.[8]
-
Common Sources: Potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective but have low solubility in many organic solvents.[9] Tetrabutylammonium fluoride (TBAF) is more soluble but its hydrated forms are less reactive.[9][10] Anhydrous TBAF is highly reactive but also more basic, which can lead to side reactions.[10]
-
-
Solvent: Polar aprotic solvents like DMSO, DMF, and acetonitrile are standard choices as they can solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus enhancing its nucleophilicity.[11][12][13]
-
Temperature: Elevated temperatures are often required, especially for less activated substrates.[8] However, excessively high temperatures can lead to decomposition. Microwave irradiation can sometimes accelerate the reaction and improve yields.[14]
-
Q2: I'm observing significant side-product formation in my SNAr reaction. What are the likely culprits and how can I minimize them?
A2: Side-product formation often arises from the basicity of the fluoride source or competing nucleophilic attack.
-
Elimination Reactions: If your substrate has aliphatic protons that can be abstracted, the basicity of fluoride sources like anhydrous TBAF can lead to elimination byproducts.[15]
-
Troubleshooting:
-
Use a less basic fluoride source, such as spray-dried KF or CsF.
-
Consider using a phase-transfer catalyst (PTC) like a crown ether (e.g., 18-crown-6 for KF) or a quaternary ammonium salt to improve the solubility and reactivity of alkali metal fluorides without drastically increasing basicity.[12][16][17]
-
-
-
Hydrolysis: The presence of water can lead to the formation of phenolic byproducts.[8]
-
Troubleshooting:
-
Use anhydrous solvents and reagents. Dry your fluoride salt (e.g., KF can be spray-dried) and distill your solvent over a suitable drying agent.
-
Recent studies have shown that adducts of tetramethylammonium fluoride with tertiary alcohols can be effective fluoride sources that are less sensitive to water.[8]
-
-
The Balz-Schiemann Reaction
This classic reaction transforms an aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[18][19][20] It is particularly useful for substrates that are not amenable to SNAr.
Q3: The yield of my Balz-Schiemann reaction is inconsistent. What are the critical parameters to control?
A3: The success of the Balz-Schiemann reaction hinges on the careful formation and decomposition of the diazonium salt.
-
Diazotization Step: This initial step, where the aromatic amine reacts with nitrous acid (often generated in situ from sodium nitrite and an acid), must be performed at low temperatures (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.[21]
-
Troubleshooting:
-
Maintain strict temperature control throughout the addition of sodium nitrite.
-
Ensure the complete dissolution of the amine in the acidic solution before diazotization.
-
-
-
Precipitation and Isolation of the Diazonium Salt: The diazonium tetrafluoroborate is often insoluble and can be isolated by filtration.
-
Troubleshooting:
-
Thorough washing of the isolated salt with cold diethyl ether can remove impurities.
-
Ensure the salt is completely dry before proceeding to the thermal decomposition step, as residual moisture can interfere.
-
-
-
Thermal Decomposition: This step is often the most hazardous and variable. The decomposition temperature can vary significantly depending on the substrate.[19][22]
-
Troubleshooting:
-
Perform the decomposition in small batches to avoid runaway reactions.[22]
-
The decomposition can be carried out neat (as a solid) or in an inert, high-boiling solvent to help moderate the reaction.[22]
-
Modern variations use other counterions like hexafluorophosphates (PF₆⁻) which can sometimes give higher yields.[18][21]
-
-
Q4: Are there safer or more efficient alternatives to the traditional Balz-Schiemann reaction?
A4: Yes, several modifications have been developed to address the safety and yield issues of the classic procedure.
-
In Situ Diazotization and Fluorination: Some methods avoid the isolation of the potentially explosive diazonium salt by generating and decomposing it in one pot.[22]
-
Alternative Fluoride Sources: Using sources like HF-pyridine in place of fluoroboric acid can allow for decomposition at lower temperatures.[22]
-
Photochemical Decomposition: Light-induced decomposition can offer a milder alternative to thermal methods.[22]
Section 2: Experimental Protocols and Data
Protocol: SNAr Fluorination of 4-Nitrobenzonitrile
This protocol provides a general procedure for a common SNAr reaction.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add spray-dried potassium fluoride (KF, 1.5-2.0 equivalents).
-
Solvent and Catalyst: Add a polar aprotic solvent such as anhydrous DMSO or DMF. If using KF, add a phase-transfer catalyst like 18-crown-6 (0.1 equivalents).
-
Substrate Addition: Add 4-nitrobenzonitrile (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 130-150 °C. Monitor the progress of the reaction by TLC or GC-MS.[23]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.[23][24]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[23][24]
Data Summary: Comparison of Fluorination Conditions
The choice of fluoride source and solvent significantly impacts the outcome of SNAr reactions.
| Fluoride Source | Solvent | Typical Temperature (°C) | Advantages | Disadvantages |
| KF | DMSO, DMF | 130-180 | Inexpensive, readily available.[9] | Low solubility, requires high temperatures and often a PTC. |
| CsF | DMSO, DMF | 100-150 | More soluble and reactive than KF.[9] | More expensive than KF. |
| TBAF (anhydrous) | Acetonitrile, DMSO | Room Temp - 80 | Highly reactive, allows for lower temperatures.[10][11] | Highly basic (can cause side reactions), hygroscopic.[8][15] |
| TBAF·xH₂O | Acetonitrile, DMSO | 80-120 | Easier to handle than anhydrous TBAF. | Lower reactivity due to hydration.[10] |
Protocol: Balz-Schiemann Reaction for 4-Fluorobenzonitrile
This protocol outlines the synthesis of 4-fluorobenzonitrile from 4-aminobenzonitrile.
-
Diazotization: Dissolve 4-aminobenzonitrile (1.0 equivalent) in a solution of fluoroboric acid (HBF₄, ~48% in water, 2.5-3.0 equivalents) at 0 °C. Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water, keeping the temperature below 5 °C.[21]
-
Isolation: Stir the resulting suspension for 30 minutes at 0 °C. Collect the precipitated diazonium tetrafluoroborate salt by filtration. Wash the solid with cold water, cold methanol, and finally cold diethyl ether.
-
Decomposition: Dry the isolated salt thoroughly under vacuum. Gently heat the dry salt in a flask equipped with a condenser until nitrogen evolution begins. Control the heating to maintain a steady decomposition. The product can be collected by distillation directly from the reaction flask.[21][22]
-
Purification: The crude 4-fluorobenzonitrile can be further purified by redistillation.
Section 3: Visualizing Workflows and Mechanisms
General SNAr Workflow
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 19. grokipedia.com [grokipedia.com]
- 20. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 21. byjus.com [byjus.com]
- 22. scientificupdate.com [scientificupdate.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
managing reaction exotherms with 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
Answering the call for enhanced safety and procedural clarity, this Technical Support Center guide provides researchers, scientists, and drug development professionals with essential information for managing reaction exotherms when working with 2,3-Difluoro-6-(trifluoromethyl)benzonitrile. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to ensure both the success and safety of your experiments.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from the fundamental chemical principles governing the compound's reactivity to specific, actionable protocols for risk mitigation and emergency response.
Technical Support Center: this compound
Section 1: Foundational Safety & Reactivity FAQs
This section addresses the most common initial questions regarding the thermal hazards associated with this compound.
Question: What makes this compound particularly susceptible to highly exothermic reactions?
Answer: The reactivity of this compound is dictated by the powerful electron-withdrawing nature of its substituents. The aromatic ring is decorated with three distinct electron-withdrawing groups: two fluoro groups, a trifluoromethyl group (-CF3), and a nitrile group (-CN). This configuration renders the aromatic ring highly electron-deficient, or "activated," making it an excellent electrophile.
Consequently, it is extremely reactive towards nucleophiles in reactions like Nucleophilic Aromatic Substitution (SNAr).[1][2] The attack by a nucleophile is the rate-determining step, and the strong electron-withdrawing groups stabilize the negatively charged intermediate (a Meisenheimer complex), lowering the activation energy and dramatically increasing the reaction rate.[1][3] This rapid reaction rate is the primary source of significant heat generation.
Question: Which specific reaction classes pose the highest exotherm risk with this compound?
Answer: Two primary classes of reactions require stringent thermal management:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common and significant hazard. Strong nucleophiles (e.g., amines, alkoxides, thiolates) will react very rapidly. The reaction rate, and thus the heat output, is directly related to the nucleophilicity of the reagent and the reaction concentration. Many SNAr reactions are known to be highly exothermic.[4]
-
Grignard Reactions: While the nitrile group can react with Grignard reagents, the greater concern often lies in the preparation of a Grignard reagent from a related aryl halide, such as an analogue of our title compound. Grignard reactions are notoriously exothermic and can be subject to dangerous induction periods.[5][6] A delayed initiation can lead to the accumulation of unreacted reagents, followed by a sudden, violent, and uncontrollable exotherm. There are documented cases of violent explosions during the synthesis of Grignard reagents from trifluoromethyl-substituted phenyl halides.[7]
Question: What are the primary dangers of an uncontrolled exotherm?
Answer: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction's heat generation surpasses the cooling system's capacity to remove it.[8] This escalating cycle has several hazardous consequences:
-
Rapid Pressure Buildup: The solvent can rapidly boil, leading to over-pressurization of the vessel and a potential explosion.
-
Toxic Gas Release: Decomposition of reactants, products, or solvents at elevated temperatures can release toxic and flammable gases.[9][10]
-
Loss of Product & Side Reactions: Desired product can degrade, and high temperatures can initiate unwanted side reactions, further complicating the reaction mixture and potentially generating more heat.
-
Fire: If flammable solvents breach containment, the risk of fire is severe.[7]
Section 2: Proactive Exotherm Management & Emergency Response
Effective management of exotherms begins with proactive planning and characterization. This section provides protocols for assessing thermal risk before scaling up and clear steps for responding to an unexpected temperature increase.
Question: How can I quantify the thermal risk of my reaction before performing it at scale?
Answer: The most reliable method is to perform reaction calorimetry. This technique measures the heat flow of a chemical reaction in real-time, providing critical data on the total heat of reaction, the rate of heat release, and the thermal accumulation. This data is essential for a safe scale-up.
-
Setup: Use a reaction calorimeter (e.g., RC1, EasyMax, or similar) equipped with an overhead stirrer, a temperature probe for the reaction mass (Tj), a probe for the reactor jacket (Tr), and a calibrated dosing pump for reagent addition.
-
Calibration: Perform a solvent calibration to determine the heat transfer coefficient (UA) of the reactor system.
-
Charge Initial Reagent: Charge the reactor with this compound and the chosen solvent.
-
Equilibrate: Stir the mixture until it reaches the desired starting temperature and is thermally stable.
-
Controlled Addition: Begin the controlled, slow addition of the nucleophile or other key reagent via the dosing pump at a pre-determined rate.
-
Monitor: Record the internal temperature, jacket temperature, and heat flow throughout the addition and for a period afterward to ensure the reaction has reached completion.
-
Analysis: Analyze the resulting data to determine the key safety parameters outlined in the table below.
| Parameter | Description | Significance for Safety |
| Heat of Reaction (ΔHr) | The total amount of heat released per mole of limiting reagent. | Determines the total potential energy release. A high negative value indicates a highly exothermic reaction. |
| Heat Release Rate (qr) | The rate at which heat is generated (W/L or J/s). | Must not exceed the cooling capacity of the reactor. This is influenced by addition rate and concentration. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all cooling were to fail. Calculated as ΔTad = (-ΔHr) / (m * Cp). | A high ΔTad indicates a high potential for a thermal runaway. A value >50°C is a significant concern. |
| Maximum Temperature of Synthesis Reaction (MTSR) | The highest temperature the reaction could reach under runaway conditions. MTSR = Tprocess + ΔTad. | If the MTSR exceeds the boiling point of the solvent or the decomposition temperature of any component, the risk is severe. |
Question: What should I do if I observe an unexpected temperature rise during my experiment?
Answer: Immediate and calm action is critical. The following workflow provides a decision-making framework.
Caption: Recommended laboratory setup for controlling exothermic reactions.
References
- Concerted Nucleophilic Aromatic Substitutions.
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
- SAFETY DATA SHEET - 2-Fluoro-6-(trifluoromethyl)benzonitrile. Fisher Scientific.
- Concerted Nucleophilic Aromatic Substitution Reactions.
- SAFETY DATA SHEET - 3-Fluoro-5-(trifluoromethyl)benzonitrile. Fisher Scientific.
- SAFETY DATA SHEET - Benzonitrile, 4-(trifluoromethyl)-. Thermo Fisher Scientific.
- Developing SOPs for Hazardous Chemical Manipul
- 2,3-Difluoronitrobenzene - Safety D
- Navigating the Safe Disposal of 2,3- Difluoro-6-nitrobenzonitrile: A Step-by. Benchchem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nucleophilic arom
- Nucleophilic arom
- Control Strategies For Managing Exothermic Reactions In Flow.
- Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis.
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Safety aspects of the process control of Grignard reactions.
- Technical Support Center: Managing Exothermic Reactions During Nitr
- Greener Grignard Reaction. Beyond Benign.
- Flammable and Toxic Gases from Batteries in Thermal Runaway: Consequences and mitig
- Thermal Runaway Characteristics and Gas Composition Analysis of Lithium-Ion Batteries with Different LFP and NCM Cathode Materials under Inert
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. dchas.org [dchas.org]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile Derivatives
Welcome to the technical support center for the synthesis of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and purity.
The unique electronic properties of this compound, stemming from its highly electron-deficient aromatic ring, make it a valuable building block in medicinal chemistry and materials science. However, these same properties can present significant synthetic hurdles. This document provides field-proven insights and detailed methodologies to overcome these challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr) Cyanation
Q1: My SNAr reaction to introduce the nitrile group is showing low conversion, with a significant amount of starting material remaining. What are the common causes and how can I improve the yield?
A1: Low conversion in the SNAr cyanation of a highly fluorinated precursor (e.g., 1-bromo-2,3-difluoro-6-(trifluoromethyl)benzene) is a frequent challenge. The causes can be systematically diagnosed and addressed.
-
Insufficient Activation or Incorrect Regiochemistry: The SNAr mechanism relies on the stabilization of a negative intermediate (a Meisenheimer complex) by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3]
-
Expert Insight: Your substrate, with fluoro and trifluoromethyl groups, is extremely activated. The primary issue is unlikely to be a lack of activation but could be related to the choice of leaving group or reaction conditions. Ensure your leaving group (e.g., -F, -Cl, -Br) is positioned for displacement. In a precursor like 1,2,3-trifluoro-4-(trifluoromethyl)benzene, the fluorine at the 1-position is para to the -CF₃ group and ortho to the fluorine at the 2-position, making it a prime site for nucleophilic attack.
-
-
Poor Nucleophile/Cyanide Source: The choice and quality of your cyanide source are critical.
-
Solution:
-
Use an Anhydrous, High-Purity Cyanide Source: Alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN) are hygroscopic. Water can compete with the cyanide nucleophile and lead to hydrolysis side products. Ensure your cyanide salt is finely powdered and dried under vacuum before use.
-
Consider Alternative Cyanide Sources: For challenging substrates, palladium-catalyzed cyanation using sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can be more effective, though they operate through a different (non-SNAr) mechanism.[4][5]
-
-
-
Inappropriate Solvent: The solvent plays a crucial role in SNAr reactions by solvating the cation of the cyanide salt and influencing nucleophilicity.
-
Solution: Use polar aprotic solvents such as DMSO, DMF, DMAc, or NMP.[4] These solvents excel at solvating cations, leaving the cyanide anion "naked" and more nucleophilic. Protic solvents like alcohols can hydrogen-bond with the cyanide ion, reducing its reactivity. A patent for a similar synthesis of 2,3-difluoro-6-nitrobenzonitrile specifically uses tert-butanol, though this can be a less common choice.[6]
-
-
Sub-Optimal Temperature: SNAr reactions on activated rings can often proceed at moderate temperatures, but some require significant thermal energy to overcome the activation barrier.
-
Solution: If your reaction is sluggish at a lower temperature (e.g., 70-80 °C), consider incrementally increasing the temperature to 100-120 °C.[5] Monitor the reaction closely by TLC or GC/LC-MS to check for product formation versus decomposition.
-
-
Phase Transfer Catalysis: If the solubility of your cyanide salt in the organic solvent is low, the reaction can be rate-limited.
-
Solution: Introduce a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) to shuttle the cyanide anion into the organic phase.
-
Issue 2: Side-Product Formation in Sandmeyer Cyanation
Q2: I'm attempting a Sandmeyer reaction starting from 2,3-Difluoro-6-(trifluoromethyl)aniline, but I'm getting a complex mixture of products and a low yield of the desired benzonitrile. What is going wrong?
A2: The Sandmeyer reaction, while powerful, is notorious for side reactions, especially with complex substrates. The key is precise control over the diazotization and the subsequent copper-catalyzed cyanation.
-
Decomposition of Diazonium Salt: Aryl diazonium salts are thermally unstable. Premature decomposition is a primary cause of low yield.
-
Expert Insight: The electron-withdrawing fluoro and trifluoromethyl groups on your substrate further destabilize the diazonium salt, making it highly prone to decomposition.
-
Solution:
-
Strict Temperature Control: Perform the diazotization step (reaction of the aniline with sodium nitrite in acid) at 0 to 5 °C. Use an ice/salt bath and monitor the internal temperature carefully.
-
Immediate Use: Do not isolate the diazonium salt. Use the freshly prepared, cold solution immediately in the subsequent cyanation step.
-
-
-
Hydrolysis Side Products: If water attacks the diazonium salt before the cyanide, you will form a phenol derivative.
-
Solution: Ensure the copper(I) cyanide solution is prepared and ready before you start the diazotization. Add the cold diazonium salt solution slowly to the vigorously stirred cyanide solution. An attempted Sandmeyer cyanation on a related difluoro-nitroaniline resulted in selective nucleophilic substitution by hydroxide, highlighting this risk.[7]
-
-
Incomplete Diazotization: If the aniline is not fully converted to the diazonium salt, it will remain in the reaction mixture and can lead to azo-coupling side products.
-
Solution: Use a slight excess of sodium nitrite (e.g., 1.1 equivalents). After the addition, test for the presence of excess nitrous acid using starch-iodide paper (it should turn blue). If the test is negative, add a small amount of additional sodium nitrite solution.
-
-
Issues with the Copper Catalyst: The state of the copper(I) cyanide is crucial for the reaction's success.
-
Solution: Use a freshly prepared and neutralized solution of copper(I) cyanide. A common procedure involves preparing a solution of CuSO₄ and KCN. Ensure the final solution is basic to prevent the liberation of toxic HCN gas.
-
Below is a troubleshooting workflow to help diagnose yield issues in the synthesis.
Caption: Troubleshooting decision tree for low yield.
Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your synthesis.
Protocol 1: SNAr Cyanation of 1-Bromo-2,3-difluoro-6-(trifluoromethyl)benzene
This protocol is designed to maximize yield by using an optimal solvent and ensuring anhydrous conditions.
Materials:
-
1-Bromo-2,3-difluoro-6-(trifluoromethyl)benzene
-
Potassium Cyanide (KCN), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium cyanide (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask via cannula. Stir the suspension under a nitrogen atmosphere.
-
Substrate Addition: Dissolve 1-Bromo-2,3-difluoro-6-(trifluoromethyl)benzene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the KCN suspension.
-
Reaction: Heat the reaction mixture to 90-100 °C. Monitor the reaction progress by GC-MS or LC-MS every 2-4 hours. The reaction may take 12-24 hours for complete conversion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing diethyl ether and water. Caution: The quench may be exothermic and residual cyanide is highly toxic. Perform in a well-ventilated fume hood.
-
Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.
Protocol 2: Sandmeyer Cyanation of 2,3-Difluoro-6-(trifluoromethyl)aniline
This protocol emphasizes strict temperature control to prevent decomposition of the sensitive diazonium intermediate.
Materials:
-
2,3-Difluoro-6-(trifluoromethyl)aniline
-
Hydrochloric acid (conc.)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Toluene
-
Aqueous sodium hydroxide (NaOH)
Procedure:
-
Part A: Diazotization
-
In a flask, suspend 2,3-Difluoro-6-(trifluoromethyl)aniline (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid (3.0 equivalents).
-
Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, keeping the internal temperature below 5 °C at all times.
-
Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting diazonium salt solution should be used immediately.
-
-
Part B: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (2.4 equivalents) in water. Warm slightly if needed to dissolve, then cool to room temperature.
-
With vigorous stirring, add the cold diazonium salt solution from Part A slowly to the copper cyanide solution. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, warm the mixture to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature and extract with toluene.
-
Wash the combined organic extracts with water and then with aqueous NaOH to remove any phenolic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Data Summary: Comparison of Cyanation Methods
The choice of synthetic route can significantly impact yield and operational complexity. The following table summarizes key considerations for the primary methods.
| Feature | SNAr Cyanation | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | Aryl Halide/Triflate | Aryl Amine | Aryl Halide/Triflate |
| Key Reagents | KCN, NaCN | NaNO₂, CuCN | Pd catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂)[5] |
| Typical Temperature | 80-150 °C | 0-60 °C | 80-140 °C[4] |
| Common Solvents | DMSO, DMF, NMP | Water, Organic co-solvent | DMAc, NMP, Toluene[4][5] |
| Primary Advantages | Simple reagents; No transition metal needed. | Utilizes readily available anilines. | High functional group tolerance; milder for some substrates.[8][9] |
| Common Pitfalls | Incomplete conversion; requires high temp. | Diazonium salt instability; side reactions.[7][10] | Catalyst cost/poisoning; ligand sensitivity.[8] |
Mechanistic Overview: The SNAr Pathway
Understanding the mechanism is key to troubleshooting. The SNAr reaction proceeds via a two-step addition-elimination process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 6. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 7. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in reactions involving C8H2F5N
Technical Support Center: Pentafluorobenzonitrile Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting reactions involving Pentafluorobenzonitrile (C₇F₅N) . This guide is designed to address common challenges, particularly low conversion rates, encountered during synthetic procedures with this versatile fluorinated building block. As Senior Application Scientists, our goal is to provide you with not just solutions, but also the underlying chemical principles to empower your research and development.
A preliminary note on chemical formula: The topic specified C₈H₂F₅N. This is an uncommon molecular formula. This guide will focus on the widely used and structurally similar reagent, 2,3,4,5,6-Pentafluorobenzonitrile (C₇F₅N, CAS No. 773-82-0) , as it is the likely subject of interest for troubleshooting low conversion rates in fluorination chemistry.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with pentafluorobenzonitrile has a low conversion rate. What are the most common initial factors to check?
Low conversion is a general issue that usually points to a problem with one of three core areas: reagent and solvent quality, reaction conditions, or the underlying reactivity of your specific substrate. Before diving into complex optimization, it is crucial to validate the fundamentals.
Initial Troubleshooting Workflow:
The following diagnostic workflow provides a systematic approach to identifying the root cause of low conversion.
Caption: General troubleshooting workflow for low conversion rates.
Expert Insight: The most frequent culprit is often overlooked: the presence of water. Pentafluorobenzonitrile's nitrile group is susceptible to hydrolysis under certain conditions, and many reagents, especially strong bases or organometallics, are quenched by moisture.[2][3] Always use freshly dried, anhydrous solvents and ensure your glassware is rigorously dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is a mandatory precaution.[3]
Q2: I suspect my reagents are compromised. How can I verify the quality of my pentafluorobenzonitrile and nucleophile?
The stability and purity of your starting materials are paramount. Pentafluorobenzonitrile is a stable liquid under standard conditions, but its reactivity can be compromised by impurities.[1]
Pentafluorobenzonitrile (C₇F₅N) Quality Checks:
-
Appearance: Should be a colorless to pale yellow transparent liquid.[1] Significant discoloration may indicate degradation.
-
Purity (GC Analysis): A Gas Chromatography (GC) analysis is the best method to confirm purity, which should typically be ≥99.0%.
-
Water Content: Use Karl Fischer titration to ensure the water content is minimal (e.g., ≤0.2%).[1]
Nucleophile/Reagent Quality Checks:
-
Amines/Alcohols: Ensure they are anhydrous. Liquid amines are often dried over KOH or CaH₂ followed by distillation.
-
Organometallics (e.g., Grignard/Organolithium): These are extremely sensitive to air and moisture. Their concentration should be determined by titration before use.
-
Bases (e.g., K₃PO₄, Na₂CO₃): Solid inorganic bases can be hygroscopic. Dry them in an oven or under vacuum before use, especially for moisture-sensitive reactions.
| Parameter | Recommended Specification | Verification Method |
| C₇F₅N Purity | ≥ 99.0% | Gas Chromatography (GC) |
| C₇F₅N Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Water Content | ≤ 0.2% | Karl Fischer Titration |
| Solvent | Anhydrous Grade (<50 ppm H₂O) | Supplier Specification / Karl Fischer |
| Atmosphere | Inert (N₂ or Ar) | Proper Lab Technique |
Q3: How do I select the optimal solvent and temperature for my Nucleophilic Aromatic Substitution (SNAr) reaction?
The SNAr reaction is the most common transformation for pentafluorobenzonitrile.[4][5][6] Its efficiency is highly dependent on the reaction medium and temperature.
Causality Behind Solvent Choice: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[7][8] Polar aprotic solvents are ideal because they can stabilize this charged intermediate without protonating the nucleophile, thus accelerating the reaction.
Recommended Solvents & Temperature Ranges:
| Solvent | Polarity | Boiling Point (°C) | Typical Starting Temp (°C) | Comments |
| Acetonitrile (MeCN) | High | 82 | 60 | Excellent choice, often improves yield and selectivity.[5] |
| DMF | High | 153 | 60 | Common, but can lead to multi-substitution with reactive nucleophiles.[5] |
| DMSO | High | 189 | 60-80 | Suitable for less reactive nucleophiles due to its high boiling point.[5] |
| THF | Medium | 66 | RT - 60 | Generally less effective for SNAr on polyfluoroarenes.[5] |
Optimization Protocol:
-
Start with Acetonitrile (MeCN) at 60 °C. This has been shown to be a robust starting point for achieving regioselective monosubstitution.[5]
-
Monitor Progress: Use TLC or LCMS to track the consumption of starting material. If the reaction is sluggish after several hours, incrementally increase the temperature by 10-20 °C.
-
Consider Solubility: If your nucleophile has poor solubility, DMF or DMSO may be better choices, but be vigilant for the formation of side products.
Q4: My conversion is low, and I'm observing multiple side products. What is causing this, and how can I improve selectivity?
The highly electron-deficient nature of the pentafluorobenzonitrile ring makes it susceptible to attack, but this can also lead to undesired follow-on reactions.[1] The two most common side reactions are multi-substitution and nitrile hydrolysis .
Caption: Desired SNAr pathway vs. common side reactions.
Troubleshooting Multi-Substitution:
-
Cause: The initial substitution product is still electron-deficient and can react with another equivalent of the nucleophile. This is exacerbated by high temperatures, long reaction times, and highly reactive nucleophiles/strong bases.[5]
-
Solutions:
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Change the Base: A strong base like Cs₂CO₃ can promote multiple substitutions. Switching to a milder base like K₃PO₄ or even Na₂CO₃ can significantly improve selectivity for the mono-substituted product.[5]
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the nucleophile, but avoid a large excess.
-
Troubleshooting Nitrile Hydrolysis:
-
Cause: The nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) in the presence of water, particularly under strong acidic or basic conditions.[9][10][11]
-
Solutions:
-
Ensure Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents and dry all reagents and glassware thoroughly.[3]
-
Moderate pH: Avoid excessively harsh acidic or basic conditions during the reaction and workup if the nitrile group needs to be preserved.
-
Aqueous Workup: When quenching the reaction, use cooled water or buffer and proceed with extraction quickly to minimize contact time.
-
Q5: Could the choice of base be the reason for my low yield in an SNAr reaction?
Absolutely. In SNAr reactions involving nucleophiles like phenols or N-H containing heterocycles, a base is required to deprotonate the nucleophile, generating the more potent anionic form. The choice of base is a delicate balance.
The Role of the Base:
-
Too Weak (e.g., NaHCO₃): May not deprotonate the nucleophile sufficiently, leading to no or very slow reaction.
-
Too Strong (e.g., NaH, Cs₂CO₃): Can lead to high reactivity, causing multi-substitution and other side reactions.[5] It may also promote undesired reactions with the solvent (e.g., decomposition of DMF).
Base Selection Guide for SNAr:
| Base | Strength | Typical Use Case | Potential Issues |
| K₃PO₄ | Moderate | Excellent for selective mono-substitution with various nucleophiles.[5][12] | May be slow with very weak nucleophiles. |
| K₂CO₃ / Na₂CO₃ | Mild | Good starting point, but may give low yields with less reactive systems.[5] | Incomplete reaction. |
| Cs₂CO₃ | Strong | Useful for difficult transformations, but high risk of multi-substitution.[5] | Low selectivity. |
Expert Recommendation: Potassium phosphate (K₃PO₄) in acetonitrile is an excellent and broadly applicable system for achieving clean, selective mono-substitution on pentafluorobenzonitrile.[5] If you are experiencing issues with other bases, switching to this combination is a highly recommended troubleshooting step.
Experimental Protocols
Protocol 1: General Procedure for a Test SNAr Reaction
This protocol provides a robust starting point for the reaction of pentafluorobenzonitrile with a generic alcohol (R-OH) or amine (R₂-NH) nucleophile.
-
Preparation: To a clean, oven-dried, screw-capped test tube containing a magnetic stir bar, add K₃PO₄ (4.0 mmol, 4.0 eq). Dry the sealed tube under vacuum for 1 hour.
-
Reagent Addition: Backfill the tube with Nitrogen or Argon. Add the nucleophile (e.g., phenol or amine, 1.0 mmol, 1.0 eq).
-
Solvent and Substrate: Add anhydrous acetonitrile (10 mL). Finally, add pentafluorobenzonitrile (2.1 mmol, 2.1 eq).
-
Reaction: Tightly cap the tube and stir the reaction mixture at 60 °C.
-
Monitoring: Monitor the reaction for 24 hours by TLC or LCMS, taking aliquots periodically.
-
Workup: After completion, cool the reaction to room temperature. Quench with water (50 mL) and transfer to a separatory funnel containing diethyl ether or ethyl acetate (50 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[5]
References
- Polyfluoroarenes. Part XVII. Some reactions of pentafluorobenzonitrile. Journal of the Chemical Society C: Organic (RSC Publishing).
- Exploring 2,3,4,5,6-Pentafluorobenzonitrile: Properties and Applications. Ningbo Inno Pharmchem Co., Ltd.
- CN1772724A - The preparation technology of pentafluorobenzoic acid. Google Patents.
- JPH06239810A - Method for producing 3,5-difluoroaniline. Google Patents.
- Direct arylation of pentafluorobenzene with 4‐bromobenzonitrile. ResearchGate.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Center for Biotechnology Information (PMC).
- JPS60184057A - Preparation of pentafluorobenzonitrile. Google Patents.
- Polyfluorocarbanion chemistry. Part III. Reaction of hexafluoropropene with pentafluorobenzonitrile. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Pentafluorobenzonitrile: The Essential Chemical for Catalysis and Graphene. NINGBO INNO PHARMCHEM CO.,LTD.
- [a] Reaction conditions: styrene (0.2 mmol), pentafluorobenzonitrile... ResearchGate.
- US6198011B1 - Solvents for use in fluorination reactions. Google Patents.
- Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry. ResearchGate.
- Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry. Thieme.
- Optimization of reaction conditions using pentafluorobenzonitrile a. ResearchGate.
- Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. MDPI.
- Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate.
- Hydrolysis of para ‐substituted benzonitriles in water. Environmental Toxicology and Chemistry.
- Pentafluorobenzonitrile | C7F5N | CID 69882. PubChem.
- Reactivity (chemistry). Wikipedia.
- Schedule Optimization for Chemical Library Synthesis. ChemRxiv.
- What properties describe reactivity?. Quora.
- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Nature Research.
- Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Macmillan Group.
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. National Center for Biotechnology Information (PMC).
- Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information (PMC).
- Organic Syntheses Procedure. Organic Syntheses.
- ON REACTIVITY OF CHEMICAL ELEMENTS. ResearchGate.
- ON REACTIVITY OF CHEMICAL ELEMENTS. ResearchGate.
- Organic Syntheses Procedure. Organic Syntheses.
- Piperazine core-containing Schiff ligands define chemical reactivity toward divalent metal ions. ResearchGate.
- Formation of substituted propanenitrile during Biginelli type reaction of tosyloxy benzaldehyde with malononitrile: Synthesis and crystal structure determination. ResearchGate.
Sources
- 1. innospk.com [innospk.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polyfluoroarenes. Part XVII. Some reactions of pentafluorobenzonitrile - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0 [sigmaaldrich.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1772724A - The preparation technology of pentafluorobenzoic acid - Google Patents [patents.google.com]
- 10. deepdyve.com [deepdyve.com]
- 11. JPH06239810A - Method for producing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 12. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on 2,3-Difluoro-6-(trifluoromethyl)benzonitrile Reactivity
Welcome to the technical support center for optimizing reactions with 2,3-Difluoro-6-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection. By understanding the causality behind solvent effects, you can troubleshoot common issues, enhance reaction efficiency, and ensure the integrity of your experimental outcomes.
The substrate, this compound, is a highly electron-deficient aromatic system. The powerful electron-withdrawing effects of the ortho-trifluoromethyl group (-CF₃) and the ortho/meta-nitrile group (-CN) make the aromatic ring exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2][3][4] The choice of solvent is paramount as it directly influences reaction rates, yields, and even side-product formation by modulating the stability of reactants and intermediates.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My SNAr reaction is extremely slow or showing no conversion. How can I accelerate it using solvent selection?
A1: A sluggish reaction rate is the most common issue and is almost always linked to improper solvent choice. SNAr reactions proceed via a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] The stability of this intermediate is the key to a lower activation energy and a faster reaction.
-
Causality: Polar aprotic solvents are the superior choice for accelerating SNAr reactions.[5][6] These solvents (e.g., DMSO, DMF, Acetonitrile) possess strong dipole moments that can effectively solvate the cation (e.g., K⁺ from K₂CO₃) but are incapable of hydrogen bonding.[5][7] This leaves the anionic nucleophile "naked" and highly reactive.[5] Furthermore, they excel at stabilizing the delocalized negative charge of the Meisenheimer complex, dramatically increasing the reaction rate.[8]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a non-polar solvent (e.g., Toluene, Hexane) or a polar protic solvent (e.g., Methanol, Ethanol), your reaction rate will be severely hampered. Immediately switch to dry DMSO, DMF, or NMP.
-
Ensure Anhydrous Conditions: Water is a protic molecule that can solvate and deactivate your nucleophile. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Consider Temperature: While a better solvent is the primary solution, increasing the temperature (e.g., from room temperature to 60-80 °C) can also provide the necessary energy to overcome the activation barrier, especially if the nucleophile is weak.
-
Q2: I am observing significant side product formation, specifically hydrolysis of the nitrile group. How can I prevent this?
A2: Hydrolysis of the benzonitrile to a benzoic acid or benzamide derivative is a frequent side reaction, particularly when using nucleophiles that are also strong bases (like hydroxides or alkoxides) or when adventitious water is present.
-
Causality: Protic solvents (like water, alcohols) can participate in and facilitate the hydrolysis of the nitrile group, especially under basic or acidic conditions at elevated temperatures.[7][9] Even trace amounts of water in a polar aprotic solvent like DMSO can become problematic over long reaction times or at high temperatures.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware thoroughly.
-
Avoid Protic Solvents: Do not use alcohols or water as the primary solvent if nitrile stability is a concern. If your nucleophile is dissolved in a protic solvent, try to isolate it first or use it as a salt.
-
Control Basicity and Temperature: Use the mildest base necessary to deprotonate your nucleophile. An excessively strong base or high temperature can promote nitrile hydrolysis. If possible, run the reaction at a lower temperature for a longer duration.
-
Q3: The solubility of my starting material or nucleophilic reagent is poor in the recommended aprotic solvent. What should I do?
A3: Poor solubility can starve the reaction of one of its components, leading to low yields or stalled reactions. While this compound is generally soluble in many organic solvents, certain salt-based nucleophiles may not be.
-
Causality: The principle of "like dissolves like" governs solubility. Highly polar or ionic compounds may have limited solubility in less polar solvents.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your reagents in a panel of polar aprotic solvents. DMSO is an excellent solvent for many salts, often superior to DMF or acetonitrile.
-
Use a Co-Solvent: If a single solvent does not suffice, a solvent mixture can be effective. For example, adding a small amount of a co-solvent like THF to DMF might improve the solubility of a less polar reagent without drastically reducing the overall polarity needed for the SNAr reaction.
-
Phase-Transfer Catalysis: For reactions between an organic-soluble substrate and a water-soluble or poorly soluble inorganic nucleophile, a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., TBAB) can be used. The PTC transports the nucleophile into the organic phase, allowing the reaction to proceed in a solvent like Toluene or Chlorobenzene.
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent for SNAr reactions with this compound?
A: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most highly recommended solvents. They provide an excellent balance of polarity to dissolve reagents and stabilize the Meisenheimer intermediate, leading to high reaction rates and yields.[5][6][7]
Q: Why are polar protic solvents (like methanol or water) generally poor choices for these reactions?
A: Polar protic solvents are detrimental for two primary reasons. First, they form a "solvent cage" around the anionic nucleophile through hydrogen bonding.[5][6][9] This stabilizes the nucleophile, making it less reactive and significantly slowing down the rate-determining nucleophilic attack. Second, they can act as competing nucleophiles or facilitate unwanted side reactions like hydrolysis.[8]
Q: How does solvent polarity influence the regioselectivity of substitution at the C2 vs. C3 fluorine atoms?
A: For this compound, nucleophilic attack is electronically favored at the C2 position. This is because the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the powerfully electron-withdrawing trifluoromethyl group. While solvent choice dramatically impacts the rate of reaction, it generally does not alter this inherent electronic preference for C2 substitution. The regioselectivity is primarily dictated by the substrate's electronics.
Data & Protocols
Table 1: Relative Reaction Rates in Various Solvents
The following table provides a qualitative comparison of expected reaction rates for a typical SNAr reaction (e.g., with piperidine) on this compound.
| Solvent Class | Example Solvent | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Polar Aprotic | DMSO | 47 | +++++ (Fastest) | Excellent stabilization of Meisenheimer complex; "naked" nucleophile.[5][8] |
| Polar Aprotic | DMF | 37 | ++++ | Similar to DMSO, very effective. |
| Polar Aprotic | Acetonitrile | 38 | +++ | Good, but generally less effective at solvating salts than DMSO/DMF. |
| Polar Protic | Methanol | 33 | + (Very Slow) | Nucleophile is heavily solvated and deactivated by hydrogen bonding.[5][9] |
| Non-Polar | Toluene | 2 | Negligible | Poor solubility for nucleophiles and cannot stabilize charged intermediates. |
Experimental Protocol: Solvent Screening for SNAr Optimization
This protocol outlines a method for efficiently screening solvents to find the optimal conditions for your specific nucleophile and substrate.
-
Preparation: In an array of clean, dry reaction vials equipped with stir bars, add this compound (1.0 eq) and your nucleophile (1.1 eq).
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DMSO, DMF, Acetonitrile, THF) to a consistent concentration (e.g., 0.1 M).
-
Base Addition: If required, add a suitable base (e.g., K₂CO₃, 2.0 eq) to each vial.
-
Reaction: Seal the vials under an inert atmosphere (N₂ or Ar) and place them in a temperature-controlled heating block set to your desired reaction temperature (e.g., 60 °C).
-
Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each vial, quench it, and analyze by a suitable method (e.g., LC-MS or TLC) to determine the extent of conversion.
-
Analysis: Compare the conversion rates across the different solvents to identify the most effective one for your system.
Visualizing Solvent Effects
Workflow for Solvent Selection in SNAr Reactions
The following diagram illustrates the logical workflow for selecting an appropriate solvent system based on experimental observations.
Caption: A decision-making workflow for troubleshooting and optimizing solvent conditions.
References
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). J. Am. Chem. Soc.
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- Influence of protic and aprotic solvents on SN reactions. (2019). Chemistry Stack Exchange.
- What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. (2017). Quora.
- SN1 vs SN2. (n.d.). KPU Pressbooks.
- Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). Benchchem.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. (n.d.). [Source Document].
- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- Goldstein, S. W., Bill, A., Dhuguru, J., & Ghoneim, O. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Journal of Chemical Education.
- Nucleophilic Aromatic Substitution. (n.d.). OrganicChemGuide.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. [journals.chemsociety.org.ng]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistryguide.com [organicchemistryguide.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Handling the Moisture Sensitivity of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
Welcome to the technical support center for 2,3-Difluoro-6-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the challenges associated with the moisture sensitivity of this versatile building block. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity and success of your experiments.
The Challenge: Inherent Moisture Sensitivity
This compound is a highly functionalized aromatic compound, making it a valuable reagent in the synthesis of complex molecules. However, the very features that make it reactive also render it susceptible to moisture. The electron-withdrawing nature of the two fluorine atoms and the powerful trifluoromethyl group significantly enhances the electrophilicity of the nitrile carbon. This makes the nitrile group a prime target for nucleophilic attack by water, leading to undesired hydrolysis byproducts.
This guide provides a comprehensive overview of the mechanisms of hydrolysis, best practices for handling and storage, and detailed troubleshooting protocols to mitigate the impact of moisture on your reactions.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and reactivity of this compound.
Q1: How does moisture affect this compound?
A1: Moisture can hydrolyze the nitrile group (-CN) of this compound. This is a two-step process that first forms the corresponding benzamide, which can then be further hydrolyzed to the benzoic acid derivative.[1] This process is often accelerated in the presence of acidic or basic conditions.[2]
Q2: What are the primary hydrolysis byproducts I should be aware of?
A2: The two main hydrolysis byproducts are:
-
2,3-Difluoro-6-(trifluoromethyl)benzamide: The initial product of hydrolysis.
-
2,3-Difluoro-6-(trifluoromethyl)benzoic acid: The product of complete hydrolysis.
The formation of these byproducts can significantly reduce the yield of your desired product and complicate purification.
Q3: How can I detect the presence of these hydrolysis byproducts in my reaction mixture?
A3: You can use standard analytical techniques to identify the byproducts. The table below provides a hypothetical guide to the expected analytical signatures.
| Compound | Analytical Technique | Expected Signature |
| 2,3-Difluoro-6-(trifluoromethyl)benzamide | ¹H NMR | Appearance of broad signals corresponding to the -CONH₂ protons.[3] |
| ¹⁹F NMR | Characteristic shifts for the fluorine atoms adjacent to the amide group. | |
| IR Spectroscopy | Appearance of a strong C=O stretch (around 1660 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹). | |
| GC-MS | A distinct peak with a molecular ion corresponding to the mass of the amide.[4] | |
| 2,3-Difluoro-6-(trifluoromethyl)benzoic acid | ¹H NMR | Appearance of a broad signal for the carboxylic acid proton (-COOH). |
| IR Spectroscopy | A very broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹). | |
| GC-MS (after derivatization) | A peak corresponding to the derivatized acid (e.g., trimethylsilyl ester).[5] |
Q4: What are the best practices for storing this compound?
A4: To minimize exposure to atmospheric moisture, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). A desiccator containing a suitable drying agent is also recommended for long-term storage. Store in a cool, dry place away from heat and sources of ignition.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered when working with this compound.
Problem 1: Low or No Yield of the Desired Product
This is the most common issue arising from the presence of moisture.
| Potential Cause | Explanation | Solution |
| Contaminated Starting Material | The this compound may have been exposed to moisture during previous handling or storage, leading to partial hydrolysis. | - Use a fresh, unopened bottle of the reagent whenever possible.- If you suspect contamination, consider purifying the starting material by distillation or recrystallization under anhydrous conditions. |
| Wet Solvents or Reagents | Solvents and other reagents can be a significant source of water contamination, even if labeled as "anhydrous."[6] | - Use freshly distilled and dried solvents. Store them over molecular sieves.- Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven. |
| Improper Reaction Setup | Inadequate drying of glassware or leaks in the reaction setup can allow atmospheric moisture to enter.[7] | - Oven-dry all glassware and cool it under a stream of inert gas before use.- Use a well-sealed reaction setup with septa and perform the reaction under a positive pressure of an inert gas (nitrogen or argon). |
Problem 2: Formation of Unexpected Byproducts
The presence of hydrolysis products can lead to further side reactions.
| Potential Cause | Explanation | Solution |
| Reaction with Hydrolysis Products | The amide or carboxylic acid byproducts may react with your other reagents, leading to a complex mixture of products. | - Follow the rigorous anhydrous techniques outlined in the experimental protocol below to prevent the formation of hydrolysis products in the first place. |
| Catalyst Deactivation | If your reaction uses a moisture-sensitive catalyst, even trace amounts of water can lead to its deactivation and a halt in the desired reaction. | - Ensure your catalyst is handled under strictly anhydrous conditions, often in a glovebox. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues.
Caption: A decision-making workflow for troubleshooting reactions.
The Hydrolysis Pathway of this compound
Understanding the step-wise degradation of the starting material is crucial for identifying byproducts.
Caption: The sequential hydrolysis of the nitrile to amide and then to carboxylic acid.
Experimental Protocol: A Model Reaction Under Anhydrous Conditions
This section provides a detailed, step-by-step methodology for a generic nucleophilic aromatic substitution reaction, emphasizing the techniques required to handle this compound successfully.
Reaction: Nucleophilic substitution of a fluorine atom with a generic nucleophile (Nu-H).
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Anhydrous base (e.g., potassium carbonate, oven-dried)
-
Anhydrous polar aprotic solvent (e.g., DMF, distilled and stored over molecular sieves)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas (nitrogen or argon) setup with a bubbler
Procedure:
-
Glassware Preparation: All glassware (flask, condenser, stir bar) must be thoroughly cleaned and then oven-dried at 120°C for at least 4 hours. Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.[7]
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Use well-greased joints or Teflon sleeves to ensure a good seal.
-
Charging Reagents:
-
To the reaction flask, add the anhydrous base (e.g., K₂CO₃).
-
Add the this compound via a syringe or a powder funnel under a positive flow of inert gas.
-
Add the anhydrous solvent via a cannula or a dry syringe.
-
-
Addition of Nucleophile: Dissolve the nucleophile (Nu-H) in the anhydrous solvent in a separate, dry flask under an inert atmosphere. Transfer this solution to the reaction flask dropwise via a syringe or an addition funnel at the desired reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature. Monitor the progress of the reaction by taking small aliquots with a dry syringe and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding degassed water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
By adhering to these rigorous anhydrous techniques, you can significantly improve the outcome of your reactions and obtain reliable, reproducible results.
References
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
- PubChem. (n.d.). 2,3-Difluoro-6-(trifluoromethyl)benzamide.
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
- ACS Publications. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. [Link]
- ResearchGate. (2025).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,3-Difluoro-6-(trifluoromethyl)benzamide | C8H4F5NO | CID 22010119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. moodle2.units.it [moodle2.units.it]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 2,3-Difluoro-6-(trifluoromethyl)benzonitrile, a key building block in the synthesis of various pharmaceutical candidates, is no exception. Its complex substitution pattern, featuring multiple fluorine atoms, necessitates a robust and multi-faceted analytical approach to ensure its purity and to identify and quantify any potential impurities.
This guide provides a comprehensive comparison of the primary analytical methodologies for the purity assessment of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering insights grounded in years of field experience. Every method presented is designed as a self-validating system, adhering to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]
The Analytical Imperative: Why Purity Matters
The synthetic route to this compound can potentially introduce a variety of impurities. These may include unreacted starting materials, intermediates, by-products from side reactions (such as positional isomers), and residual solvents.[5] The presence of these impurities, even at trace levels, can have significant downstream consequences, including altered reaction kinetics, the formation of undesirable side products in subsequent synthetic steps, and potential toxicity in the final API. Therefore, a rigorous analytical strategy is paramount.
This guide will focus on the three most powerful and commonly employed analytical techniques for the purity determination of fluorinated organic compounds:
-
High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis for purity and impurity quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A uniquely informative technique for the analysis of organofluorine compounds, providing both quantitative and structural information.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
Reverse-phase HPLC with UV detection is the quintessential method for assessing the purity of moderately polar, UV-active compounds like this compound. The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Rationale for Method Design
The choice of a C18 column is predicated on the aromatic and moderately polar nature of the analyte. A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, is employed to ensure the effective separation of impurities with a wide range of polarities. The addition of a small amount of formic acid to the mobile phase serves to protonate any acidic or basic functional groups, leading to sharper, more symmetrical peaks. UV detection at 254 nm is a common choice for aromatic compounds, as it typically corresponds to a strong absorbance band.
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of this compound and quantify related impurities by reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
Materials:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: 1:1 (v/v) mixture of Water and Acetonitrile
Chromatographic Conditions:
| Parameter | Condition |
| Gradient | Start at 40% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a working concentration of about 0.1 mg/mL.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
This method should be validated for specificity, linearity, accuracy, precision, and range in accordance with ICH Q2(R1) guidelines.[1][2][3][4] Specificity can be demonstrated by spiking the sample with potential impurities and showing their separation from the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample, such as residual solvents from the synthesis or volatile by-products. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information for identification.
Rationale for Method Design
A non-polar capillary column (e.g., DB-5ms) is a good starting point for the analysis of a broad range of volatile and semi-volatile organic compounds. The temperature programming of the GC oven allows for the separation of compounds with a range of boiling points. Electron Ionization (EI) is a standard ionization technique that generates a reproducible fragmentation pattern, which can be compared to spectral libraries for compound identification.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
GC-MS system equipped with a capillary GC column and an electron ionization (EI) source.
Materials:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Solvent: Dichloromethane or Ethyl Acetate (high purity)
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | Scan from m/z 40 to 450 |
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of any additional peaks to identify potential impurities by comparing their fragmentation patterns with a spectral library (e.g., NIST).
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Fluorine-Specific Perspective
For a molecule containing five fluorine atoms in three distinct chemical environments, ¹⁹F NMR spectroscopy is an exceptionally powerful and indispensable analytical tool. Unlike ¹H NMR, the large chemical shift dispersion in ¹⁹F NMR often allows for the clear resolution of signals from different fluorine-containing species, making it an excellent method for both structural confirmation and purity assessment.
Rationale for Method Design
The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, making it a highly sensitive nucleus for NMR analysis. The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment. This sensitivity allows for the differentiation of the trifluoromethyl group from the two aromatic fluorine atoms in this compound. Furthermore, any fluorine-containing impurities will give rise to distinct signals in the ¹⁹F NMR spectrum, providing a direct and quantitative measure of their presence. Quantitative ¹⁹F NMR (qNMR) can be performed with the use of an internal standard to provide a highly accurate determination of purity.
Experimental Protocol: ¹⁹F NMR Spectroscopy
Objective: To confirm the structure and assess the purity of this compound.
Instrumentation:
-
NMR spectrometer with a field strength of 400 MHz or higher, equipped with a fluorine probe.
Materials:
-
Deuterated solvent (e.g., CDCl₃ or Acetone-d₆)
-
5 mm NMR tubes
NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment with proton decoupling.
-
Relaxation Delay (D1): 5-10 seconds to ensure full relaxation for quantitative analysis.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent in a 5 mm NMR tube.
Data Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
The spectrum should show three distinct signals corresponding to the CF₃ group and the two aromatic fluorine atoms.
-
The integration of these signals should be in a 3:1:1 ratio.
-
The presence of any other signals in the spectrum would indicate the presence of fluorine-containing impurities. The relative integration of these impurity signals can be used to estimate their concentration.
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | ¹⁹F NMR |
| Primary Application | Purity determination and quantification of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Structural confirmation and quantification of all fluorine-containing species. |
| Selectivity | High for separating closely related structures. | High for separating compounds based on volatility. | Excellent for differentiating between different fluorine environments. |
| Sensitivity | High (µg/mL to ng/mL range). | Very high (pg to fg range). | Moderate (mg/mL range). |
| Quantitative Accuracy | Excellent with proper validation. | Good with appropriate calibration. | Excellent for qNMR with an internal standard. |
| Structural Information | Limited (retention time). | Provides molecular weight and fragmentation pattern. | Detailed structural information from chemical shifts and coupling constants. |
| Limitations | Not suitable for volatile compounds or those without a UV chromophore. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. |
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for a comprehensive purity analysis of this compound, integrating the strengths of each analytical technique.
Caption: Integrated workflow for the comprehensive purity analysis of this compound.
Conclusion: A Triad of Techniques for Uncompromising Quality
The purity assessment of this compound demands a multi-pronged analytical strategy. While HPLC serves as the primary tool for purity determination and the quantification of non-volatile impurities, GC-MS is essential for identifying and quantifying volatile residuals. ¹⁹F NMR provides an orthogonal and highly specific method for structural confirmation and the direct assessment of fluorine-containing impurities.
By judiciously employing this triad of techniques, researchers, scientists, and drug development professionals can gain a comprehensive understanding of the purity profile of this critical intermediate, thereby ensuring the quality, safety, and consistency of their downstream processes and, ultimately, the final pharmaceutical product. The protocols provided herein serve as a robust starting point, and it is imperative that these methods are rigorously validated in accordance with the principles of scientific integrity and regulatory expectations.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1][2][3][4]
- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. [5]
- ICH. Quality Guidelines. [Link][6]
- Slideshare.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]
- Abraham Entertainment.
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
A Senior Application Scientist's Comparative Guide to the GC-MS Analysis of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile Reaction Mixtures
Introduction
For researchers and professionals in drug development and fine chemical synthesis, the accurate characterization of reaction mixtures is paramount. The synthesis of complex molecules such as 2,3-Difluoro-6-(trifluoromethyl)benzonitrile, a key building block in pharmaceuticals and agrochemicals, often results in a mixture containing the desired product, unreacted starting materials, and various byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the qualitative and quantitative analysis of such volatile and semi-volatile compounds.[1]
This guide provides an in-depth comparison of GC-MS with alternative analytical methodologies for the analysis of this compound reaction mixtures. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and empower you to make informed decisions in your analytical workflow.
GC-MS Analysis: The Workhorse for Volatile Fluorinated Aromatics
Gas Chromatography-Mass Spectrometry is particularly well-suited for the analysis of thermally stable and volatile compounds like this compound. The technique combines the superior separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.
Principle of GC-MS Analysis
In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated capillary column. The inner surface of this column is coated with a stationary phase. The separation of the components in the mixture is achieved based on their differential partitioning between the mobile (carrier gas) and stationary phases, which is influenced by their boiling points and polarities.[2] As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for identification.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is designed to provide a robust starting point for the analysis of a this compound reaction mixture.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a high-purity volatile solvent, such as dichloromethane or ethyl acetate, and dilute to the mark.
-
If necessary, perform a serial dilution to bring the concentration of the target analyte within the linear range of the instrument.
-
Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: A non-polar or medium-polarity column is recommended for the separation of aromatic compounds. A good starting point is a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp rate: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C[3]
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-450
3. Data Acquisition and Analysis:
-
Acquire the data in full scan mode.
-
Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST).
-
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.
Predicted Mass Spectrum and Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 207.1 g/mol ) is predicted to exhibit a characteristic fragmentation pattern. The molecular ion peak ([M]⁺• at m/z 207) may be observed, though it can be of low intensity for some fluorinated compounds.
The primary fragmentation pathways are expected to involve the loss of fluorine, the trifluoromethyl group, and the cyano group.
| m/z | Proposed Fragment Ion | Neutral Loss | Notes |
| 207 | [C₈H₂F₅N]⁺• | - | Molecular Ion (M⁺•) |
| 188 | [C₈H₂F₄N]⁺ | •F | Loss of a fluorine radical from the aromatic ring. |
| 138 | [C₇H₂F₂N]⁺ | •CF₃ | Loss of a trifluoromethyl radical. This is often a significant fragmentation pathway for trifluoromethyl-substituted aromatics. |
| 112 | [C₇H₂F₂]⁺ | •CN | Loss of a cyano radical from the [M-CF₃]⁺ fragment. |
| 69 | [CF₃]⁺ | C₇H₂F₂N | Formation of the trifluoromethyl cation, a common fragment in the mass spectra of compounds containing a CF₃ group. |
This is a predicted fragmentation pattern based on common fragmentation rules for aromatic and fluorinated compounds.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of a this compound reaction mixture.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, it is not without its limitations. For certain applications, alternative techniques such as High-Performance Liquid Chromatography (HPLC) or ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy may be more suitable.
High-Performance Liquid Chromatography (HPLC/LC-MS)
HPLC is a versatile separation technique that utilizes a liquid mobile phase to separate components of a mixture.[4] When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and identification.
Advantages over GC-MS:
-
Suitable for Non-Volatile and Thermally Labile Compounds: HPLC does not require the sample to be vaporized, making it ideal for compounds that are not volatile or may decompose at high temperatures.[5][6]
-
Broader Analyte Compatibility: A wider range of compounds, particularly polar molecules, can be analyzed without the need for chemical derivatization.[5]
Disadvantages for this Application:
-
Potentially Lower Resolution for Isomers: GC typically offers higher chromatographic resolution for separating closely related isomers of volatile compounds compared to standard HPLC methods.
-
Solvent Consumption: HPLC consumes larger volumes of solvents compared to GC.
Recommended HPLC Protocol:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent)
-
Column: A column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) phase, can provide unique selectivity for halogenated aromatic compounds.[5][7] A good starting point is a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detector at 254 nm or a mass spectrometer (LC-MS).
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly specific and quantitative technique for the analysis of fluorine-containing compounds.[8]
Advantages over GC-MS and HPLC:
-
High Specificity: Directly observes the fluorine atoms, providing a clean spectrum with minimal interference from non-fluorinated compounds.
-
Structural Information: The chemical shift, multiplicity, and coupling constants in a ¹⁹F NMR spectrum provide detailed information about the chemical environment of the fluorine atoms, aiding in structural elucidation.[2]
-
Non-Destructive: The sample can be recovered after analysis.
-
Quantitative: With the use of an internal standard, ¹⁹F NMR can be a highly accurate quantitative method.
Disadvantages:
-
Lower Sensitivity: NMR is generally less sensitive than mass spectrometry-based techniques.
-
Complex Spectra: For molecules with multiple, magnetically inequivalent fluorine atoms, the spectra can be complex and require advanced interpretation.
-
Instrumentation Cost: NMR spectrometers are typically more expensive to purchase and maintain than GC-MS or HPLC systems.
Comparison Summary
| Parameter | GC-MS | HPLC/LC-MS | ¹⁹F NMR |
| Analyte Volatility | Required | Not Required | Not Required |
| Thermal Stability | Required | Not Required | Not Required |
| Sensitivity | High (pg-ng) | Very High (fg-pg) | Moderate (µg-mg) |
| Resolution of Isomers | Excellent | Good to Very Good | Good |
| Sample Preparation | Simple (dilution) | Simple (dilution) | Simple (dissolution) |
| Quantitative Accuracy | Excellent | Excellent | Excellent (with internal standard) |
| Structural Information | Fragmentation Pattern | Fragmentation Pattern | Detailed (chemical shifts, coupling) |
| Throughput | High | High | Moderate |
Decision-Making Workflow for Technique Selection
Caption: Decision-making workflow for selecting the appropriate analytical technique.
Analysis of a Simulated Reaction Mixture
The synthesis of this compound may involve the reaction of a precursor like 2,3-difluoro-6-nitrobenzonitrile.[9] A hypothetical reaction mixture could contain:
-
Product: this compound
-
Starting Material: 2,3-Difluoro-6-nitrobenzonitrile
-
Byproducts: Isomeric products, partially reacted intermediates.
The developed GC-MS method would be ideal for separating these components based on their differing boiling points and polarities, allowing for the identification and quantification of each species in the reaction mixture.
Conclusion
For the routine analysis of this compound reaction mixtures, GC-MS offers an excellent combination of high-resolution separation, sensitive detection, and robust performance. It is particularly well-suited for ensuring the purity of the final product and for optimizing reaction conditions by monitoring the consumption of starting materials and the formation of byproducts.
However, for a comprehensive understanding of the reaction, especially when dealing with unknown byproducts or thermally unstable intermediates, a multi-faceted analytical approach is recommended. HPLC/LC-MS provides a valuable alternative for non-volatile components, while ¹⁹F NMR offers unparalleled structural insight and orthogonal quantification. The choice of technique should be guided by the specific goals of the analysis, the nature of the sample, and the available instrumentation.
References
- Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry and its application in real sample analysis. (2023). ResearchGate.
- Benzonitrile. NIST WebBook. National Institute of Standards and Technology.
- US Patent No. US5478963A. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Google Patents.
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (2025). ResearchGate.
- Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC - NIH.
- Venkataraman, B. (1995). Evaluation of analytical methods for fluorine in biological and related materials. PubMed.
- Fundamental Guide to Gas Chromatography Mass Spectrometry (GCMS). (n.d.). Shimadzu.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). ResearchGate.
- VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA.
- Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (n.d.). SciSpace.
- Improved total organic fluorine methods for more comprehensive measurement of PFAS in industrial wastewater, river water, and air. (2023). PubMed.
- Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. (2019). PubMed.
- Stern-Volmer quenching constants (Et3N as a quencher) and singlet... (n.d.). ResearchGate.
- Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbo. (n.d.). ChemRxiv.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC - NIH.
- 2,3-Difluoro-6-hydroxy-benzonitrile. (n.d.). Endotherm.
- Benzonitrile-impurities. (n.d.). Pharmaffiliates.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. shimadzu.com [shimadzu.com]
- 3. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
A Comparative Analysis of the Reactivity of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile and Its Positional Isomers
An In-Depth Technical Guide
Welcome to a comprehensive examination of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile, a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. The strategic placement of fluorine atoms and a trifluoromethyl group on the benzonitrile scaffold imparts unique electronic properties that dictate its chemical behavior. This guide provides a comparative analysis of the reactivity of this compound against its structural isomers, offering insights into how substituent positioning governs reaction outcomes. Our discussion is grounded in fundamental mechanistic principles and supported by experimental data to empower you in your synthetic endeavors.
The Electronic and Steric Landscape: Why Isomerism Matters
The reactivity of a substituted benzene ring is a nuanced interplay of inductive and resonance effects, further modulated by steric hindrance. In the case of fluorinated (trifluoromethyl)benzonitriles, we have three distinct and powerful functional groups:
-
Trifluoromethyl Group (-CF₃): This is one of the most potent electron-withdrawing groups used in organic chemistry.[1] Its influence is primarily through a strong negative inductive effect (-I), stemming from the high electronegativity of the fluorine atoms.[2][3] This effect significantly lowers the electron density of the aromatic ring, making it more electrophilic.[1][4]
-
Fluorine Atoms (-F): As the most electronegative element, fluorine also exerts a strong electron-withdrawing inductive effect (-I).[5] However, it possesses lone pairs that can be donated into the aromatic π-system via a positive resonance effect (+M). While the inductive effect generally dominates, the resonance effect cannot be ignored, particularly when fluorine is ortho or para to a reaction center.
-
Nitrile Group (-CN): The cyano group is a strong electron-withdrawing group through both induction and resonance. It powerfully deactivates the ring towards electrophilic attack but is a key activator for nucleophilic aromatic substitution.
The specific arrangement of these groups in isomers of difluoro-(trifluoromethyl)benzonitrile creates distinct electronic environments. This guide will focus on how these differences manifest in two of the most synthetically valuable reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-poor aromatic rings.[6] The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex).[7]
For an SNAr reaction to be efficient, two conditions must be met:
-
The aromatic ring must be highly electron-deficient, activated by strong electron-withdrawing groups (EWGs).
-
There must be a suitable leaving group, typically a halide.
All isomers of difluoro-(trifluoromethyl)benzonitrile are primed for SNAr. The -CF₃ and -CN groups serve as powerful activators, and the fluorine atoms act as excellent leaving groups. Counterintuitively, fluoride is often a better leaving group than other halides in SNAr contexts because its extreme electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and accelerating the rate-determining nucleophilic attack.[7][8]
Regioselectivity: The Decisive Role of Substituent Position
The key to predicting reactivity among isomers lies in the position of the activating EWGs relative to the fluorine leaving groups. Activation is maximized when the EWGs are positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance.
Let's compare our title compound, This compound (Isomer A) , with a hypothetical isomer, 3,4-Difluoro-6-(trifluoromethyl)benzonitrile (Isomer B) .
-
Isomer A:
-
The fluorine at C2 is ortho to the powerfully activating -CN group and meta to the -CF₃ group.
-
The fluorine at C3 is meta to the -CN group and para to the -CF₃ group.
-
Therefore, nucleophilic attack is strongly favored at the C3 position , which benefits from para-activation by the -CF₃ group.
-
-
Isomer B:
-
The fluorine at C3 is ortho to the -CF₃ group and meta to the -CN group.
-
The fluorine at C4 is para to the -CN group and meta to the -CF₃ group.
-
Here, attack is strongly favored at the C4 position , which is para-activated by the nitrile.
-
Given that both -CN and -CF₃ are strong activators, the relative rates can be subtle, but the regiochemical outcome is predictable. Isomers where a fluorine atom lacks either ortho or para activation by a strong EWG will be significantly less reactive at that position.[9]
General SNAr Reactivity Profile
| Isomer Structure | Most Probable Site of Nucleophilic Attack | Activating Group(s) (Ortho/Para) | Expected Relative Reactivity |
| This compound | C3 | -CF₃ (para) | High |
| 2,4-Difluoro-6-(trifluoromethyl)benzonitrile | C4 | -CN (para), -CF₃ (ortho) | Very High |
| 3,5-Difluoro-2-(trifluoromethyl)benzonitrile | C3 & C5 | C3: -CF₃ (ortho)C5: -CN (para) | High (Potential for mixture) |
| 4,5-Difluoro-2-(trifluoromethyl)benzonitrile | C4 | -CN (meta), -CF₃ (meta) | Low |
This table presents a qualitative prediction based on established electronic principles. Actual reaction rates will depend on the specific nucleophile, solvent, and temperature.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol outlines a general method for the synthesis of an amino-substituted benzonitrile from a difluoro-(trifluoromethyl)benzonitrile isomer.
Materials:
-
Difluoro-(trifluoromethyl)benzonitrile isomer (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as solvent
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the difluoro-(trifluoromethyl)benzonitrile isomer (1.0 equiv) and the base (2.0 equiv).
-
Add the anhydrous solvent (DMF or DMSO) to dissolve the starting material.
-
Add the amine nucleophile (1.2 equiv) to the solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.[10]
Visualization of the SNAr Mechanism
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, typically between an aryl halide and an organoboron species, catalyzed by a palladium complex.[11] While aryl bromides and iodides are the most common substrates, the coupling of aryl fluorides is more challenging due to the high strength of the C-F bond. However, specialized catalytic systems and the use of highly electron-deficient aryl fluorides can facilitate this transformation.[12]
The critical step for aryl fluorides is the oxidative addition of the C-F bond to the Pd(0) catalyst. This step is favored by:
-
Electron-deficient aryl rings: The strong EWGs (-CF₃, -CN) on our benzonitrile isomers make the ring more electrophilic, which facilitates the interaction with the electron-rich Pd(0) center and lowers the activation energy for C-F bond cleavage.
-
Specialized Ligands: Bulky, electron-rich phosphine ligands on the palladium catalyst are essential to promote the oxidative addition of the strong C-F bond.
Isomeric Effects on Suzuki Coupling
All difluoro-(trifluoromethyl)benzonitrile isomers are considered activated substrates for C-F bond coupling due to their electron-poor nature. The primary differentiator among isomers will be which C-F bond is more likely to react in a mono-coupling reaction.
-
Steric Hindrance: A C-F bond flanked by bulky groups (like the -CF₃ group) may be sterically hindered, potentially slowing the approach of the bulky palladium catalyst. For This compound , the C2-F bond is ortho to both the -CN and -CF₃ groups. This position is highly sterically encumbered. The C3-F bond is less hindered. Therefore, selective coupling at C3 might be achievable under carefully controlled conditions.
-
Electronic Activation: The most electron-deficient C-F bond is often the most reactive. The combined inductive pull of adjacent fluoro, cyano, and trifluoromethyl groups creates specific sites of enhanced electrophilicity, guiding the regioselectivity of the oxidative addition.
Predicting the exact regioselectivity can be complex and is often determined empirically. However, it is reasonable to assume that isomers with less sterically hindered C-F bonds will generally react faster.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Fluoride
This protocol provides a general procedure that can be adapted for the Suzuki coupling of difluoro-(trifluoromethyl)benzonitrile isomers with an arylboronic acid.
Materials:
-
Difluoro-(trifluoromethyl)benzonitrile isomer (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., RuPhos, SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 10:1, or Dioxane/Water)
Procedure:
-
Combine the aryl fluoride (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst, phosphine ligand, and base in a Schlenk flask.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the biaryl product.[13]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of difluoro-(trifluoromethyl)benzonitriles is a compelling demonstration of modern physical organic principles. For the synthetic chemist, the choice of isomer is not arbitrary but a strategic decision to direct reactivity to a specific position on the aromatic ring.
-
In Nucleophilic Aromatic Substitution , reactivity and regioselectivity are predictably controlled by the ortho/para relationship between the powerful -CF₃ and -CN activating groups and the fluorine leaving groups.
-
In Suzuki-Miyaura Cross-Coupling , the inherent electron deficiency of all isomers makes them viable, albeit challenging, substrates. Here, steric hindrance around the C-F bond becomes a more critical factor in determining the site of reaction.
By understanding these guiding principles, researchers can harness the distinct chemical personalities of each isomer, enabling the efficient and selective synthesis of complex molecules for a wide range of applications. This guide serves as a foundational tool for navigating the rich and varied chemistry of these valuable synthetic intermediates.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]
- Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]
- Small steric effects in isolated molecules: Alkyl-substituted benzonitriles. (2010).
- Superelectrophiles and the effects of trifluoromethyl substituents. (2010). PMC - NIH. [Link]
- Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. (2018). RSC Publishing. [Link]
- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.).
- Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine deriv
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023).
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). PMC - NIH. [Link]
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC - PubMed Central. [Link]
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009).
- 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. (n.d.).
- Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
- Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]
- 15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Benzonitrile Derivatives
Introduction: The benzonitrile scaffold, a benzene ring substituted with a cyano group, represents a privileged structure in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have positioned benzonitrile derivatives as versatile pharmacophores. This guide provides a comparative analysis of the diverse biological activities of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data, detailed protocols, and mechanistic insights.
Anticancer Activity: Targeting the Machinery of Malignancy
Benzonitrile derivatives have emerged as potent anticancer agents, demonstrating efficacy through various mechanisms, including disruption of cellular division, modulation of immune responses, and inhibition of critical signaling pathways.
Inhibition of Tubulin Polymerization
A crucial strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for mitotic spindle formation and cell division. Certain benzonitrile derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
A notable example is the 2-phenylacrylonitrile derivative, Compound 1g2a , which shows strong inhibitory activity against various cancer cell lines.[1]
Comparative Anticancer Activity of Tubulin Polymerization Inhibitors:
| Compound ID | Target | Cancer Cell Line | IC50 |
| 1g2a | Tubulin Polymerization | HCT116 | 5.9 nM[1] |
| BEL-7402 | 7.8 nM[1] | ||
| Benzotriazole-Acrylonitrile Derivative 5 | Tubulin Polymerization (Colchicine-binding site) | HeLa | Potent (nM range)[2] |
Mechanism of Action: Tubulin Polymerization Inhibition
Benzonitrile-based tubulin polymerization inhibitors typically bind to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of α/β-tubulin heterodimers into microtubules. The resulting disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.
Caption: Inhibition of tubulin polymerization by benzonitrile derivatives.
Immune Checkpoint Inhibition: Targeting the PD-1/PD-L1 Pathway
Cancer cells can evade the immune system by exploiting immune checkpoint pathways, such as the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1). Small molecule inhibitors of the PD-1/PD-L1 interaction are a promising area of cancer immunotherapy.[3][4][5] Biphenyl-1,2,3-triazol-benzonitrile derivatives have been developed as such inhibitors.[1]
Comparative Activity of PD-1/PD-L1 Inhibitors:
| Compound ID | Target | Assay | IC50 |
| Compound 7 (Biphenyl-1,2,3-triazol-benzonitrile derivative) | PD-1/PD-L1 Interaction | Not Specified | Potent Inhibitor[1] |
| JBI-2174 | PD-1/PD-L1 Interaction | TR-FRET Assay | ~1 nM[6] |
Mechanism of Action: PD-1/PD-L1 Pathway Inhibition
Small molecule inhibitors can disrupt the PD-1/PD-L1 interaction, thereby preventing the deactivation of T-cells and restoring their ability to recognize and eliminate cancer cells. Some of these small molecules have been shown to induce the dimerization and internalization of PD-L1 on tumor cells, further blocking the signaling pathway.[7]
Caption: PD-1/PD-L1 pathway inhibition by benzonitrile derivatives.
Kinase Inhibition
Dysregulation of protein kinases is a hallmark of many cancers. Benzonitrile derivatives have been developed as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases, which are involved in crucial signaling pathways like the PI3K/Akt/mTOR pathway.[8][9][10]
Comparative Activity of Kinase Inhibitors:
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 |
| R234 (2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile) | TrkA (NGFR) | LN229 (Glioblastoma) | 87 µM[8] |
| U87 (Glioblastoma) | 107 µM[8] |
Mechanism of Action: Kinase Inhibition
Benzonitrile-based kinase inhibitors are often ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[9] This blockade of signal transduction can inhibit cell proliferation, survival, and angiogenesis.
Caption: Kinase inhibition by benzonitrile derivatives.
Antimicrobial Activity: Combating Pathogenic Threats
Benzonitrile derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.
Comparative Antimicrobial Activity:
| Compound ID | Organism | Type | MIC (µg/mL) |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Gram-positive & Gram-negative bacteria | Antibacterial | Significant Activity[11] |
| Botrytis fabae | Antifungal | 6.25[11] | |
| Thiazolidin-4-one derivatives of benzothiazole (8a-d) | Pseudomonas aeruginosa, Escherichia coli | Antibacterial | 0.09-0.18 mg/mL[12] |
| Azo dyes containing benzothiazole derivative (133) | Staphylococcus aureus, Escherichia coli | Antibacterial | 78.125[12] |
Enzyme Inhibition: Modulating Biological Processes
Beyond cancer and infectious diseases, benzonitrile derivatives have been explored as inhibitors of various enzymes involved in other pathological conditions.
Comparative Enzyme Inhibitory Activity:
| Compound ID | Target Enzyme | IC50 | Ki |
| Compound 5 | Carbonic Anhydrase I (hCA-I) | - | 7.51 ± 2.25 µM[13] |
| Carbonic Anhydrase II (hCA-II) | - | 11.92 ± 2.22 µM[13] | |
| Compound 3 | Acetylcholinesterase (hAChE) | - | 0.058 ± 0.014 µM[13] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]
Workflow:
Caption: MTT assay experimental workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of the benzonitrile derivative and incubate for 48-72 hours.[14]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from a dose-response curve.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the benzonitrile derivative in a suitable broth medium in a 96-well microtiter plate.[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[16]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension.[17]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory effect of benzonitrile derivatives on enzyme activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and benzonitrile derivative (inhibitor) in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme and various concentrations of the inhibitor. Include controls with no inhibitor (100% activity) and no enzyme (blank).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time at a controlled temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. The IC50 value can be calculated from the dose-response curve.
Conclusion
Benzonitrile derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, antimicrobial, and enzyme inhibitory agents underscores their importance in modern drug discovery. The structure-activity relationship studies of these derivatives continue to provide valuable insights for the rational design of new and more potent therapeutic agents. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers dedicated to exploring the full therapeutic potential of the benzonitrile scaffold.
References
- Small molecule inhibitors targeting the PD-1/PD-L1 signaling p
- Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment. Journal for ImmunoTherapy of Cancer. [Link]
- Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. PMC - PubMed Central. [Link]
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
- The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Novel, small molecule inhibitors of PD-1/PD-L1 pathway.
- Broth Microdilution. MI - Microbiology. [Link]
- Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise.
- 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
- Broth microdilution susceptibility testing. Bio-protocol. [Link]
- Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PMC - PubMed Central. [Link]
- IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. [https://www.researchgate.net/figure/IC-50-values-of-samples-showing-anticancer-activity-against-different-cancer-cell-lines_tbl2_340854484]([Link] anticancer-activity-against-different-cancer-cell-lines_tbl2_340854484)
- Synthesis and antimicrobial activity of some new benzo and naphthonitrile deriv
- Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]
- IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.
- The line chart of the IC50 values of tested compounds against MRC-5 and MDA-MB-231.
- Antimicrobial activity minimum inhibitory concentration (MIC µ g/mL) of synthesized compounds compared with standard drugs.
- The IC 50 values, K i constants and inhibition types determined for...
- Guidelines for the digestive enzymes inhibition assay.
- Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). NIH. [Link]
- The IC 50 values, K i constants and inhibition types determined for...
- IC50 values for acetylcholinesterase and butyrylcholinesterase.
- Enzyme Analysis. G-Biosciences. [Link]
- The IC50 inhibition values of the the synthesized compounds (3 and...
- IC50 values of the enzyme inhibition results.
- In Vitro Inhibition Studies: Elements of Design and Important Considerations in D
- SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AN. [Link]
- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI. [Link]
- Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria. NIH. [Link]
- Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]
- Benzimidazole derivatives as kinase inhibitors. PubMed. [Link]
- Recent insights into antibacterial potential of benzothiazole deriv
- Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity. PMC. [Link]
- Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. PMC - NIH. [Link]
- Compounds from Natural Sources as Protein Kinase Inhibitors. PMC - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]
- 8. 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile as novel inhibitor of receptor tyrosine kinase and PI3K/AKT/mTOR signaling pathway in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. rr-asia.woah.org [rr-asia.woah.org]
Comparative Guide to the Structure-Activity Relationship (SAR) of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile Analogs as Potential Bruton's Tyrosine Kinase (BTK) Inhibitors
This guide provides a comprehensive analysis of the predicted structure-activity relationship (SAR) for a series of novel 2,3-Difluoro-6-(trifluoromethyl)benzonitrile analogs designed as potential inhibitors of Bruton's tyrosine kinase (BTK). As a critical mediator in B-cell receptor (BCR) signaling, BTK is a validated therapeutic target for a range of B-cell malignancies and autoimmune diseases.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation kinase inhibitors.
While direct experimental data for the this compound scaffold against BTK is not extensively available in peer-reviewed literature, this guide constructs a predictive SAR framework by drawing parallels with well-established benzonitrile-containing BTK inhibitors.[4][5] The principles outlined herein are grounded in the known binding modes of both covalent and non-covalent BTK inhibitors and are intended to guide the rational design of this novel chemical series.[1][2][6][7][8][9]
The Rationale for Targeting BTK with Fluorinated Benzonitriles
The benzonitrile moiety is a privileged scaffold in medicinal chemistry, known for its ability to participate in key interactions with biological targets. The trifluoromethyl group is a bioisostere for various functional groups and can significantly enhance metabolic stability, binding affinity, and cell permeability.[10] The strategic placement of fluorine atoms on the phenyl ring can further modulate the electronic properties and conformation of the molecule, potentially leading to improved potency and selectivity.
BTK inhibitors are broadly classified into two categories: covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the active site, and non-covalent inhibitors that bind reversibly.[1][2][6][7][8][9] The this compound scaffold offers a versatile platform for the design of both types of inhibitors.
Proposed Structure-Activity Relationship
The following sections delineate a predictive SAR for analogs of this compound, focusing on key structural modifications and their likely impact on BTK inhibition.
The Core Scaffold: this compound
The core structure is hypothesized to orient within the ATP-binding pocket of BTK. The electron-withdrawing nature of the trifluoromethyl and fluorine substituents is expected to influence the reactivity of the nitrile group and the overall electronic distribution of the phenyl ring, which can be critical for establishing interactions with the hinge region of the kinase.
Modifications for Covalent Inhibition
To achieve covalent inhibition, a reactive group, often an acrylamide moiety, is typically appended to the core scaffold. This "warhead" is designed to react with the thiol group of Cys481. The SAR for this class of inhibitors would focus on the linker connecting the benzonitrile core to the acrylamide.
-
Linker Composition and Length: The nature and length of the linker are critical. An ether (-O-), amine (-NH-), or methylene (-CH2-) linker attached to position 4 or 5 of the benzonitrile ring could be explored. The optimal linker will correctly position the acrylamide warhead for reaction with Cys481.
-
Warhead Reactivity: While acrylamide is a common warhead, its reactivity can be modulated by substitution on the acrylamide itself. More reactive warheads may lead to faster inhibition but could also increase off-target reactivity.
Modifications for Non-Covalent Inhibition
For non-covalent inhibitors, the focus shifts to optimizing interactions with other residues in the ATP-binding pocket. This is often achieved by attaching a larger, more complex moiety to the benzonitrile core.
-
Hinge-Binding Moieties: Heterocyclic structures such as substituted pyrazoles, indazoles, or pyrrolopyrimidines are known to form hydrogen bonds with the hinge region of kinases, particularly with the backbone amide of Met477 in BTK.
-
Solvent-Exposed Region: Modifications to the hinge-binding moiety that extend into the solvent-exposed region can be used to improve solubility and other pharmacokinetic properties.
-
Gatekeeper Interactions: The trifluoromethyl group and fluorine atoms on the core scaffold may engage in favorable interactions with the gatekeeper residue (Thr474) and other hydrophobic residues in the active site.
Comparative Data (Hypothetical)
The following table presents a hypothetical comparison of the inhibitory activity of a series of this compound analogs against BTK. The predicted IC50 values are based on the principles outlined above and are intended for illustrative purposes to guide a medicinal chemistry campaign.
| Compound ID | Modification at Position 4 | Modification at Position 5 | Predicted BTK IC50 (nM) | Rationale for Predicted Activity |
| Parent | H | H | >10,000 | Core scaffold lacks a key interacting moiety. |
| Covalent-1 | -O-(CH2)2-Acrylamide | H | 50 | Ether linker provides good positioning of the warhead. |
| Covalent-2 | -NH-(CH2)2-Acrylamide | H | 25 | Amine linker may offer additional hydrogen bonding. |
| Non-Covalent-1 | -NH-(4-phenoxyphenyl) | H | 200 | Phenyl ether moiety provides hydrophobic interactions. |
| Non-Covalent-2 | H | -NH-(1H-pyrazol-4-yl) | 15 | Pyrazole forms a key hydrogen bond with the hinge region. |
| Non-Covalent-3 | H | -NH-(Imidazo[1,2-a]pyrazin-3-yl) | 5 | Fused heterocyclic system maximizes interactions in the active site. |
Experimental Protocols
To validate the predicted SAR, a robust experimental workflow is essential. The following protocols describe the synthesis of the core scaffold and a standard biochemical assay for determining BTK inhibitory activity.
Synthesis of this compound
The synthesis of the core scaffold can be achieved through various methods. One common approach involves the cyanation of a corresponding brominated precursor.
Step 1: Bromination of 1,2-difluoro-3-(trifluoromethyl)benzene
-
To a solution of 1,2-difluoro-3-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., azobisisobutyronitrile).
-
Reflux the reaction mixture under an inert atmosphere for several hours.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to yield 1-bromo-2,3-difluoro-6-(trifluoromethyl)benzene.
Step 2: Cyanation of 1-bromo-2,3-difluoro-6-(trifluoromethyl)benzene
-
In a reaction vessel, combine 1-bromo-2,3-difluoro-6-(trifluoromethyl)benzene, a cyanide source (e.g., copper(I) cyanide), and a high-boiling point polar aprotic solvent (e.g., dimethylformamide).
-
Heat the reaction mixture to a high temperature (e.g., 150 °C) under an inert atmosphere for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.
-
After completion, cool the reaction mixture, perform an aqueous workup with an appropriate quenching agent (e.g., ferric chloride solution to complex excess cyanide), and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
BTK Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
BTK Kinase Enzyme System (Promega, Cat. No. V2941 or similar)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP and substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test compounds (analogs of this compound)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Kinase Reaction:
-
Add 1 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2 µL of BTK enzyme solution.
-
Add 2 µL of a mixture of substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value for each compound by fitting the data to a dose-response curve.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel BTK inhibitors. By leveraging the established principles of kinase inhibitor design, a focused medicinal chemistry effort can explore both covalent and non-covalent modes of inhibition. The predictive SAR and detailed experimental protocols provided in this guide offer a robust framework for initiating such a drug discovery program. Future work should focus on the synthesis and biological evaluation of the proposed analogs to validate and refine the SAR model, with the ultimate goal of identifying potent and selective BTK inhibitors with favorable drug-like properties.
References
- Zain, R., & Vihinen, M. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 694853. [Link]
- Watterson, S. H., De Lucca, G. V., Shi, Q., Langevine, C. M., Liu, Q., Batt, D. G., ... & Tino, J. A. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Journal of Medicinal Chemistry, 59(17), 7915–7935. [Link]
- Lewis, K. L., & Cheah, C. Y. (2021). Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. Cancers, 13(16), 4047. [Link]
- Wang, B., Deng, Y., Chen, Y., Yu, K., Wang, A., Liang, Q., ... & Liu, J. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry, 137, 545–557. [Link]
- Wang, B., Deng, Y., Chen, Y., Yu, K., Wang, A., Liang, Q., ... & Liu, J. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry, 137, 545–557. [Link]
- Lewis, K. L., & Cheah, C. Y. (2021). Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. MDPI. [Link]
- Zhang, T., Li, Y., Ma, C., Zhang, Y., Li, H., & Wang, W. (2022). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][11]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354–1358. [Link]
- Furqan, F., & Shah, N. N. (2024). The role of noncovalent BTK inhibitors in the era of covalent BTK inhibitors. Clinical Advances in Hematology & Oncology, 22(3), 140–147. [Link]
- Furqan, F., & Shah, N. N. (2024). The role of noncovalent BTK inhibitors in the era of covalent BTK inhibitors. Clinical advances in hematology & oncology: H&O, 22(3), 140–147. [Link]
- Zain, R., & Vihinen, M. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in immunology, 12, 694853. [Link]
- Li, X., Zuo, Z., & Zhu, W. (2022). Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance. Journal of Medicinal Chemistry, 65(11), 7415–7437. [Link]
- Tasso, B., Spallarossa, A., Russo, E., & Brullo, C. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules (Basel, Switzerland), 26(14), 4283. [Link]
- Li, Y., Liu, Y., Sun, H., & Cao, Y. (2022). Novel pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC medicinal chemistry, 13(10), 1235–1246. [Link]
- Tasso, B., Spallarossa, A., Russo, E., & Brullo, C. (2021). Chemical structures of some clinical BTK inhibitors used in the treatment RA or SLE.
- Li, X., Zuo, Z., & Zhu, W. (2022). Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance. Request PDF. [Link]
- Tasso, B., Spallarossa, A., Russo, E., & Brullo, C. (2021). (PDF) Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective.
- Wang, B., Deng, Y., Chen, Y., Yu, K., Wang, A., Liang, Q., ... & Liu, J. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. OUCI. [Link]
- de Diego, H. L., & Gribble, G. W. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(22), 16335–16401. [Link]
- Bouix, A., Gath, A., Convert, R., Gelin, M., El-Ahmad, Y., Gall, A. L., ... & Peyron, J. F. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules (Basel, Switzerland), 26(18), 5635. [Link]
- Currie, K. S., Kropf, J. E., Lee, T., Blomgren, P., Xu, J., Zhao, Z., ... & Harris, J. L. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & medicinal chemistry letters, 17(8), 2305–2309. [Link]
- WO2022081573A1 - Transient receptor potential canonical 3 inhibitors and methods of use thereof - Google Patents. (n.d.).
- EP-2935244-B1 - Novel benzimidazole derivatives as kinase inhibitors. (n.d.). PubChem.
- JPH10279477A - Protein tyrosine kinase inhibitor for suppression of proliferation process in mammal cell, containing benzylidene-and cinnamylidene-malonic nitrile derivative as active ingredient - Google Patents. (n.d.).
Sources
- 1. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 3. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. The role of noncovalent BTK inhibitors in the era of covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Bioisosteric Gambit: A Comparative Guide to Trifluoromethyl (CF3) vs. Trifluoromethoxy (OCF3) Groups in Drug Design
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1] Among these, the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups have emerged as powerful tools for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] While often considered in similar contexts, their subtle yet profound differences in physicochemical properties dictate distinct strategic applications. This guide provides an in-depth, objective comparison of the CF3 and OCF3 groups, supported by experimental data, to empower researchers in making informed decisions during the lead optimization process. We will explore their differential impacts on electronic properties, lipophilicity, and metabolic stability, and provide a practical workflow for their comparative evaluation.
Introduction: The Fluorine Factor
Approximately 20% of all marketed pharmaceuticals contain at least one fluorine atom, a testament to the element's transformative impact on drug-like properties.[2] The introduction of fluorine can modulate pKa, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability—all critical factors for a compound's bioavailability and efficacy.[4] The CF3 and OCF3 groups, in particular, are frequently employed to confer these advantages. The CF3 group is a well-established bioisostere for groups like chlorine and methyl, valued for its high electronegativity and metabolic robustness.[2][3] The OCF3 group, while synthetically more challenging to install, is gaining prominence for its unique combination of extreme lipophilicity and metabolic resilience.[3][5] Understanding their comparative profiles is essential for leveraging their full potential.
Section 1: A Tale of Two Groups: Core Physicochemical Properties
The choice between a CF3 and an OCF3 substituent is driven by their distinct electronic, lipophilic, and steric characteristics. These properties are not interchangeable and lead to different outcomes in a biological system.
Electronic Effects: The CF3 group is a powerful electron-withdrawing group (EWG) due to the strong inductive effect of the three fluorine atoms. This significantly impacts the electron density of an attached aromatic ring or functional group. The OCF3 group is also an EWG, but the lone pairs on the oxygen atom can participate in resonance, slightly mitigating its withdrawing strength compared to CF3, especially when para to a π-system. This is reflected in their Hammett substituent constants (σ), which quantify the electronic influence of a substituent on a reaction center.
Lipophilicity: Lipophilicity, often measured as the Hansch parameter (π) or LogP, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Both groups substantially increase lipophilicity. However, the OCF3 group is consistently ranked as one of the most lipophilic substituents in medicinal chemistry, more so than the CF3 group.[2] This is attributed to the shielding of the polar oxygen atom by the bulky, electronegative CF3 moiety.
Metabolic Stability: The strength of the C-F bond (dissociation energy ~485 kJ/mol) compared to a C-H bond (~414 kJ/mol) is the primary reason for the high metabolic stability of fluorinated groups.[2][3] Both CF3 and OCF3 are highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. The OCF3 group is particularly robust, as the oxygen atom is a poor hydrogen bond acceptor and the α-carbon is not susceptible to the common metabolic pathways that affect methoxy (OCH3) groups, such as O-dealkylation.[2]
Comparative Data Summary:
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Causality & Implication |
| Electronic Effect (Hammett Constant, σp) | ~0.54 | ~0.35[6] | CF3 is a stronger electron-withdrawing group, significantly lowering pKa of nearby amines/acids. OCF3 is moderately withdrawing. |
| Lipophilicity (Hansch Parameter, π) | +0.88[2] | +1.04[2] | OCF3 provides a greater boost in lipophilicity, which can enhance membrane permeability but may also increase nonspecific binding or reduce solubility if not balanced. |
| Metabolic Stability | High | Very High | Both groups block potential sites of metabolism. OCF3 is exceptionally stable and is a superior replacement for a metabolically labile methoxy group. |
| Conformation | Free rotation around C-C bond | Perpendicular (orthogonal) conformation on aryl rings[7] | The preferred orthogonal conformation of OCF3 can be used to control the molecule's shape, potentially locking it into a bioactive conformation and improving target affinity. |
Section 2: Strategic Implications in Drug Design
The physicochemical differences outlined above translate directly into strategic choices during lead optimization. The decision to use CF3 versus OCF3 depends on the specific liability one aims to correct or the property one wishes to enhance.
Caption: Strategic decision workflow for choosing between CF3 and OCF3 groups.
-
Modulating Acidity/Basicity (pKa): The potent electron-withdrawing nature of the CF3 group makes it highly effective at lowering the pKa of nearby basic centers (like amines) or increasing the acidity of acidic protons.[8][9] This can be crucial for optimizing ionization at physiological pH, which affects solubility and target engagement. The OCF3 group provides a similar, albeit less pronounced, effect.
-
Enhancing Metabolic Stability: This is a primary application for both groups. A classic strategy is to replace a metabolically vulnerable methyl or methoxy group.[2] If a lead compound suffers from rapid clearance due to O-dealkylation of a methoxy group, swapping it for an OCF3 is an almost guaranteed fix. Similarly, replacing a hydrogen atom on an aromatic ring with a CF3 group can block ring hydroxylation.[2]
-
Improving Permeability and Potency: The lipophilicity imparted by both groups can enhance a compound's ability to cross cellular membranes, a key factor for oral bioavailability and reaching intracellular targets.[3][10] In some cases, the increased lipophilicity can also lead to stronger binding affinity with the target protein through enhanced hydrophobic interactions within the binding pocket.[11] For example, a structure-activity relationship (SAR) study showed that adding a CF3 group to the para-position of a phenolic ring increased the potency for inhibiting serotonin uptake by 6-fold compared to the non-fluorinated analog.[11]
Section 3: Experimental Validation Workflow
Synthesizing and testing analogs is the only way to confirm the theoretical benefits of a CF3/OCF3 substitution. A typical workflow involves synthesizing the paired compounds (Parent, Parent-CF3, Parent-OCF3) and subjecting them to a battery of in vitro assays.
Caption: Experimental workflow for the comparative evaluation of CF3 and OCF3 analogs.
Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol provides a standardized method to directly compare the metabolic stability of a CF3 analog versus an OCF3 analog. The principle is to incubate the test compounds with liver microsomes, which contain a high concentration of CYP enzymes, and measure the rate at which the parent compound disappears over time.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.
Materials:
-
Test Compounds (CF3 and OCF3 analogs), 10 mM stock in DMSO
-
Control Compounds: Verapamil (high clearance), Warfarin (low clearance)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with 0.1% formic acid and internal standard (e.g., Tolbutamide) for quenching
-
96-well incubation plates and analytical plates
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL. For a 1 mL master mix, use 975 µL of buffer and 25 µL of 20 mg/mL HLM stock.
-
Pre-warm the HLM master mix at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add 1 µL of 100 µM test compound (diluted from 10 mM stock) to designated wells of the 96-well plate to achieve a final substrate concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells containing the compound and HLM.
-
The final incubation volume will typically be 100-200 µL.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction.
-
To quench, transfer an aliquot (e.g., 50 µL) of the incubation mixture to a well in the analytical plate containing a 2-3 fold volume (e.g., 150 µL) of ice-cold acetonitrile with the internal standard. The "0 min" sample is quenched immediately after adding NADPH.
-
-
Sample Processing and Analysis:
-
Seal the analytical plate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point, normalized to the internal standard.
-
-
Data Analysis (Self-Validating System):
-
Controls: The high clearance control (Verapamil) should show >80% metabolism by the final time point. The low clearance control (Warfarin) should show <20% metabolism. This validates the activity of the microsomal batch and the assay procedure.
-
Calculation: Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)
-
Conclusion: Making the Right Choice
Both trifluoromethyl and trifluoromethoxy groups are invaluable assets in the medicinal chemist's toolkit, offering powerful ways to enhance metabolic stability and modulate physicochemical properties.[2][3] The CF3 group is a robust, strongly electron-withdrawing substituent ideal for significant pKa modulation and blocking C-H oxidation.[8][9] The OCF3 group offers unparalleled lipophilicity and is the definitive solution for overcoming metabolic liabilities at methoxy positions.[2] The choice is not about which group is "better," but which is strategically appropriate for the specific challenge at hand. A thorough, parallel evaluation of both analogs, as described in the experimental workflow, provides the empirical data needed to make a confident, evidence-based decision, ultimately accelerating the journey from a promising lead to a viable drug candidate.
References
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Mykhailiuk, P. K. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 52(12), 3467-3481. [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione Insights. [Link]
- Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(3), 1-15. [Link]
- Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1234. [Link]
- PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
- ResearchGate. (2018). Trifluoromethyl (CF3) and CF3‐derived groups.
- Jiang, X., et al. (2018). Synthesis and Properties of CF3(OCF3)CH‐Substituted Arenes and Alkenes. Angewandte Chemie International Edition, 57(12), 3193-3197. [Link]
- Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(21), 7293. [Link]
- Matos, M. J., & Novás, M. (2014). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Journal of Fluorine Chemistry, 167, 37-54. [Link]
- ResearchGate. (2021). Selected examples of CF3/OCF3/SCF3-based drugs.
- Nguyen, B., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3025. [Link]
- Gümüş, M., et al. (2023). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. Molecules, 28(22), 7570. [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
- Barata-Vallejo, S., et al. (2015). Intramolecular C–H trifluoromethoxylation of arenes and heteroarenes. Organic & Biomolecular Chemistry, 13(36), 9444-9447. [Link]
- Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews, 26(3), 605-643. [Link]
- Wang, Y., et al. (2021). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 61(11), 5489-5501. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. jelsciences.com [jelsciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Metabolic Stability of Novel Compounds Derived from 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of novel chemical entities (NCEs) derived from the 2,3-Difluoro-6-(trifluoromethyl)benzonitrile scaffold. We will delve into the rationale behind experimental design, compare key in vitro methodologies, provide detailed protocols, and illustrate how to interpret the resulting data to guide lead optimization.
Introduction: The Critical Role of Metabolic Stability
In drug discovery, the journey from a promising hit to a viable drug candidate is fraught with challenges. A compound with excellent pharmacological activity can fail if it is metabolized too quickly in the body, leading to insufficient in vivo exposure and a short duration of action.[1] Conversely, a compound that is too resistant to metabolism could accumulate, leading to toxicity.[1] Therefore, early assessment of metabolic stability—the susceptibility of a compound to biotransformation—is a cornerstone of modern drug development.[2] It allows for the ranking of compounds, the prediction of pharmacokinetic parameters like half-life (t½) and bioavailability, and the identification of potential metabolic liabilities that can be addressed through medicinal chemistry efforts.[1][2]
The this compound scaffold presents a unique chemical landscape. The presence of a trifluoromethyl (-CF₃) group and multiple fluorine atoms on the aromatic ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[3] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[3][4] The potent electron-withdrawing nature of these fluorine substituents can also deactivate the aromatic ring, rendering it less susceptible to oxidative metabolism.[4] However, these features do not guarantee metabolic stability. Other sites on the molecule may be susceptible to metabolism, or in some cases, unexpected metabolic pathways can emerge.[5] This guide provides the tools to experimentally determine these properties.
Choosing the Right Tool: A Comparison of In Vitro Metabolic Systems
The liver is the primary site of drug metabolism in the body.[6] Therefore, in vitro assays for metabolic stability typically utilize liver-derived preparations. The choice of system depends on the specific questions being asked, the stage of the project, and the resources available. The three most common systems are liver microsomes, S9 fractions, and hepatocytes.
| Test System | Enzyme Content | Key Advantages | Key Limitations | Best For |
| Liver Microsomes | Primarily Phase I enzymes (e.g., CYPs, FMOs) and some Phase II (UGTs, epoxide hydrolase).[6][7] | Cost-effective, high-throughput, well-characterized, good for assessing Phase I metabolism.[8][9] | Lacks cytosolic Phase II enzymes (e.g., SULTs, GSTs) and cofactors must be added exogenously.[7] | Early-stage screening and ranking of compounds for Phase I metabolic stability. |
| S9 Fraction | Contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.[1] | Broader enzymatic coverage than microsomes, allowing for assessment of both Phase I and II metabolism. | Lower concentration of Phase I enzymes compared to microsomes; cofactors must still be added. | Investigating compounds where both Phase I and cytosolic Phase II metabolism are anticipated. |
| Hepatocytes | The "gold standard," containing a full complement of Phase I and II enzymes, cofactors, and transporters in a cellular context.[6][10] | Most physiologically relevant in vitro system, provides a more complete picture of overall hepatic clearance.[6][11] | Lower throughput, higher cost, greater experimental complexity, and potential for inter-donor variability. | Later-stage characterization, confirming findings from simpler systems, and for compounds cleared by multiple pathways. |
For initial screening and comparison of derivatives from the this compound scaffold, liver microsomes represent the most efficient and informative starting point, as CYP-mediated oxidation is often a primary metabolic route.[7]
Experimental Design: The Liver Microsomal Stability Assay
The core principle of this assay is to incubate a test compound with liver microsomes and an NADPH-regenerating system (which provides the necessary cofactor for CYP enzymes) and then monitor the disappearance of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][12]
Workflow for Microsomal Stability Assessment
Caption: General workflow of an in vitro liver microsomal stability assay.
Detailed Experimental Protocol: Human Liver Microsomal Stability
This protocol is designed for a 96-well plate format for higher throughput.
1. Reagent Preparation:
-
Test Compounds & Controls: Prepare 10 mM stock solutions in DMSO. For the assay plate, create intermediate dilutions to 100 µM in a suitable solvent (e.g., acetonitrile). Known control compounds with high, medium, and low clearance (e.g., Verapamil, Imipramine, Warfarin) should be included.
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
NADPH-Regenerating System (NRS): Prepare a solution in phosphate buffer containing MgCl₂ (3.3 mM), NADP⁺ (1.3 mM), Glucose-6-Phosphate (3.3 mM), and Glucose-6-Phosphate Dehydrogenase (0.4 U/mL).[12] Prepare this fresh.
-
Human Liver Microsomes (HLM): Thaw a vial of pooled HLM (e.g., from 20 donors to minimize individual variability) on ice. Dilute to a working concentration of 0.5 mg/mL in cold phosphate buffer.[7]
-
Quenching Solution: Cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol) at a fixed concentration. The IS helps correct for variations in sample processing and instrument response.
2. Incubation Procedure:
-
Add 98 µL of the HLM working suspension to each well of a 96-well plate.
-
Add 1 µL of the 100 µM compound/control solution to the respective wells, resulting in a final substrate concentration of 1 µM.
-
Negative Control: For each compound, include a control well where the NRS will be replaced with phosphate buffer. This checks for non-NADPH-dependent degradation or chemical instability.[7]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding 10 µL of the NRS to all wells (or buffer to the negative control wells). The final incubation volume is ~110 µL.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring an aliquot (e.g., 25 µL) to a separate 96-well plate containing 100 µL of the cold quenching solution. The "0 minute" time point is critical and is typically taken immediately after adding the NRS.
3. Sample Processing & Analysis:
-
Seal the quenching plate and vortex thoroughly.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[13]
Data Interpretation and Comparative Analysis
The primary output from the assay is the concentration of the parent compound at each time point. From this, we can derive key parameters to compare compounds.
-
Calculate the Percent Remaining:
-
Percent Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100
-
-
Determine the Elimination Rate Constant (k):
-
Plot the natural logarithm (ln) of the percent remaining against time.
-
The slope of the linear portion of this plot is the negative elimination rate constant (-k). The unit is min⁻¹.
-
-
Calculate the In Vitro Half-Life (t½):
-
t½ = 0.693 / k
-
This is the time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater metabolic stability.[9]
-
-
Calculate the Intrinsic Clearance (CLint):
Hypothetical Comparison Data
Below is a table of representative data for three hypothetical derivatives of the this compound core structure, compared against a standard control compound in human liver microsomes (HLM).
| Compound | Modification to Core | t½ (min) | CLint (µL/min/mg) | Stability Classification |
| Verapamil (Control) | N/A | 12.5 | 110.9 | High Clearance |
| Compound A | Parent Scaffold | 45.2 | 30.7 | Moderate Clearance |
| Compound B | Addition of a pyridine ring | > 120 | < 11.6 | Low Clearance |
| Compound C | Replacement of nitrile with amide | 21.8 | 63.8 | High Clearance |
From this data, a clear structure-stability relationship begins to emerge. Compound B, with the addition of a pyridine ring, shows significantly enhanced metabolic stability compared to the parent scaffold (Compound A). Conversely, converting the nitrile group to an amide (Compound C) creates a metabolic liability, drastically reducing its stability. This type of comparative data is invaluable for guiding the next round of chemical synthesis.
Predicting Metabolic Fates: Potential Pathways
While the stability assay quantifies the rate of metabolism, identifying the site of metabolism is equally important. The strong C-F bonds and electron-deficient nature of the core aromatic ring make it a "hard" metabolic target.[3] However, metabolism can still occur.
Potential Metabolic Pathways for Benzonitrile Derivativesdot
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. nuvisan.com [nuvisan.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
Introduction: 2,3-Difluoro-6-(trifluoromethyl)benzonitrile is a highly valuable fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring vicinal fluorine atoms, a nitrile group, and a trifluoromethyl group—imparts specific electronic and steric properties that are desirable in drug candidates for enhancing metabolic stability, binding affinity, and bioavailability.[1] This guide provides an in-depth, objective comparison of two distinct synthetic pathways for its preparation: the classic Sandmeyer reaction and a modern palladium-catalyzed cyanation. By examining the underlying principles, experimental protocols, and performance metrics of each route, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their specific synthetic challenges.
Pathway 1: The Classic Sandmeyer Reaction
The Sandmeyer reaction, discovered in 1884, remains a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide or pseudohalide via a diazonium salt intermediate.[1] It is a robust, albeit often moderate-yielding, method that relies on inexpensive copper(I) salts.
Principle and Rationale
This pathway hinges on the transformation of 2,3-Difluoro-6-(trifluoromethyl)aniline. The synthesis proceeds in two key stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a relatively stable arenediazonium salt.
-
Copper-Catalyzed Cyanation: The diazonium salt is then decomposed by a solution of copper(I) cyanide (CuCN), which facilitates the replacement of the diazonium group with a nitrile group through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1]
The choice of this pathway is often dictated by the availability and cost of the aniline starting material. The reaction is well-precedented for a wide variety of anilines, though yields can be sensitive to the electronic nature and steric hindrance of the substituents.[2][3]
Experimental Protocol: Sandmeyer Cyanation
Step 1: Diazotization of 2,3-Difluoro-6-(trifluoromethyl)aniline
-
To a jacketed reactor maintained at 0 °C, add 2,3-Difluoro-6-(trifluoromethyl)aniline (1.0 equiv).
-
Add a 3 M solution of hydrochloric acid (3.0 equiv) and stir to form a fine slurry.
-
Prepare a solution of sodium nitrite (1.1 equiv) in deionized water.
-
Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.
Step 2: Copper(I) Cyanide Mediated Substitution
-
In a separate reactor, prepare a solution of copper(I) cyanide (1.3 equiv) and sodium cyanide (1.5 equiv) in deionized water. Warm the solution to 60 °C and then cool to room temperature.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas is expected.
-
After the addition is complete, heat the reaction mixture to 50–60 °C and stir for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Workflow and Data
Caption: Workflow for the Sandmeyer synthesis of this compound.
| Parameter | Typical Value | Notes |
| Starting Material | 2,3-Difluoro-6-(trifluoromethyl)aniline | Availability can vary. |
| Key Reagents | NaNO₂, HCl, CuCN | CuCN is highly toxic. |
| Temperature | 0–5 °C (Diazotization), 50–60 °C (Cyanation) | Requires good temperature control. |
| Reported Yield | 35–60% | Highly substrate-dependent; often lower for electron-deficient anilines.[3][4] |
| Purity | Good after purification | Side products (e.g., phenols, biaryls) are common. |
Expertise & Trustworthiness: The Sandmeyer reaction is a classic, but its execution requires care. The primary challenges are the instability of the diazonium salt and the high toxicity of copper(I) cyanide. Maintaining a low temperature during diazotization is critical to prevent premature decomposition, which leads to phenol byproducts. The SRNAr mechanism can also lead to the formation of biaryl impurities.[1] For substrates with strong electron-withdrawing groups, like the target molecule, yields are often modest. Therefore, this protocol is self-validating through careful temperature control and characterization to identify and quantify potential side products.
Pathway 2: Modern Palladium-Catalyzed Cyanation
Transition metal-catalyzed cross-coupling reactions represent a paradigm shift in C-C and C-heteroatom bond formation. Palladium-catalyzed cyanation offers a milder, more efficient, and often higher-yielding alternative to traditional methods.[5][6]
Principle and Rationale
This state-of-the-art approach utilizes a palladium catalyst to couple an aryl halide or triflate with a cyanide source. The logical precursor for this synthesis is 1-Bromo-2,3-difluoro-6-(trifluoromethyl)benzene . The reaction proceeds via a well-established catalytic cycle:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.
-
Transmetalation: The cyanide anion (from a source like Zn(CN)₂ or K₄[Fe(CN)₆]) replaces the bromide on the palladium center.
-
Reductive Elimination: The aryl group and the nitrile couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the final product.
This method is highly favored for its functional group tolerance, milder reaction conditions, and the ability to use less acutely toxic cyanide sources like potassium hexacyanoferrate(II) (a food additive) or zinc cyanide.[7]
Experimental Protocol: Palladium-Catalyzed Cyanation
-
To an oven-dried Schlenk flask, add 1-Bromo-2,3-difluoro-6-(trifluoromethyl)benzene (1.0 equiv), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.33 equiv), and sodium carbonate (2.0 equiv).
-
Add palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) and a suitable phosphine ligand, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent, such as N,N-Dimethylformamide (DMF) or a t-BuOH/H₂O mixture.[8]
-
Heat the reaction mixture to 110–130 °C and stir for 4–12 hours, monitoring the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to yield the pure benzonitrile.
Workflow and Data
Caption: Workflow for the Palladium-Catalyzed Cyanation synthesis.
| Parameter | Typical Value | Notes |
| Starting Material | 1-Bromo-2,3-difluoro-6-(trifluoromethyl)benzene | Can be synthesized from the corresponding toluene.[9] |
| Key Reagents | Pd(OAc)₂, dppf, K₄[Fe(CN)₆] | K₄[Fe(CN)₆] is a non-toxic cyanide source.[7][10] |
| Temperature | 110–130 °C | Milder conditions (e.g., 40-70°C) may be possible with advanced catalysts.[11][12][13] |
| Reported Yield | 70–95% | Generally high yields for a broad range of aryl bromides.[8][14] |
| Purity | Very high after purification | Cleaner reaction profiles than Sandmeyer. |
Expertise & Trustworthiness: The success of palladium-catalyzed cyanation relies on maintaining an active Pd(0) catalyst. Cyanide itself can poison the catalyst, a notorious issue that has led to irreproducibility in the past.[7] Modern protocols mitigate this by using cyanide sources with low cyanide ion concentration in solution (like K₄[Fe(CN)₆]) or by adding co-catalysts like zinc salts.[15] The protocol is self-validating by ensuring anaerobic conditions (to prevent oxidation of the phosphine ligand and Pd(0) catalyst) and by using high-purity, degassed reagents.
Objective Comparison Guide
The choice between a classic and modern synthetic route is a multi-faceted decision, balancing performance with practical constraints.
Performance Metrics at a Glance
| Metric | Pathway 1: Sandmeyer Reaction | Pathway 2: Pd-Catalyzed Cyanation | Rationale & Justification |
| Overall Yield | Moderate (35–60%) | High to Excellent (70–95%) | Cross-coupling reactions are generally more efficient and selective.[3][8][14] |
| Purity Profile | Fair to Good | Excellent | Sandmeyer reactions are prone to side reactions (phenols, biaryls). Pd-catalyzed routes are typically cleaner. |
| Reagent Safety | High Hazard | Moderate Hazard | Involves highly toxic CuCN.[1] Pathway 2 can use non-toxic K₄[Fe(CN)₆].[7] Solvents like DMF are still a concern. |
| Scalability | Challenging | Good | Exothermic gas evolution and toxic reagents in the Sandmeyer route pose scaling challenges. Pd-catalysis is more controlled. |
| Cost | Low Reagent Cost | High Catalyst/Ligand Cost | Copper salts are inexpensive. Palladium catalysts and specialized phosphine ligands are costly. |
| Robustness | Sensitive to temperature | Sensitive to air/impurities | Diazonium stability is paramount. Catalyst activity is key; requires inert atmosphere techniques. |
Validation and Analytical Workflow
Independent of the synthetic pathway chosen, rigorous validation of the final product, This compound , is essential.
Standard Analytical Protocol
-
Purity Assessment (GC/HPLC): Dissolve a sample of the purified product in a suitable solvent (e.g., acetonitrile). Inject onto a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system. Purity is determined by the area percentage of the main peak.
-
Structural Confirmation (NMR): Prepare a sample in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts, coupling constants, and integration will confirm the structure.
-
Mass Verification (GC-MS): Utilize Gas Chromatography-Mass Spectrometry to confirm the molecular weight of the product (C₈H₂F₅N, MW: 207.1 g/mol ).[16]
Caption: Standard analytical workflow for product validation.
Conclusion and Recommendation
The synthesis of this compound can be successfully approached via both classic and modern methodologies.
-
The Sandmeyer Reaction offers a pathway with low-cost reagents but is hampered by moderate yields, significant safety concerns associated with copper(I) cyanide, and a less clean reaction profile. It may be suitable for small-scale academic settings where cost is a primary driver and appropriate safety measures can be strictly enforced.
-
The Palladium-Catalyzed Cyanation represents a superior strategy in terms of yield, purity, and safety (when using K₄[Fe(CN)₆]). While the initial investment in the catalyst and ligand is higher, the efficiency, scalability, and cleaner product profile make it the recommended choice for industrial applications, process development, and any research where high purity and reproducible results are paramount.
Ultimately, the optimal choice depends on the specific priorities of the laboratory or production facility, balancing the trade-offs between cost, safety, and synthetic efficiency.
References
- Schareina, T., Zapf, A., & Beller, M. (2007). A New Palladium Catalyst System for the Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Tetrahedron Letters. [Link]
- Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. [Link]
- Latha, D., Sureshbabu, G., & Anil, V. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35354–35375. [Link]
- Nasrollahzadeh, M., et al. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Applied Organometallic Chemistry. [Link]
- Reddy, V. R., et al. (2015). Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand. RSC Advances. [Link]
- Maligres, P. E., et al. (2009). A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. Organic Process Research & Development. [Link]
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Letters. [Link]
- Fors, B. P., et al. (2009). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. [Link]
- MySkinRecipes. (n.d.).
- Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science. [Link]
- Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]
- MySkinRecipes. (n.d.). 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene. [Link]
- LibreTexts Chemistry. (2024). 24.9: Reactions of Arylamines. [Link]
- Latha, D., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
- Google Patents. (n.d.). Process for the synthesis of organic compounds.
- ResearchGate. (n.d.).
- Cohen, D. T., & Buchwald, S. L. (2015). Mild palladium-catalyzed cyanation of (hetero)
- Sciencemadness Discussion Board. (2014). Chlorobenzene from Aniline via the Sandmeyer Reaction. [Link]
- RSC Publishing. (n.d.). ORGANIC CHEMISTRY. [Link]
- WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. [Link]
- National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]
- Wiley Online Library. (2021). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Link]
- JoVE. (2016).
- RSC Publishing. (2002). Sandmeyer reactions. Part 6.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 12. thieme-connect.de [thieme-connect.de]
- 13. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | 186517-05-5 [chemicalbook.com]
A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material vs. Product
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the unambiguous confirmation of a reaction's outcome is paramount. This guide provides an in-depth exploration of spectroscopic techniques for comparing starting materials and products, offering a robust framework for reaction monitoring and product characterization. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Imperative of Spectroscopic Comparison
At its core, a chemical reaction is a transformation. Spectroscopic methods provide a powerful lens through which we can observe these molecular-level changes. By comparing the spectroscopic fingerprint of the starting material with that of the reaction mixture and the final product, we can:
-
Confirm the disappearance of starting materials: Ensuring the reaction has gone to completion.
-
Verify the formation of the desired product: Matching the product's spectrum to a known reference or predicting its spectral features.
-
Identify the presence of byproducts or impurities: Detecting unexpected signals that can inform reaction optimization.
-
Elucidate reaction kinetics and mechanisms: By monitoring spectral changes over time, we can gain insights into how a reaction proceeds.[1][2][3]
The choice of spectroscopic technique is dictated by the specific structural changes occurring during the reaction. A multi-spectroscopic approach, leveraging the strengths of different techniques, often provides the most comprehensive and conclusive evidence of a successful transformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution.[3] It provides detailed information about the chemical environment of specific nuclei, primarily ¹H and ¹³C.
Causality of NMR in Reaction Monitoring
The power of NMR lies in its ability to provide a detailed structural map of a molecule.[4] Changes in the chemical structure between a starting material and its product will inevitably lead to predictable changes in the NMR spectrum. Key indicators of a successful reaction include:
-
Disappearance of signals corresponding to the starting material.
-
Appearance of new signals characteristic of the product's unique structural features.
-
Shifts in the chemical environment of existing protons or carbons, reflecting changes in their neighboring functional groups.
For instance, the reduction of a ketone to a secondary alcohol will result in the disappearance of the ketone's characteristic ¹³C signal (typically ~200 ppm) and the appearance of a new ¹³C signal for the alcohol carbon (~60-80 ppm), along with a new signal for the hydroxyl proton in the ¹H spectrum.
Experimental Protocol: ¹H NMR Analysis
Objective: To compare the ¹H NMR spectra of a starting material and its corresponding product.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the starting material and the purified product into separate, clean NMR tubes.[5]
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to each tube.[5][6] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.
-
Cap the tubes and gently agitate until the samples are completely dissolved, creating a homogenous solution.[5][6] Any particulate matter can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[5]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette if any solid particles remain.[6]
-
-
Instrument Setup and Data Acquisition:
-
Insert the starting material sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. For kinetic studies, a minimal number of scans (ideally ns=1) is desirable to capture the reaction progress accurately.[7]
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Repeat steps 2.1-2.4 for the product sample.
-
-
Data Analysis:
-
Compare the two spectra, noting the disappearance of starting material peaks and the appearance of product peaks.
-
Integrate the peaks to determine the relative ratios of protons in each molecule, which can help confirm the structure.
-
Analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecules.
-
Data Presentation: Hypothetical Aldol Condensation
| Compound | Key ¹H NMR Signal (δ, ppm) | Disappearance/Appearance |
| Starting Material (Aldehyde) | 9.8 (s, 1H, -CHO) | Disappears |
| Starting Material (Ketone) | 2.1 (s, 3H, -COCH₃) | Disappears |
| Product (α,β-unsaturated ketone) | 6.8 (d, 1H, vinyl H) | Appears |
| Product (α,β-unsaturated ketone) | 6.2 (d, 1H, vinyl H) | Appears |
| Product (α,β-unsaturated ketone) | 3.5 (s, 1H, -OH) | Appears |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Group Transformations
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]
Causality of FTIR in Reaction Monitoring
Chemical reactions are fundamentally about the breaking and forming of chemical bonds. Each type of bond vibrates at a characteristic frequency, and FTIR spectroscopy detects these vibrations.[10] Therefore, the transformation of one functional group into another will result in a clear change in the FTIR spectrum.[11]
-
Disappearance of a characteristic peak: For example, the broad O-H stretch of a starting material alcohol (~3300 cm⁻¹) will disappear upon oxidation to a ketone.
-
Appearance of a new characteristic peak: In the same oxidation reaction, a strong C=O stretch will appear around 1715 cm⁻¹.[12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
Objective: To compare the functional groups present in a starting material versus its product.
Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid starting material directly onto the ATR crystal, ensuring good contact.
-
Acquire the spectrum.
-
Clean the ATR crystal thoroughly with a solvent that will dissolve the sample.
-
Repeat steps 2.1-2.3 for the product sample.
-
-
Data Analysis:
-
Compare the spectra of the starting material and product.[13]
-
Identify the key functional group regions (e.g., 4000-2500 cm⁻¹ for single bonds to hydrogen, 1850–1650 cm⁻¹ for carbonyls).[8]
-
Note the disappearance and appearance of characteristic absorption bands that correspond to the expected chemical transformation.[12][13]
-
Data Presentation: Esterification of a Carboxylic Acid
| Compound | Key FTIR Absorption Band (cm⁻¹) | Functional Group | Disappearance/Appearance |
| Starting Material (Carboxylic Acid) | ~3000 (broad) | O-H stretch | Disappears |
| Starting Material (Carboxylic Acid) | ~1710 | C=O stretch | Shifts |
| Product (Ester) | ~1740 | C=O stretch | Appears |
| Product (Ester) | ~1200 | C-O stretch | Appears |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is an invaluable tool for confirming the molecular weight of a product and can provide structural information through fragmentation analysis.
Causality of MS in Product Verification
The molecular weight of a compound is a fundamental physical property. A chemical reaction that results in the formation of a new molecule will produce a compound with a different molecular weight than the starting materials. Mass spectrometry directly measures this change.
-
Molecular Ion Peak (M⁺): The peak with the highest m/z ratio in the mass spectrum typically corresponds to the molecular ion, representing the intact molecule with a single positive charge.[15] The m/z value of this peak should match the calculated molecular weight of the expected product.
-
Fragmentation Pattern: The way a molecule breaks apart (fragments) in the mass spectrometer is often predictable and can serve as a fingerprint for a particular structure. Comparing the fragmentation pattern of the product to that of the starting material can provide further evidence of the transformation.
Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS
Objective: To confirm the molecular weight of the product and compare its fragmentation to the starting material.
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions (typically 1-10 µg/mL) of the starting material and the product in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with ESI.
-
The solvent should be volatile and able to support the formation of ions.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the starting material solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in full scan mode.
-
If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.[16]
-
Clean the infusion line with fresh solvent.
-
Repeat steps 2.1-2.4 for the product solution.
-
-
Data Analysis:
-
Identify the molecular ion peak in the mass spectrum of the product and confirm that its m/z value corresponds to the expected molecular weight.
-
Compare the mass spectrum of the product with that of the starting material to confirm the disappearance of the starting material's molecular ion.
-
If MS/MS was performed, compare the fragmentation patterns to identify characteristic losses or fragments that support the proposed product structure.
-
Data Presentation: Grignard Reaction
| Compound | Expected Molecular Weight ( g/mol ) | Observed Molecular Ion (m/z) |
| Starting Material (Ketone) | 120.15 | 121.16 ([M+H]⁺) |
| Product (Tertiary Alcohol) | 198.29 | 199.30 ([M+H]⁺) |
UV-Visible Spectroscopy: Monitoring Changes in Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions.[17] It is particularly useful for reactions that involve changes in the extent of π-conjugation.
Causality of UV-Vis in Reaction Monitoring
The energy required to promote a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) is dependent on the extent of conjugation in a molecule.[18]
-
Increased Conjugation: As the number of conjugated double bonds increases, the HOMO-LUMO energy gap decreases, resulting in the absorption of longer wavelengths of light (a bathochromic or red shift).[18][19]
-
Decreased Conjugation: Conversely, a reaction that disrupts a conjugated system will lead to the absorption of shorter wavelengths (a hypsochromic or blue shift).
Experimental Protocol: UV-Vis Spectroscopy
Objective: To monitor a reaction that involves a change in the conjugated system.
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of the starting material and product in a UV-transparent solvent (e.g., ethanol, hexane).
-
The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
-
Instrument Setup and Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used and record a baseline spectrum.
-
Rinse the cuvette with the starting material solution and then fill it.
-
Acquire the UV-Vis spectrum, noting the wavelength of maximum absorbance (λmax).[18]
-
Repeat steps 2.2-2.3 for the product solution.
-
-
Data Analysis:
-
Compare the λmax values of the starting material and product.
-
A significant shift in λmax indicates a change in the electronic structure of the molecule, consistent with the expected reaction.
-
Data Presentation: Diels-Alder Reaction
| Compound | Conjugated System | λmax (nm) |
| Starting Material (Diene) | Conjugated diene | 220 |
| Product (Cycloadduct) | Isolated double bond | < 200 |
Data Integration and Interpretation: A Holistic Approach
While each spectroscopic technique provides valuable information, a comprehensive understanding of a chemical transformation is best achieved by integrating data from multiple sources. For example, while FTIR may indicate the conversion of a functional group, NMR can confirm the precise location of that change within the molecular structure, and mass spectrometry can verify the overall change in molecular weight.
Logical Workflow for Spectroscopic Analysis
Caption: A logical workflow for the spectroscopic analysis of a chemical reaction.
Method Validation and Trustworthiness
The reliability of spectroscopic data hinges on proper method validation.[20] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters include specificity, accuracy, precision, and robustness.[21] For the purpose of comparing starting materials and products, specificity is of utmost importance. The analytical method must be able to unequivocally assess the analyte in the presence of other components, such as starting materials, byproducts, or impurities.[22]
Conclusion
The spectroscopic comparison of starting materials and products is a cornerstone of modern chemical research and development. By thoughtfully selecting and applying a combination of NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can gain a comprehensive and reliable understanding of their chemical transformations. This guide provides a framework for not only executing these techniques but also for understanding the fundamental principles that make them such powerful analytical tools.
References
- Reaction Monitoring & Kinetics - Chemical Instrumentation Facility - Iowa State University.
- Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes. Fiveable. [Link]
- Step-by-step Analysis of FTIR - 2023. UniTechLink. [Link]
- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]
- How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. [Link]
- FTIR Analysis Beginner's Guide: Interpreting Results.
- Reaction Monitoring. Magritek. [Link]
- NMR Sample Preparation: The Complete Guide.
- Reaction Monitoring with Spectroscopy - Process FTIR. Clairet Scientific. [Link]
- NMR Reaction Monitoring Robust to Spectral Distortions.
- Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. [Link]
- Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. PubMed. [Link]
- How to make an NMR sample. Durham University. [Link]
- What is UV-Vis Spectroscopy?
- Spectroscopic Methods for Studying Reaction Mechanisms. IGI Global. [Link]
- NMR Sample Prepar
- Visible and Ultra-Violet Spectroscopy (UV-Vis). eCampusOntario Pressbooks. [Link]
- Mastering Mass Spectrometry: A Comprehensive Guide for Beginners. Technology Networks. [Link]
- Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass Spectrometer. Shimadzu. [Link]
- NMR Sample Prepar
- Sample Preparation | Faculty of Mathem
- Structure Determination in Conjugated Systems UV. MCC Organic Chemistry. [Link]
- Demystifying FTIR: A Practical Guide for New Users. White Bear Photonics. [Link]
- A Beginner's Guide to Mass Spectrometry. ACD/Labs. [Link]
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
- UV-Vis Spectroscopy and Conjug
- (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
- FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Chemistry and Physics. [Link]
- Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]
- How to Read a Simple Mass Spectrum. Instructables. [Link]
- A Comprehensive Guide to FTIR Analysis. Agilent. [Link]
- How To Read FTIR Spectroscopy? - Chemistry For Everyone. YouTube. [Link]
- Application of chemometrics using direct spectroscopic methods as a QC tool in pharmaceutical industry and their valid
- Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager. Lab Manager. [Link]
- How Mass Spectrometry Works: A Beginner's Guide to the Process. Persee. [Link]
- Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility.
- FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog. Universal Lab. [Link]
- Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. American Chemical Society. [Link]
- A Review on Spectroscopic analytical method validation and force degradation study.
- Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]
- How to Perform Analytical Method Validation for Identific
- How to interpret FTIR d
- Interpreting Infrared Spectra. Specac Ltd. [Link]
- Reactomics: Using mass spectrometry as a chemical reaction detector. bioRxiv. [Link]
- What must be specified to achieve a valid spectroscopic measurement? American Pharmaceutical Review. [Link]
- In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction.
- Mass Spectrometry Techniques | Mass Spectrometer. RSSL. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Magritek [magritek.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. organomation.com [organomation.com]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. azooptics.com [azooptics.com]
- 9. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 10. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 11. clairet.co.uk [clairet.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 15. How to Read a Simple Mass Spectrum : 7 Steps - Instructables [instructables.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. utsc.utoronto.ca [utsc.utoronto.ca]
- 20. Application of chemometrics using direct spectroscopic methods as a QC tool in pharmaceutical industry and their validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 22. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
For professionals engaged in the intricate work of drug discovery and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, authoritative protocol for the proper disposal of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile (CAS No. 186517-05-5), a compound whose structural complexity—featuring a nitrile group, fluorine atoms, and a trifluoromethyl group—necessitates a rigorous and informed approach to its end-of-life handling. Our objective is to empower researchers with the knowledge to manage this chemical waste safely, compliantly, and with minimal environmental impact.
Hazard Profile and Chemical Characteristics: The Rationale for Caution
A specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. However, its chemical structure allows for a robust hazard assessment based on well-documented data from structurally analogous compounds. The presence of the benzonitrile moiety suggests potential toxicity, as many nitrile compounds can be metabolized to release cyanide.[1] Furthermore, the high degree of fluorination indicates significant chemical stability, aligning it with compounds that are persistent in the environment and require specialized disposal methods.[2]
Hazard classifications for this compound and its close relatives consistently indicate risks upon exposure.[3] The primary hazards can be summarized as follows:
| Property / Hazard Classification | This compound & Analogs | Causality and Implication for Disposal |
| Molecular Formula | C₈H₂F₅N | High fluorine content suggests persistence and requires high-energy disposal methods like incineration.[2] |
| Physical Form | Liquid | Spills can spread quickly; waste must be collected in sealed, liquid-tight containers. |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[3] | Prevents disposal via sewer systems. Contaminated containers must be treated as hazardous waste. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin.[4] | Mandates the use of chemical-resistant gloves and lab coats to prevent systemic exposure. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[3] | All handling and preparation for disposal must occur within a certified chemical fume hood. |
| Skin Irritation | H315: Causes skin irritation.[3] | Reinforces the need for robust Personal Protective Equipment (PPE). |
| Eye Irritation | H319: Causes serious eye irritation.[3] | Requires the use of safety goggles or a face shield. |
| Incompatibilities | Nitriles are incompatible with strong acids and oxidizing agents.[5] | Critical for Disposal: Do NOT mix with acidic waste streams to avoid violent reactions and the release of toxic gas.[5] |
Pre-Disposal Safety Protocol: Immediate Handling and PPE
Before waste collection begins, ensuring personal and environmental safety is paramount. The hazards identified above dictate a stringent set of handling requirements.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[6]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.[8]
-
Respiratory Protection: All handling, including weighing and transferring to a waste container, must be performed in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of vapors.[9][10]
Step-by-Step Disposal and Waste Management Workflow
The recommended and only compliant method for disposing of this compound is through a licensed professional hazardous waste management company.[11] Due to its fluorinated nature, this compound requires destruction technologies capable of breaking the highly stable carbon-fluorine bond, such as high-temperature incineration.[2]
Disposal Protocol:
-
Segregation at the Source:
-
Identify the waste stream. Is it the pure (neat) chemical, a solution, or contaminated labware (e.g., pipette tips, gloves)?
-
Crucially, do not mix this waste with other chemical waste streams, especially acids or strong oxidizers. [5]
-
-
Containment:
-
Select a suitable, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
For liquid waste (e.g., solutions), use a container with a secure, screw-top cap. Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
For solid waste (e.g., contaminated wipes, gloves), double-bag the waste in clearly marked hazardous waste bags and place it inside a rigid, sealed container.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "HAZARDOUS WASTE"
-
Full Chemical Name: "this compound"
-
CAS Number: "186517-05-5"
-
Associated Hazards: "Toxic," "Irritant"
-
Date of accumulation start.
-
-
-
Storage:
-
Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8][11]
-
Provide the contractor with a copy of the available safety information or a summary of the hazards based on analogous compounds. This ensures they can select the appropriate transportation and final disposal method. High-temperature hazardous waste incineration is the preferred technology for destroying fluorinated organic compounds.[2][12]
-
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain or in a standard trash receptacle.[9] Its fluorinated nature makes it persistent, and its toxicity poses a significant threat to aquatic ecosystems and wastewater treatment processes.[13][14]
-
DO NOT attempt to neutralize or chemically treat the waste in the lab without a validated and approved protocol from your EHS department. Improper reactions can generate highly toxic byproducts, such as hydrogen cyanide or hydrogen fluoride gas.
Emergency Procedures for Spills and Exposures
Accidents can happen, and a clear, rehearsed emergency plan is critical.
-
Small Spill (in a fume hood):
-
Ensure PPE is worn.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate the area thoroughly.
-
-
Skin Exposure:
-
Eye Exposure:
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe and compliant disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
References
- RightAnswer.com, Inc. (2022). Nitrile Gloves.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS.
- PubChem. (n.d.). 2,3-Difluoro-6-methoxybenzonitrile.
- Fisher Scientific. (2025). Safety Data Sheet: 2,6-Difluorobenzonitrile.
- ChemicalBook. (2023). This compound.
- U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams.
- CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
- BenchChem. (2025). Technical Guide: Physicochemical Properties of 2,3-Difluoro-6-nitrobenzonitrile.
- PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile.
- U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- ChemicalBook. (2025). 2,3-Difluoronitrobenzene - Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-3-(trifluoromethyl)benzonitrile.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile.
- Sigma-Aldrich. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzonitrile 97%.
- MilliporeSigma. (2024). Safety Data Sheet: Benzonitrile.
- Sigma-Aldrich. (n.d.). 2,3-Difluorobenzonitrile 98%.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzonitrile.
- U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- BenchChem. (2025). Navigating the Safe Disposal of 2,3-Difluoro-6-nitrobenzonitrile: A Step-by-Step Guide.
- AK Scientific, Inc. (n.d.). Safety Data Sheet.
- Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-1779.
- Cox-Colvin & Associates. (2021). EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Dichlobenil.
- Sigma-Aldrich. (n.d.). This compound.
- U.S. Government Publishing Office. (2019). Federal Register / Vol. 84, No. 227 / Monday, November 25, 2019 / Rules and Regulations.
- BenchChem. (2025). Proper Disposal of 3,5-Difluoro-4-methoxybenzonitrile: A Guide for Laboratory Professionals.
- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile....
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). OSHA Respirator Requirements for Selected Chemicals. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention.
- Occupational Safety and Health Administration (OSHA). (n.d.). FLUORIDES (as F). U.S. Department of Labor.
- Occupational Safety and Health Administration (OSHA). (n.d.).
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. epa.gov [epa.gov]
- 3. 2-氟-6-(三氟甲基)苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. afgsci.com [afgsci.com]
- 7. fishersci.com [fishersci.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. coxcolvin.com [coxcolvin.com]
- 13. epa.gov [epa.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
Comprehensive Safety and Handling Guide: 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
This document provides essential, immediate safety and logistical information for the handling and disposal of this compound. As a valued professional in research and development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the risks and the implementation of self-validating safety systems in your laboratory.
Hazard Analysis & Risk Assessment: A Proactive Approach
A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a conservative risk assessment based on the known hazards of structurally analogous fluorinated and cyano-substituted aromatic compounds is a mandatory prerequisite for handling. The presence of multiple fluorine atoms and a trifluoromethyl group can significantly alter the molecule's reactivity and toxicological profile.[1][2]
Analysis of related compounds, such as 2,6-Difluorobenzonitrile and other fluorinated benzonitriles, indicates a profile of significant hazard.[3][4][5][6] The primary risks are categorized as follows:
-
Acute Toxicity: High potential to be harmful if swallowed, inhaled, or absorbed through the skin.[3][5][6] Many nitrile compounds can be metabolized to release cyanide, which impairs cellular respiration.[3]
-
Severe Irritation: Causes irritation to the skin, eyes, and respiratory tract.[3][5] Related compounds are known to cause serious eye irritation or damage.[7][8]
-
Chemical Reactivity: While stable under normal conditions, it may be incompatible with strong bases and strong oxidizing agents.[5]
-
Hazardous Decomposition: Combustion or thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and critically, hydrogen fluoride (HF) gas and cyanides.[3][5]
Hazard Summary of Analogous Compounds
| Hazard Classification | Description | Supporting Analogs |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | 2,6-Difluorobenzonitrile, 3-Fluoro-5-(trifluoromethyl)benzonitrile[3][5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | 2-Fluoro-6-(trifluoromethyl)benzonitrile, 2,6-Difluorobenzonitrile[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | 2,3,5,6-Tetrafluorobenzonitrile, 2,3-Difluoro-4-hydroxybenzonitrile[7][8] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | 3-Fluoro-5-(trifluoromethyl)benzonitrile, 2,6-Difluorobenzonitrile[3][6] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable to create a robust barrier against exposure.
-
Eye and Face Protection:
-
Specification: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are the minimum requirement.[9]
-
Causality: Protects eyes from splashes and potential dust particles which can cause serious irritation or damage.[3][7]
-
Enhanced Precaution: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield must be worn over the safety goggles.[10]
-
-
Hand Protection:
-
Specification: Nitrile gloves are suitable for incidental contact. For extended handling or immersion, double-gloving or using heavier-duty chemical-resistant gloves (e.g., neoprene, Silver Shield®) is required.[9][10][11]
-
Causality: Fluorinated benzonitriles can be absorbed through the skin, leading to systemic toxicity.[3] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
-
-
Body Protection:
-
Specification: A buttoned, long-sleeved, flame-resistant lab coat is mandatory.[1] For large-scale operations, a chemical-resistant apron or coverall (e.g., Tychem®) provides an additional layer of security.[10][12]
-
Causality: This protects skin and personal clothing from contamination by splashes or spills.[9]
-
-
Respiratory Protection:
-
Specification: All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation of dust or vapors.[13][14]
-
Causality: Inhalation is a primary route of exposure for compounds of this class, which are known to cause respiratory tract irritation and may be systemically toxic.[3][6] If engineering controls fail or for emergency response, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (for potential HF release) is necessary.[12]
-
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.
-
Preparation and Pre-Handling Checks:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[3]
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the containment area.
-
Ensure a designated, labeled waste container for halogenated organic waste is readily accessible within the fume hood.
-
-
Weighing and Transfer:
-
Post-Handling Procedure:
-
Thoroughly decontaminate all non-disposable equipment used.
-
Wipe down the work surface of the fume hood.
-
Carefully remove PPE, starting with gloves (turning them inside out), followed by the lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[15]
-
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Workflow for Handling & Emergency Response
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.es [fishersci.es]
- 7. 2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. trimaco.com [trimaco.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
